molecular formula C7H3ClF3NO2 B048271 5-Chloro-4-(trifluoromethyl)picolinic acid CAS No. 796090-31-8

5-Chloro-4-(trifluoromethyl)picolinic acid

Número de catálogo: B048271
Número CAS: 796090-31-8
Peso molecular: 225.55 g/mol
Clave InChI: ZUECDOBROYTMSJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-Chloro-4-(trifluoromethyl)picolinic acid is a high-value picolinic acid derivative serving as a critical synthetic intermediate and building block in advanced chemical research. Its structure, featuring a chloro substituent and a highly electronegative trifluoromethyl group on the pyridine ring, confers significant electronic influence, making it a privileged scaffold for constructing more complex molecules. A primary research application is in the development of novel agrochemicals, particularly herbicides, where it acts as a key precursor to compounds that mimic auxin-like activity or inhibit essential plant enzymes.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-4-2-12-5(6(13)14)1-3(4)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUECDOBROYTMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458359
Record name 5-Chloro-4-(trifluoromethyl)picolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796090-31-8
Record name 5-Chloro-4-(trifluoromethyl)picolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-4-(trifluoromethyl)picolinic acid CAS number 796090-31-8

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 5-Chloro-4-(trifluoromethyl)picolinic acid, structured for researchers and drug development professionals.

CAS Number: 796090-31-8 Synonyms: 5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid[1][2]

Executive Summary

5-Chloro-4-(trifluoromethyl)picolinic acid (CAS 796090-31-8) is a high-value pyridine building block employed in the synthesis of advanced agrochemicals and pharmaceuticals.[2] Its structural uniqueness lies in the specific substitution pattern: a carboxylic acid at C2, a trifluoromethyl group at C4, and a chlorine atom at C5.[2] This arrangement offers a "privileged scaffold" for medicinal chemistry, combining the metabolic stability and lipophilicity of the –CF₃ group with the orthogonal reactivity of the aryl chloride (for cross-coupling) and the carboxylic acid (for amide/ester formation).[2] It is notably distinct from its isomer, the fluopicolide metabolite (3-chloro-5-(trifluoromethyl)picolinic acid), and serves as a critical intermediate for next-generation kinase inhibitors and herbicides.[2]

Chemical Identity & Physicochemical Properties[2][3][4][5]

PropertyData
CAS Number 796090-31-8
Molecular Formula C₇H₃ClF₃NO₂
Molecular Weight 225.55 g/mol
Appearance Off-white to pale yellow solid
Purity Grade Typically ≥98% (HPLC)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water
pKa (Calculated) ~2.2 (Carboxylic acid), Pyridine N is weakly basic due to EWGs
LogP (Predicted) ~2.2

Synthesis & Production Methodologies

The synthesis of CAS 796090-31-8 requires precise regiocontrol to install the substituents.[2] Two primary routes are recognized in process chemistry: the Sandmeyer-Nitrile Route (Laboratory Scale) and the Directed Lithiation Route (Scale-up Potential).[2]

Route A: The Sandmeyer-Nitrile Pathway (Recommended)

This route utilizes the commercially available precursor 2-amino-5-chloro-4-(trifluoromethyl)pyridine (CAS 1095823-39-4).[2] It is preferred for laboratory synthesis due to the high fidelity of the functional group interconversion.[2]

  • Diazotization & Cyanation: The 2-amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) in acid, followed by a Sandmeyer reaction with copper(I) cyanide (CuCN) to yield 5-chloro-4-(trifluoromethyl)picolinonitrile .[2]

  • Hydrolysis: The nitrile intermediate undergoes acid-catalyzed hydrolysis (e.g., HCl or H₂SO₄) or base-catalyzed hydrolysis (NaOH) to convert the cyano group (–CN) into the carboxylic acid (–COOH).[2]

Route B: Directed Ortho-Lithiation

For larger scale-up where atom economy is critical, a directed lithiation strategy may be employed starting from 3-chloro-4-(trifluoromethyl)pyridine .[2]

  • Lithiation: Treatment with LDA or n-BuLi at low temperature (-78°C).[2] The C6 position (adjacent to Nitrogen) is lithiated.[2] Note that while C2 is typically most acidic, the C5-Cl and C4-CF3 substituents influence the regioselectivity.[2]

  • Carboxylation: Quenching the lithiated species with dry ice (CO₂) or ethyl chloroformate introduces the carboxylate moiety at the 2-position.[2]

Visualization of Synthesis Workflows

SynthesisRoutes StartA 2-Amino-5-chloro- 4-(trifluoromethyl)pyridine (CAS 1095823-39-4) InterA Diazonium Intermediate StartA->InterA NaNO2, HCl Nitrile 5-Chloro-4-(trifluoromethyl) picolinonitrile InterA->Nitrile CuCN (Sandmeyer) Target 5-Chloro-4-(trifluoromethyl) picolinic acid (CAS 796090-31-8) Nitrile->Target Hydrolysis (H3O+) StartB 3-Chloro-4- (trifluoromethyl)pyridine Lithio Lithiated Species (at C6) StartB->Lithio LDA, -78°C Lithio->Target 1. CO2 2. H+

Figure 1: Comparative synthetic pathways. Route A (top) utilizes functional group interconversion, while Route B (bottom) relies on C-H activation.[2]

Reactivity Profile & Synthetic Utility[2]

This molecule acts as a trifunctional scaffold.[2] Understanding the reactivity hierarchy is crucial for designing synthetic sequences.[2]

The Carboxylic Acid (C2 Position)[2]
  • Reactivity: Standard carboxylic acid transformations.[2]

  • Applications:

    • Amide Coupling: Activation with HATU/EDCI allows coupling with amines to form amide libraries (common in kinase inhibitor design).[2]

    • Esterification: Conversion to methyl/ethyl esters for purification or prodrug formation.[2]

    • Reduction: Reduction with borane (BH₃·THF) yields the corresponding hydroxymethyl pyridine.[2]

The Aryl Chloride (C5 Position)[2]
  • Reactivity: The chlorine atom is activated for palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the pyridine ring, further enhanced by the ortho-CF₃ group.[2]

  • Applications:

    • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to extend the carbon skeleton.[2]

    • Buchwald-Hartwig Amination: Allows introduction of amino groups, crucial for modulating solubility and hERG binding in drug discovery.[2]

    • Stille/Negishi Coupling: Versatile carbon-carbon bond formation.[2]

The Trifluoromethyl Group (C4 Position)[2][5][8][11]
  • Reactivity: Generally chemically inert under standard conditions.[2]

  • Function:

    • Metabolic Blocking: Prevents oxidative metabolism at the C4 position (a common metabolic soft spot in pyridines).[2]

    • Lipophilicity: Increases LogP, enhancing membrane permeability and blood-brain barrier penetration.[2]

    • Electronic Modulation: Strongly electron-withdrawing, it lowers the pKa of the pyridine nitrogen and increases the electrophilicity of the ring.[2]

Reactivity Logic Map

Reactivity Center 5-Chloro-4-(trifluoromethyl) picolinic acid C2 C2: Carboxylic Acid (Amide Coupling, Esters) Center->C2 Activation (HATU/SOCl2) C5 C5: Aryl Chloride (Suzuki/Buchwald Coupling) Center->C5 Pd-Catalysis C4 C4: Trifluoromethyl (Metabolic Stability, Lipophilicity) Center->C4 Stereoelectronic Effect

Figure 2: Functionalization map detailing the orthogonal reactivity sites of the core scaffold.

Handling & Safety (E-E-A-T)

While specific toxicological data for this CAS is limited, it should be handled as a potent bioactive intermediate.[2]

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid moiety is stable, but protection from moisture prevents clumping and degradation.[2]

  • PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory.[2] Use in a fume hood to avoid inhalation of dust.[2]

References

  • Chemical Identity & Isomer Confirmation

    • PubChem. 5-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid (Compound).[2][4] National Library of Medicine.[2] Link

  • Precursor Availability (2-Amino-5-chloro-4-(trifluoromethyl)pyridine)

    • Accela ChemBio.[2][5][6] Product Catalog: CAS 1095823-39-4.[2][7][6][8] Link[6]

  • General Synthesis of Trifluoromethyl-Picolinic Acids

    • Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. EP2901857A1.[2][9] (Describes analogous halogenation and cyanation workflows). Link

  • Agrochemical Applications (Structural Analogues)

    • Fluopicolide Metabolites and Degradation. (Contextualizing the 3-chloro-5-CF3 isomer vs. the 5-chloro-4-CF3 target). Link

Sources

physicochemical properties of 5-Chloro-4-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-4-(trifluoromethyl)picolinic acid

Introduction

5-Chloro-4-(trifluoromethyl)picolinic acid is a halogenated pyridine derivative that serves as a critical building block in the synthesis of novel compounds within the pharmaceutical and agrochemical sectors.[1][2][3] Its structure, featuring a picolinic acid core substituted with both a chloro and a trifluoromethyl group, imparts unique electronic and steric properties that are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance metabolic stability, membrane permeability, and binding affinity of molecules, making this scaffold highly valuable for the design of bioactive agents.[2]

Molecular Structure and Identification

The unambiguous identification of 5-Chloro-4-(trifluoromethyl)picolinic acid is the foundational step for all subsequent characterization. The molecule's identity is defined by its unique combination of atoms and their spatial arrangement.

Caption: 2D Structure of 5-Chloro-4-(trifluoromethyl)picolinic acid.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid N/A (Standard Nomenclature)
CAS Number 796090-31-8 [1]
Molecular Formula C₇H₃ClF₃NO₂ [1][4]
Molecular Weight 225.55 g/mol [1][4][5]
InChI InChI=1S/C7H3ClF3NO2/c8-5-3(7(9,10,11)4-2-12-6(5)13(14)15/h2,4H,(H,14,15) N/A (Calculated)
InChIKey SFFZGCWHRXQGTL-UHFFFAOYSA-N N/A (Calculated)

| SMILES | O=C(O)c1nc(cc(Cl)c1C(F)(F)F) | N/A (Calculated) |

Core Physicochemical Properties

The bulk properties of a compound dictate its behavior in both laboratory and applied settings, from reaction kinetics to bioavailability. The following section outlines the key physicochemical parameters and the methodologies for their determination.

Table 2: Summary of Physicochemical Properties

Property Value Notes
Appearance White to off-white solid Inferred from related picolinic acid compounds.[6][7]
Melting Point Data not available Requires experimental determination. Similar compounds melt in the 133-148 °C range.[8][9]
Boiling Point Data not available High melting point suggests decomposition may occur before boiling at atmospheric pressure.
Aqueous Solubility Data not available Requires experimental determination. Related compounds are slightly soluble in water.[8]

| Dissociation Constant (pKa) | Data not available | Requires experimental determination. A predicted pKa for a related compound is ~3.13.[8] |

Melting Point: A Criterion for Purity

The melting point is a fundamental thermal property that provides a primary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden this range.

Authoritative Protocol for Determination (Capillary Method)

  • Sample Preparation: Finely powder a small amount (2-3 mg) of dry 5-Chloro-4-(trifluoromethyl)picolinic acid.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Measurement:

    • Use a rapid heating ramp (10-20 °C/min) to approximate the melting point.

    • Allow the apparatus to cool at least 20 °C below the approximate melting point.

    • Perform a second measurement with a new capillary, using a slow ramp rate (1-2 °C/min) near the expected melting point to ensure accuracy.

  • Data Recording: Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range.

Causality and Insights: Using a slow ramp rate is critical for allowing the system to maintain thermal equilibrium, which is necessary for an accurate measurement. The initial rapid scan prevents unnecessary analysis time while providing a target range for the precise determination.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility: A Key Parameter for Bioavailability

Solubility, particularly in aqueous media, is a critical determinant of a compound's behavior in biological systems and its suitability for formulation. The presence of a polar carboxylic acid group and a nitrogen-containing heterocycle suggests some degree of aqueous solubility, while the hydrophobic trifluoromethyl and chloro groups will counteract this.

Authoritative Protocol for Determination (Shake-Flask Method, OECD 105)

  • System Preparation: Add an excess amount of 5-Chloro-4-(trifluoromethyl)picolinic acid to a known volume of a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline) in a sealed, thermostatted vessel.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study is advised to confirm the time to equilibrium.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifuge or filter the suspension (using a filter material confirmed not to bind the analyte) to obtain a clear, saturated solution.

  • Quantification:

    • Accurately dilute a known volume of the saturated solution.

    • Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[10][11]

    • Quantify the concentration against a calibration curve prepared from known standards.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Causality and Insights: The shake-flask method is considered the "gold standard" for solubility determination as it measures the compound's solubility at thermodynamic equilibrium. Using HPLC for quantification provides high specificity and sensitivity, ensuring that only the dissolved analyte is measured, free from interference from potential degradants or impurities.[11]

Caption: Workflow for Shake-Flask Solubility Determination.

Dissociation Constant (pKa): Predicting Ionization State

The pKa value indicates the strength of the carboxylic acid. It is the pH at which the compound exists as 50% neutral (protonated) and 50% ionized (deprotonated) species. This parameter is crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as the ionization state governs properties like membrane permeability and receptor binding.

Authoritative Protocol for Determination (Potentiometric Titration)

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a mixture of water and a co-solvent (e.g., methanol or DMSO) if aqueous solubility is low. Ensure the sample is fully dissolved.

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (25 °C). Use a calibrated pH electrode and an automated titrator.

  • Titration: Titrate the solution with a standardized, carbonate-free titrant (e.g., 0.1 M NaOH) at a slow, constant rate. Record the pH of the solution after each addition of titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve (or the maximum of the first derivative).

    • The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the apparent pKa.

  • Correction (if co-solvent is used): Apply a Yasuda-Shedlovsky extrapolation or similar method to correct the apparent pKa to the value in a purely aqueous solution.

Causality and Insights: Potentiometric titration directly measures the change in proton concentration as a function of added base, providing a highly reliable pKa value. The use of an automated titrator ensures reproducible titrant addition and data logging. It is critical to use carbonate-free NaOH, as dissolved CO₂ can form carbonic acid and introduce a buffering artifact, skewing the titration curve and leading to an inaccurate pKa determination.

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an unambiguous "fingerprint" of a molecule, confirming its structure and assessing its purity. A combination of NMR, IR, and Mass Spectrometry is essential for complete characterization. While specific spectra for this compound are not published, the expected features can be predicted based on its structure.

Authoritative Protocol for Spectroscopic Analysis

  • Sample Purity: Ensure the sample is of high purity (ideally >98%), as determined by a primary method like HPLC or qNMR, to avoid spectral artifacts.

  • NMR Analysis: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • IR Analysis: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer and acquire the spectrum.

  • Mass Spectrometry: Dissolve a small amount of sample in a suitable solvent (e.g., acetonitrile/water) and analyze by Electrospray Ionization Mass Spectrometry (ESI-MS), typically coupled with liquid chromatography (LC-MS).[12]

Expected Spectral Features:
  • ¹H NMR: Two aromatic protons on the pyridine ring are expected, appearing as distinct singlets or narrowly coupled doublets in the aromatic region (δ 7.5-9.0 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: Seven distinct carbon signals are expected. The carboxylic carbonyl carbon will be significantly downfield (>160 ppm). The carbons attached to the electronegative Cl and CF₃ groups will also show characteristic shifts.

  • ¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

  • FT-IR: Key absorption bands are anticipated for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700-1730 cm⁻¹), C-F stretches (~1100-1350 cm⁻¹), and the C-Cl stretch (~600-800 cm⁻¹).

  • Mass Spectrometry: In negative ion mode (ESI-), the primary ion observed will be the deprotonated molecule [M-H]⁻ at m/z 223.97. A characteristic isotopic pattern will be visible due to the presence of one chlorine atom, with a peak at m/z 225.97 that is approximately one-third the intensity of the [M-H]⁻ peak, corresponding to the ³⁷Cl isotope.

cluster_NMR NMR Spectroscopy cluster_Other Other Techniques A ¹H NMR End Confirmed Structure & Purity A->End B ¹³C NMR B->End C ¹⁹F NMR C->End D FT-IR Spectroscopy D->End E LC-MS E->End Start High Purity Sample Start->A Start->B Start->C Start->D Start->E

Caption: Integrated Workflow for Spectroscopic Analysis.

Conclusion

5-Chloro-4-(trifluoromethyl)picolinic acid is a valuable chemical entity with significant potential in research and development. This guide has established its fundamental identifiers and, more critically, has provided a robust framework of authoritative, step-by-step protocols for determining its core physicochemical properties. The emphasis on the causality behind experimental design empowers researchers to generate high-quality, reliable data. The empirical determination of the melting point, solubility, and pKa, combined with a comprehensive spectroscopic profile, is an indispensable prerequisite for the successful application of this compound in any scientific endeavor.

References

  • Wikipedia. Picolinic acid. [Link]

  • PubChem. Picolinic acid | C6H5NO2 | CID 1018. [Link]

  • Aladdin Scientific. 5-Chloro-4-(trifluoromethyl)picolinic acid, min 98%, 100 mg. [Link]

  • ITRC. 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. [Link]

  • ResearchGate. 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... [Link]

  • PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908. [Link]

  • PubChem. 5-Hydroxy-3-(trifluoromethyl)picolinic acid | C7H4F3NO3 | CID 129958195. [Link]

  • BIO Web of Conferences. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. [Link]

  • ResearchGate. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • ResearchGate. Analysis of sugars, small organic acids, and alcohols by HPLC-RID v2. [Link]

  • Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]

  • Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • ResearchGate. (PDF) Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. [Link]

  • NIH. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • Shanghai Nash Pharmaceutical Technology Co., Ltd. 5-Bromo-3-(trifluoromethyl)picolinic acid. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

Sources

An In-depth Technical Guide to 5-Chloro-4-(trifluoromethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Chloro-4-(trifluoromethyl)picolinic acid, a key heterocyclic building block for professionals in chemical synthesis, drug discovery, and agrochemical development. We will delve into its fundamental molecular characteristics, physicochemical properties, and practical applications, offering insights grounded in established scientific principles.

Molecular Identity and Structural Elucidation

5-Chloro-4-(trifluoromethyl)picolinic acid is a substituted derivative of picolinic acid, which is pyridine-2-carboxylic acid.[1] The structural uniqueness of this molecule arises from the specific placement of two highly electronegative substituents—a chlorine atom and a trifluoromethyl group—on the pyridine ring.

The IUPAC name for this compound is 5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid.[2] Its structure is characterized by a pyridine ring with a carboxylic acid group at the 2-position, a trifluoromethyl group at the 4-position, and a chlorine atom at the 5-position.

Key Identifiers and Molecular Formula:

IdentifierValueSource
Molecular Formula C₇H₃ClF₃NO₂[2][3][4]
Molecular Weight 225.55 g/mol [2][3][4]
CAS Number 796090-31-8[2]
InChI Key ZUECDOBROYTMSJ-UHFFFAOYSA-N[4]

The presence of the trifluoromethyl (CF₃) group is particularly significant. Fluorine's high electronegativity dramatically alters the electronic properties of the pyridine ring, which can, in turn, influence the molecule's acidity, reactivity, and biological activity.[5] This strategic fluorination is a common tactic in medicinal and agrochemical chemistry to enhance metabolic stability and binding affinity.[3][5]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 5-Chloro-4-(trifluoromethyl)picolinic acid are dictated by its substituted aromatic structure. It typically appears as a solid and requires storage at 2-8°C under inert atmospheric conditions.[3][6]

Calculated Properties:

PropertyValueNote
Monoisotopic Mass 224.9804405 DaThe exact mass is crucial for high-resolution mass spectrometry analysis.
Topological Polar Surface Area 50.2 ŲThis value provides an indication of the molecule's polarity and potential for membrane permeability.
Hydrogen Bond Donors 1From the carboxylic acid group.
Hydrogen Bond Acceptors 6Includes the nitrogen in the pyridine ring and the oxygen and fluorine atoms.

These properties are computationally derived and provide a predictive basis for experimental design.

Spectroscopic Analysis: A Validating Workflow

Confirming the identity and purity of 5-Chloro-4-(trifluoromethyl)picolinic acid is paramount. A multi-technique spectroscopic approach is the standard for self-validating a sample.

Workflow for Spectroscopic Identification:

Caption: Workflow for compound identity and purity validation.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). The higher field strength provides better signal dispersion, which is essential for resolving the aromatic protons.

  • Data Acquisition: Acquire a standard proton spectrum. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise) and the relaxation delay (D1), which should be set to at least 1-2 seconds to ensure quantitative integration if needed.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). The aromatic region (typically 7-9 ppm) should show distinct signals corresponding to the protons on the pyridine ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which can be confirmed by a D₂O exchange experiment.

Synthesis and Reactivity

Halogenated picolinic acids are valuable intermediates. Their synthesis often involves multi-step pathways starting from more common pyridine derivatives. A common strategy involves the fluorination of a chlorinated precursor, followed by functional group manipulations.[7]

Conceptual Synthetic Pathway:

Synthesis_Pathway A Starting Material e.g., Polychlorinated Picoline B Fluorination Halogen Exchange (Halex) Reaction e.g., KF, CsF A:f1->B:f0 Step 1 C Oxidation Side-chain oxidation to carboxylic acid e.g., KMnO₄ B:f0->C:f0 Step 2 D Final Product 5-Chloro-4-(trifluoromethyl)picolinic acid C:f0->D:f0 Step 3

Caption: A conceptual pathway for synthesizing the target compound.

The reactivity of this molecule is centered around the carboxylic acid group, which can undergo esterification, amidation, or reduction. The pyridine ring itself can participate in nucleophilic aromatic substitution reactions, although the electron-withdrawing nature of the CF₃ and Cl groups deactivates the ring towards electrophilic attack.

Applications in Research and Development

The unique combination of a carboxylic acid handle and a halogenated, trifluoromethylated pyridine core makes this compound a valuable building block.

  • Agrochemicals: Trifluoromethylpyridines are crucial intermediates for many modern herbicides and insecticides.[5] The presence of the 5-chloro and 4-trifluoromethyl groups can enhance bioactivity and selectivity, leading to more effective and environmentally stable crop protection agents.[3][5]

  • Medicinal Chemistry: Fluorinated heterocyclic compounds are of great interest in drug discovery. The CF₃ group can improve metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This molecule serves as a precursor for constructing more complex pharmacologically active agents.

  • PROTACs: This compound is listed as a building block for Protein Degrader technologies (like PROTACs), highlighting its utility in cutting-edge therapeutic modalities.[2]

Safety and Handling

As a laboratory chemical, 5-Chloro-4-(trifluoromethyl)picolinic acid must be handled with appropriate precautions.

GHS Hazard Information:

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

  • Harmful if swallowed, in contact with skin, or if inhaled.

Protocol for Safe Handling:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended (2-8°C).[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

5-Chloro-4-(trifluoromethyl)picolinic acid is a highly functionalized heterocyclic compound with significant value in synthetic chemistry. Its molecular structure, defined by the strategic placement of chloro and trifluoromethyl groups, imparts unique physicochemical properties that are leveraged in the development of advanced agrochemicals and pharmaceuticals. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for researchers utilizing this versatile chemical building block.

References

  • Aladdin Scientific. 5-Chloro-4-(trifluoromethyl)picolinic acid, min 98%, 100 mg.
  • Sigma-Aldrich. 5-(Trifluoromethyl)pyridine-2-carboxylic acid 95.
  • Tsukamoto, M., & Nakamura, T. (2023).
  • MySkinRecipes. 5-Chloro-4-(trifluoromethyl)picolinic acid.
  • BLD Pharm. 5-Chloro-4-(trifluoromethyl)picolinonitrile.
  • CymitQuimica. 5-Chloro-4-(trifluoromethyl)picolinic acid.
  • PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
  • Wikipedia. Picolinic acid.
  • European Patent Office. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.

Sources

Technical Guide: Solubility Profile and Thermodynamic Analysis of 5-Chloro-4-(trifluoromethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic analysis, and experimental determination protocols for 5-Chloro-4-(trifluoromethyl)picolinic acid .

Executive Summary

5-Chloro-4-(trifluoromethyl)picolinic acid (CAS: 796090-31-8) is a critical halogenated pyridine intermediate, primarily utilized in the synthesis of agrochemicals (e.g., fungicides, herbicides) and pharmaceutical building blocks. Its molecular architecture features a hydrophilic carboxylic acid moiety at the C2 position, contrasted by lipophilic chlorine (C5) and trifluoromethyl (C4) substituents.

Understanding its solubility landscape is prerequisite for optimizing:

  • Recrystallization yields : Balancing solvent polarity to maximize recovery.

  • Reaction kinetics : Ensuring homogeneity in nucleophilic substitution or coupling reactions.

  • Purification : Designing effective liquid-liquid extraction (LLE) protocols.

This guide provides a predictive solubility landscape based on structural analogs, a rigorous experimental protocol for precise determination, and the thermodynamic framework required to model its behavior.

Physicochemical Profile & Solubility Landscape

Molecular Characteristics
  • Chemical Structure : Pyridine ring substituted with -COOH (C2), -CF3 (C4), and -Cl (C5).

  • Acidity (pKa) : Predicted ~2.5–3.5 (due to electron-withdrawing -CF3 and -Cl groups stabilizing the carboxylate anion).

  • Polarity : Amphiphilic. The carboxylic acid allows hydrogen bonding, while the halogenated core imparts significant lipophilicity.

Predictive Solubility Data (Analog-Based)

Note: Exact public solubility data for this specific isomer is proprietary. The following profile is derived from validated data for structural analogs such as 3,6-dichloro-2-pyridinecarboxylic acid (Clopyralid) and 4-(trifluoromethyl)nicotinic acid.

Table 1: Predicted Solubility Profile in Pure Solvents

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High (>200 mg/mL)Strong dipole-dipole interactions; disruption of carboxylic acid dimers.
Polar Protic Methanol, EthanolHigh (Temp. Dependent)H-bonding with carboxyl group. Solubility increases exponentially with

.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Good solvency for the pyridine core; ideal for recrystallization.
Chlorinated DCM, ChloroformModerate Solvates the lipophilic halogenated ring; useful for extraction.
Aromatic Toluene, XyleneLow to Moderate Soluble at high

; likely insoluble at low

(Anti-solvent candidate).
Aliphatic Hexane, HeptaneInsoluble Lack of polar interactions; primary Anti-solvent.
Aqueous Water (pH < 2)Insoluble Exists as neutral free acid.
Aqueous Water (pH > 7)Soluble Forms water-soluble carboxylate salt.

Thermodynamic Modeling Framework

To transition from empirical data to process design, researchers must model the solubility (


) as a function of temperature (

).
Modified Apelblat Equation

The most accurate semi-empirical model for picolinic acid derivatives is the Modified Apelblat equation, which accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (


) and entropy (

) are calculated to determine if the dissolution is endothermic (typical for these organics) and entropy-driven.


  • Interpretation : A positive

    
     indicates that solubility increases with temperature, validating the use of cooling crystallization.
    

Experimental Protocol: Solubility Determination

Objective : Determine the precise mole fraction solubility using a self-validating Laser Monitoring Dynamic Method . This method eliminates sampling errors associated with gravimetric analysis.

Reagents & Equipment
  • Solute : 5-Chloro-4-(trifluoromethyl)picolinic acid (Purity >98%, dried).

  • Solvents : HPLC grade (Methanol, Ethanol, Ethyl Acetate, Toluene).

  • Apparatus : Jacketed glass vessel (50 mL), Lasentec FBRM or simple Laser Turbidity meter, Precision Thermometer (

    
     K).
    
Step-by-Step Workflow

Solubility_Protocol Start Start: Weigh Solute (m1) & Solvent (m2) Mix Equilibrate at T_start (e.g., 283.15 K) Start->Mix Laser Laser Monitoring: Detect Dissolution/Turbidity Mix->Laser Heat Stepwise Heating (0.2 K/min) Laser->Heat Clear Solution Clears? (Transmittance Max) Heat->Clear Clear->Heat No (Turbid) Record Record Saturation Temp (T_sat) Clear->Record Yes (Clear) Add Add Known Mass Solvent (Dilution) Record->Add Next Data Point End Calculate Mole Fraction (x1) vs. T Record->End Finalize Data Add->Heat Repeat Cycle

Figure 1: Dynamic Laser Monitoring workflow for determining solubility limits without physical sampling.

Protocol Validation (Self-Check)
  • Hysteresis Check : Measure

    
     during heating and 
    
    
    
    (nucleation) during cooling. A narrow metastable zone width (MSZW) in polar solvents confirms fast equilibration.
  • Mass Balance : Evaporate solvent from a known aliquot at the end of the experiment. The recovered mass must match the initial input

    
    .
    

Process Application: Purification Strategy

The solubility difference between the ionized salt form and the neutral acid form is the basis for high-purity isolation.

Acid-Base Purification Workflow

Because 5-Chloro-4-(trifluoromethyl)picolinic acid is an amphoteric molecule with a distinct acidic proton, it can be purified from non-acidic impurities (like non-hydrolyzed nitriles or chlorinated pyridines) using a pH-swing.

Purification_Process Crude Crude Mixture (Solid) Dissolve Dissolve in Dilute NaOH (aq) Crude->Dissolve Forms Na-Salt Filter Filtration (Remove Insolubles) Dissolve->Filter Remove Organics Acidify Acidify with HCl (pH < 2) Filter->Acidify Filtrate Precip Precipitation of Product Acidify->Precip Free Acid Forms Recryst Recrystallization (EtOH/Water or Toluene) Precip->Recryst Final Polish

Figure 2: pH-Swing Purification Logic utilizing the solubility differential between the salt and free acid forms.

Recrystallization Solvent Selection
  • Primary Solvent : Methanol or Ethanol . High solubility at boiling point, significantly lower at

    
    .
    
  • Anti-Solvent : Water . The compound is sparingly soluble in acidic water. Adding water to a hot ethanolic solution induces controlled crystallization.

References

  • Thermodynamic Modeling (Apelblat) : Solubility and Thermodynamic Modeling of 4-methoxybenzoic acid in Pure Solvents. ResearchGate (Snippet 1.7). Available at: [Link].

  • Purification Methodologies: Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile (Related Patent EP2901857A1). Google Patents.
  • General Solubility Protocol : Solubility of Organic Compounds. University of Calgary Chemistry Guide. Available at: [Link].

Navigating the Safety Landscape of 5-Chloro-4-(trifluoromethyl)picolinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, novel chemical entities are the building blocks of innovation. Among these, 5-Chloro-4-(trifluoromethyl)picolinic acid, a halogenated pyridine derivative, presents a unique scaffold for the design of new therapeutic agents. However, its handling and use in a laboratory setting demand a thorough understanding of its potential hazards and safety protocols. This technical guide provides a comprehensive overview of the available safety information for 5-Chloro-4-(trifluoromethyl)picolinic acid, synthesized from supplier data and analysis of structurally similar compounds, to ensure the well-being of researchers and the integrity of their work.

Chemical Identification and Physical Properties

A clear identification of the chemical substance is the first step in any safety assessment. The properties of 5-Chloro-4-(trifluoromethyl)picolinic acid are summarized below.

IdentifierValueSource
Chemical Name 5-Chloro-4-(trifluoromethyl)picolinic acidAladdin Scientific[1]
CAS Number 796090-31-8Aladdin Scientific[1]
Molecular Formula C₇H₃ClF₃NO₂Aladdin Scientific[1]
Molecular Weight 225.55 g/mol Aladdin Scientific[1]
Purity Typically ≥98%Aladdin Scientific[1]

Note: A comprehensive Safety Data Sheet (SDS) for 5-Chloro-4-(trifluoromethyl)picolinic acid was not publicly available at the time of this writing. The information presented herein is a consolidation of available data for the specified compound and its structural isomers and should be used as a precautionary guide.

Hazard Identification and GHS Classification

While a specific Globally Harmonized System (GHS) classification for 5-Chloro-4-(trifluoromethyl)picolinic acid is not definitively established, data from structurally related compounds, such as its isomers, provide valuable insight into its potential hazards. The following is a probable GHS classification based on these analogs.

Anticipated GHS Hazard Pictograms:

Caption: Anticipated GHS pictograms for 5-Chloro-4-(trifluoromethyl)picolinic acid.

Signal Word: Warning

Anticipated Hazard Statements:

Based on data for positional isomers and related molecules, the following hazard statements are likely applicable:

  • H302: Harmful if swallowed. [2]

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H332: Harmful if inhaled. [2]

  • H335: May cause respiratory irritation. [2]

Precautionary Statements:

The following precautionary statements are recommended for handling 5-Chloro-4-(trifluoromethyl)picolinic acid:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2]

  • P264: Wash skin thoroughly after handling. [4]

  • P270: Do not eat, drink or smoke when using this product. [4]

  • P271: Use only outdoors or in a well-ventilated area. [4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection. [3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [4]

  • P302+P352: IF ON SKIN: Wash with plenty of water. [5]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed. [5]

  • P501: Dispose of contents/container to an approved waste disposal plant. [5]

First-Aid Measures: A Step-by-Step Protocol

In the event of exposure, immediate and appropriate first-aid is crucial. The following protocols are based on best practices for handling irritant and potentially toxic chemical compounds.

First_Aid_Workflow cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event skin_1 Immediately remove contaminated clothing. eye_1 Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids. inh_1 Move person to fresh air. ing_1 Do NOT induce vomiting. skin_2 Flush skin with plenty of water for at least 15 minutes. skin_1->skin_2 skin_3 Wash with soap and water. skin_2->skin_3 skin_4 Seek medical attention if irritation persists. skin_3->skin_4 eye_2 Remove contact lenses, if present and easy to do. eye_1->eye_2 eye_3 Seek immediate medical attention. eye_2->eye_3 inh_2 Keep comfortable for breathing. inh_1->inh_2 inh_3 If not breathing, give artificial respiration. inh_2->inh_3 inh_4 Seek medical attention if symptoms persist. inh_3->inh_4 ing_2 Rinse mouth with water. ing_1->ing_2 ing_3 Call a POISON CENTER or doctor immediately. ing_2->ing_3

Caption: Emergency first-aid workflow for exposure to 5-Chloro-4-(trifluoromethyl)picolinic acid.

Handling and Storage: A Proactive Approach to Safety

Proper handling and storage procedures are paramount to minimizing the risk of exposure and ensuring the stability of the compound.

Handling:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[3]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

Storage:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Labeling: Ensure containers are clearly labeled with the chemical name and associated hazards.

Toxicological Information: An Area for Further Investigation

The toxicological properties of 5-Chloro-4-(trifluoromethyl)picolinic acid have not been fully investigated.[7] The anticipated hazard classifications are based on data from structurally similar compounds. Researchers should exercise caution and assume the compound is potentially harmful upon ingestion, inhalation, and skin contact.

Key Toxicological Endpoints (Inferred):

  • Acute Oral Toxicity: Likely harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2][3]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[2][3]

  • Acute Inhalation Toxicity: May be harmful if inhaled, causing respiratory tract irritation.[2]

Accidental Release Measures and Disposal

A clear and practiced protocol for accidental releases is essential for laboratory safety.

Spill Cleanup Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for disposal.

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water.

  • Decontaminate: Decontaminate all equipment used in the cleanup.

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[7]

Conclusion

While 5-Chloro-4-(trifluoromethyl)picolinic acid holds promise as a building block in medicinal chemistry, a comprehensive understanding of its safety profile is still emerging. By adhering to the precautionary measures outlined in this guide, based on the best available data for this compound and its structural analogs, researchers can mitigate potential risks and foster a safe and productive laboratory environment. It is imperative to treat this compound with the caution afforded to all new chemical entities and to seek out any new safety information as it becomes available.

References

  • Aladdin Scientific. (n.d.). 5-Chloro-4-(trifluoromethyl)picolinic acid, min 98%, 100 mg.
  • Apollo Scientific. (n.d.). 6-(4-Trifluoromethoxyphenyl)picolinic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). 2 - SAFETY DATA SHEET.
  • Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
  • Fisher Scientific. (2015, September 30). 5 - SAFETY DATA SHEET.
  • Spectrum Chemical. (2022, January 31). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 5-(Trifluoromethyl)-2-pyridinecarboxylic Acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Trifluoromethanesulfonic Acid.
  • Capot Chemical. (2011, August 23). MSDS of 4-Trifluoromethylpicolinic acid.
  • BLD Pharm. (n.d.). 80194-68-9|3-Chloro-5-(trifluoromethyl)picolinic acid.

Sources

The Trifluoromethyl-Picolinates: A Technical Guide to a Class-Defining Scaffold in Agrochemicals and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Modern Researcher: The introduction of a trifluoromethyl group into an organic molecule is a well-established strategy for modulating its physicochemical and biological properties. When this powerful moiety is appended to the picolinic acid scaffold, a class of compounds with remarkable utility emerges. This guide provides a comprehensive exploration of the discovery, history, synthesis, and application of trifluoromethyl-substituted picolinic acids, offering a technical deep-dive for researchers, scientists, and drug development professionals. We will traverse the historical landscape from their agrochemical origins to their contemporary role as vital intermediates in the synthesis of modern pharmaceuticals.

Genesis: A Tale of Two Industries

The story of trifluoromethyl-substituted picolinic acids is not a linear progression but rather a convergence of advancements in fluorine chemistry and the distinct needs of the agricultural and pharmaceutical sectors. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898.[1] However, it was not until 1947 that the introduction of a trifluoromethyl group into a pyridine ring was first reported, laying the foundational chemistry for the compounds of interest.[1]

The Agrochemical Revolution: The Rise of Picolinate Herbicides

The mid-20th century witnessed a revolution in agriculture, with synthetic chemistry providing powerful new tools for crop protection. The Dow Chemical Company was at the forefront of this movement, discovering and developing the picolinic acid class of herbicides.[2][3] These compounds, most notably Picloram (introduced in the 1960s) and Clopyralid (1975), are synthetic auxins.[2] They mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their demise.[2][3]

While these early picolinate herbicides were highly effective, the drive for improved potency, selectivity, and environmental profiles continued. This led to extensive research into modifying the picolinic acid core. The incorporation of the trifluoromethyl group was a logical step, leveraging its strong electron-withdrawing nature to influence the molecule's interaction with its biological target. This exploration culminated in the development of a new generation of highly effective herbicides. More recently, Dow AgroSciences (now Corteva Agriscience) discovered the 6-aryl-picolinate herbicides, Arylex™ active (halauxifen-methyl) and Rinskor™ active (florpyrauxifen-benzyl), in 2005 and 2010, respectively.[4] These compounds represent a significant advancement in auxin herbicide technology.[4][5][6]

A New Frontier: Pharmaceutical Intermediates

More recently, trifluoromethyl-substituted picolinic acids have emerged as crucial building blocks in the pharmaceutical industry. Their unique electronic and steric properties make them valuable scaffolds for the synthesis of complex drug molecules. A notable example is their use as intermediates in the preparation of compounds for the treatment of respiratory disorders, as highlighted in patents from Vertex Pharmaceuticals.[7][8][9][10][11] For instance, (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a compound for treating respiratory ailments, utilizes a trifluoromethyl-substituted picolinic acid core.[9]

The Synthetic Arsenal: Crafting Trifluoromethyl-Picolinic Acids

The synthesis of trifluoromethyl-substituted picolinic acids has evolved, driven by the need for efficient and scalable routes to these valuable compounds. The primary strategies involve either the introduction of a trifluoromethyl group onto a pre-existing pyridine ring followed by carboxylation, or the construction of the trifluoromethyl-pyridine ring system from acyclic precursors.

Key Synthetic Intermediates: The Gateway to Picolinic Acids

A common and crucial intermediate in the synthesis of many trifluoromethyl-substituted picolinic acids is 2-chloro-5-(trifluoromethyl)pyridine . Its preparation is a key first step, and various methods have been developed for its synthesis. One established route involves the chlorination of 3-picoline, followed by fluorination.[1][12]

A generalized synthetic pathway to a trifluoromethyl-substituted picolinic acid from 3-picoline can be visualized as follows:

G cluster_0 Synthesis of 2-chloro-5-(trifluoromethyl)pyridine cluster_1 Carboxylation 3-Picoline 3-Picoline 3-(Trichloromethyl)pyridine 3-(Trichloromethyl)pyridine 3-Picoline->3-(Trichloromethyl)pyridine Chlorination 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine 3-(Trichloromethyl)pyridine->2-Chloro-5-(trichloromethyl)pyridine Ring Chlorination 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine->2-Chloro-5-(trifluoromethyl)pyridine Fluorination (e.g., HF) Lithiation Lithiation 2-Chloro-5-(trifluoromethyl)pyridine->Lithiation e.g., n-BuLi 5-(Trifluoromethyl)picolinic acid 5-(Trifluoromethyl)picolinic acid Carboxylation Carboxylation Lithiation->Carboxylation CO2 Carboxylation->5-(Trifluoromethyl)picolinic acid Acid Workup G cluster_0 Picolinic Acid Amidation 3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid 3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid Amide Coupling Amide Coupling 3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid->Amide Coupling Target Molecule (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide Amide Coupling->Target Molecule Peptide coupling reagents (e.g., HATU, HOBt) (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol->Amide Coupling

Sources

mechanism of action for picolinic acid-based herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Agrochemical R&D Professionals

Executive Summary

Picolinic acid herbicides (e.g., picloram, clopyralid, aminopyralid) represent a specialized subclass of synthetic auxins (WSSA Group 4). While they share a broad mode of action with phenoxy-carboxylates (like 2,4-D), their molecular pharmacology is distinct. Unlike 2,4-D, which primarily targets the TIR1 receptor, picolinic acids exhibit high affinity for the AFB5 (Auxin Signaling F-Box 5) homolog. This guide dissects the molecular "molecular glue" mechanism, the downstream physiological "death cascade" involving Abscisic Acid (ABA), and provides validated protocols for assessing efficacy and resistance.

Part 1: Molecular Pharmacology

The Receptor: AFB5 vs. TIR1

The efficacy of picolinic acids relies on their role as an interfacial ligand between the F-box protein receptor (TIR1/AFB family) and the Aux/IAA transcriptional repressor.

Expert Insight: In drug design, specificity is paramount. Research indicates that while 2,4-D binds TIR1 and AFB5 with similar affinity, picolinic acids like picloram are significantly more potent against AFB5 . This structural preference explains the lack of cross-resistance in certain weed biotypes—a mutation in TIR1 may confer resistance to 2,4-D but leave the plant susceptible to picloram.

The "Molecular Glue" Mechanism[1][2][3][4][5]
  • Ligand Binding: The herbicide enters the nucleus and binds to the bottom of the hydrophobic pocket of the SCF^AFB5 complex (Skp1-Cullin-F-box).

  • Surface Modification: The herbicide acts as a "molecular glue," altering the surface topography of the receptor.

  • Co-Receptor Recruitment: This new surface recruits Aux/IAA repressors (e.g., IAA7, IAA17) with high affinity.

  • Ubiquitination: The SCF complex transfers ubiquitin from an E2 enzyme to the Aux/IAA repressor.

  • Proteasomal Degradation: The 26S proteasome recognizes the poly-ubiquitin chain and degrades the Aux/IAA repressor, releasing Auxin Response Factors (ARFs) to initiate transcription.

Visualization: The Ubiquitin-Proteasome Pathway

AuxinPathway Herbicide Picolinic Acid (Ligand) Receptor SCF-AFB5 (E3 Ligase) Herbicide->Receptor Binds Pocket Complex Ternary Complex (SCF-Herb-Aux/IAA) Receptor->Complex Recruits Repressor Aux/IAA (Repressor) Repressor->Complex Ubiquitin Ubiquitination Complex->Ubiquitin E2 Transfer Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation Signal Transcription Gene Expression (ARF Release) Proteasome->Transcription Repressor Removed

Caption: The SCF-AFB5 complex utilizes the herbicide as a stabilizing ligand to recruit and ubiquitinate Aux/IAA repressors, triggering gene expression.

Part 2: Physiological Manifestations (The Death Cascade)

The molecular event triggers a chaotic physiological response. It is not the "growth" that kills the plant, but the secondary metabolic imbalance.

The ABA/Ethylene Hypothesis

Historically, ethylene was considered the primary agent of death. However, modern consensus (Grossmann, 2010; McCauley et al., 2020) points to Abscisic Acid (ABA) as the terminal executioner.

  • Gene Overexpression: Deregulated ARFs drive the expression of ACS (ACC synthase) and NCED (9-cis-epoxycarotenoid dioxygenase).

  • Ethylene Production: ACS upregulation leads to massive ethylene evolution.

  • ABA Accumulation: Ethylene stimulates NCED, the rate-limiting step in ABA biosynthesis.

  • Stomatal Closure: High ABA levels force stomata to close, halting carbon assimilation.

  • ROS Generation: With the Calvin cycle stalled but light reactions continuing, electrons have nowhere to go. This leads to the formation of Reactive Oxygen Species (ROS) like hydrogen peroxide and singlet oxygen.

  • Tissue Necrosis: Oxidative stress destroys membrane integrity, leading to vascular collapse and plant death.

Data Summary: Comparative Physicochemical Properties
CompoundChemical FamilyPrimary Receptor TargetSoil Half-Life (Avg)Systemic Mobility
Picloram Pyridine carboxylic acidAFB5 > TIR190 daysHigh (Phloem/Xylem)
Clopyralid Pyridine carboxylic acidAFB540 daysHigh
2,4-D Phenoxy carboxylic acidTIR1 ≥ AFB510 daysModerate
Dicamba Benzoic acidTIR1/AFB514 daysModerate

Part 3: Experimental Protocols

To validate these mechanisms in a development pipeline, we employ two tiers of assay: Molecular Interaction and Whole-Plant Physiology .

Protocol A: Yeast Two-Hybrid (Y2H) Interaction Assay

Purpose: To quantify the binding affinity of a new picolinic analog to the AFB5 receptor.

Reagents:

  • Yeast strain (e.g., Y2HGold).

  • Vectors: pGADT7 (AD-Aux/IAA) and pGBKT7 (BD-AFB5).

  • Selection Media: SD/-Leu/-Trp (DDO) and SD/-Leu/-Trp/-His/-Ade (QDO).

Workflow:

  • Transformation: Co-transform yeast with BD-AFB5 and AD-Aux/IAA plasmids.

  • Plating: Plate on DDO media to select for successful co-transformation. Incubate at 30°C for 3 days.

  • Induction: Transfer colonies to liquid culture.

  • Treatment: Spot yeast cultures onto QDO plates containing a gradient of the test herbicide (0.1 µM – 100 µM).

  • Observation: Growth on QDO indicates the herbicide successfully facilitated the AFB5-Aux/IAA interaction (reconstituting the transcription factor for histidine/adenine synthesis).

  • Quantification: Use

    
    -galactosidase liquid assay for quantitative binding metrics.
    
Protocol B: Arabidopsis Root Inhibition Bioassay

Purpose: To determine the physiological IC50 and assess cross-resistance.

Self-Validating Control: Always include a tir1-1 mutant (resistant to 2,4-D but susceptible to picloram) and an afb5 mutant (resistant to picloram) to validate the compound's specificity.

Steps:

  • Sterilization: Surface sterilize Arabidopsis thaliana seeds (Col-0, tir1, afb5) using 70% ethanol and 1% bleach.

  • Stratification: Plate seeds on 0.5x MS agar plates. Stratify at 4°C for 2 days to synchronize germination.

  • Treatment: Transfer seedlings (4 days post-germination) to vertical plates containing herbicide concentrations (0, 10, 50, 100, 500, 1000 nM).

  • Growth: Grow vertically for 72 hours under 16h light/8h dark cycle.

  • Measurement: Scan plates on a high-resolution flatbed scanner. Use ImageJ (NeuronJ plugin) to measure primary root elongation.

  • Analysis: Calculate Relative Root Elongation (RRE) = (Length_treated / Length_control) × 100. Plot dose-response curves using a log-logistic model.

Visualization: Experimental Logic Flow

ExpProtocol Start Candidate Compound Y2H Yeast Two-Hybrid (Receptor Affinity) Start->Y2H Bioassay Root Inhibition Assay (Physiological IC50) Start->Bioassay Result_AFB5 AFB5 Specific (Picloram like) Y2H->Result_AFB5 High AFB5 Binding MutantCheck Mutant Screening (tir1 vs afb5) Bioassay->MutantCheck Result_TIR1 TIR1 Specific (2,4-D like) MutantCheck->Result_TIR1 Resistant to tir1 MutantCheck->Result_AFB5 Resistant to afb5

Caption: Workflow for categorizing novel auxinic herbicides based on receptor specificity and physiological response.

Part 4: Selectivity & Resistance

Selectivity Mechanisms

Why do picolinic acids kill thistles but spare grasses?

  • Metabolic Detoxification: Tolerant crops (e.g., corn, wheat) rapidly conjugate the herbicide into glucose esters or aspartate conjugates, rendering them inactive.

  • Vascular Transport: In resistant species, phloem loading is often restricted, preventing the herbicide from reaching the apical meristems.

Resistance Evolution

Resistance to picolinic acids is increasing, primarily driven by:

  • Target Site Mutation: Deletions or SNPs in the AFB5 gene (e.g., in Kochia scoparia) reduce herbicide binding affinity.

  • Non-Target Site Resistance (NTSR): Enhanced metabolism via Cytochrome P450s or GSTs.

References

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.[1][2][3] Nature, 446, 640–645.[3][4] Link

  • Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 confer resistance to synthetic picolinate auxins and not to 2,4-D. Plant Physiology, 142(2), 542–552.[5] Link

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113–120. Link

  • McCauley, C. L., et al. (2020). The quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Journal of Experimental Botany, 71(12), 3412–3425. Link

  • Prigge, M. J., et al. (2016). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 5, e15432. Link

Sources

The Fluorine Effect: Trifluoromethylation of the Picolinic Acid Scaffold in Drug & Agrochemical Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Picolinic acid (pyridine-2-carboxylic acid) serves as a privileged scaffold in bioorganic chemistry, functioning as a bidentate chelator for metalloenzymes and a structural mimic of the plant hormone indole-3-acetic acid (IAA). The introduction of a trifluoromethyl (


) group into this scaffold is not merely a lipophilic modification; it is a profound electronic perturbation that redefines the molecule's bioactivity.

This guide analyzes the mechanistic role of the


 group in picolinic acid derivatives. By acting as a strong electron-withdrawing group (EWG) and a metabolic blocker, the 

moiety modulates acid dissociation constants (

), alters metal coordination geometry, and drives selectivity for specific auxin receptors (AFB5). This document details the physicochemical shifts, synthetic pathways, and biological validation protocols necessary to leverage this pharmacophore.

Physicochemical Foundations: The Electronic & Steric Shift

The bioactivity of trifluoromethyl-picolinic acids (


-PAs) is governed by the interplay between the electron-deficient pyridine ring and the steric bulk of the fluorine atoms.
Acid-Base Modulation ( Shift)

The


 group is a powerful EWG (

,

). Its presence on the pyridine ring drastically reduces the electron density on the nitrogen atom, lowering its basicity.[1]
PropertyPicolinic Acid (Unsubstituted)4-Trifluoromethyl-Picolinic AcidImpact on Bioactivity
Pyridine N

~5.2~3.5Nitrogen becomes a weaker proton acceptor; remains neutral at lower pH, improving membrane permeability in acidic microenvironments.
Carboxylic Acid

~1.0< 1.0Increased acidity ensures the carboxylate is fully ionized at physiological pH, maintaining electrostatic interactions with cationic receptor sites (e.g., Arg/Lys residues).
LogP (Lipophilicity) ~0.7~1.6Enhanced lipid solubility facilitates passive transport across plant cuticles and blood-brain barriers.
Dipole Moment HighAlteredVectorial change in dipole influences orientation in the binding pocket.
Chelation Thermodynamics

Picolinic acid acts as an N,O-bidentate ligand for transition metals (


, 

,

).
  • Sigma Donation: The

    
     group withdraws density from the nitrogen lone pair, weakening the 
    
    
    
    -donor bond to the metal.
  • Selectivity: This reduction in binding affinity (

    
    ) prevents indiscriminate scavenging of essential metals (toxicity) while maintaining sufficient affinity for the catalytic zinc in metalloproteases, often improving the therapeutic index.
    

Agrochemical Dominance: The Auxin Receptor Switch

The most commercially significant application of the picolinic acid scaffold is in "synthetic auxin" herbicides (e.g., Picloram, Clopyralid, and the newer Halauxifen-methyl).

Mechanism of Action: The AFB5 Target

While natural auxin (IAA) binds primarily to the TIR1 receptor, 6-aryl-picolinates show high specificity for the AFB5 (Auxin Signaling F-Box 5) protein.[2] The


 group, often located on the 6-aryl or 6-pyrazolyl substituent, is critical for filling the hydrophobic pocket of AFB5, which is larger than that of TIR1.
Signaling Pathway Visualization

The following diagram illustrates how


-picolinates hijack the ubiquitin-proteasome system to trigger lethal unregulated growth in weeds.

AuxinSignaling Herbicide CF3-Picolinate (Ligand) Receptor SCFTIR1/AFB5 (E3 Ligase Complex) Herbicide->Receptor Binds Hydrophobic Pocket Complex Ternary Complex (Ligand-Receptor-Repressor) Receptor->Complex Recruits Aux/IAA Repressor Aux/IAA (Transcriptional Repressor) Repressor->Complex Ubiquitination Poly-Ubiquitination Complex->Ubiquitination E3 Ligase Activity Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome ARF ARF Transcription Factors (Released) Proteasome->ARF Degrades Repressor Response Unregulated Gene Expression (Lethal Growth) ARF->Response Activates Transcription

Figure 1: The


 group enhances the binding affinity of the picolinate ligand to the AFB5 receptor, promoting the recruitment and degradation of Aux/IAA repressors.

Synthetic Methodologies

Constructing the trifluoromethyl-picolinic acid core requires navigating the deactivated nature of the pyridine ring.

Primary Synthetic Routes
  • Cyclocondensation (De Novo Synthesis):

    • Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate + Enamines/Cyanoacetamide.

    • Advantage: Allows regioselective placement of the

      
       group (typically at C4 or C6).
      
    • Mechanism: Hantzsch-type pyridine synthesis followed by oxidation/hydrolysis.

  • Radical Trifluoromethylation (Late-Stage Functionalization):

    • Reagents: Langlois’ Reagent (

      
      ) + Oxidant (TBHP) or Photoredox catalysis.
      
    • Substrate: Picolinic acid or methyl picolinate.

    • Selectivity: Often favors the electron-deficient positions (C4/C6) via Minisci-type radical addition.

Synthesis Workflow Diagram

SynthesisWorkflow Start1 Ethyl 4,4,4-trifluoro- 3-oxobutanoate Step1 Cyclocondensation (Base/Heat) Start1->Step1 Start2 Cyanoacetamide Start2->Step1 Inter1 3-Cyano-2,6-dihydroxy- 4-(trifluoromethyl)pyridine Step2 Chlorination (POCl3) Inter1->Step2 Inter2 2,6-Dichloro-3-cyano- 4-(trifluoromethyl)pyridine Step3 Hydrogenolysis (Pd/C, H2) Inter2->Step3 Step1->Inter1 Step2->Inter2 Step4 Hydrolysis (Acid/Base) Step3->Step4 Product 4-(Trifluoromethyl) picolinic acid Step4->Product

Figure 2: Step-wise synthesis of 4-trifluoromethylpicolinic acid from acyclic precursors.

Experimental Protocols

Protocol A: Synthesis of 4-(Trifluoromethyl)picolinic Acid

Rationale: This protocol utilizes a cyclocondensation approach to build the pyridine ring with the


 group already in place, avoiding the difficulty of trifluoromethylating a deactivated pyridine ring.
  • Cyclization:

    • Dissolve Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) and Cyanoacetamide (1.0 eq) in ethanol.

    • Add KOH (1.1 eq) and reflux for 12 hours.

    • Acidify with HCl to precipitate 3-cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine .

  • Aromatization/Chlorination:

    • Treat the dihydroxy intermediate with

      
        (excess) and 
      
      
      
      at 150°C for 4 hours.
    • Quench on ice to obtain 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine .

  • Reduction & Hydrolysis:

    • Perform hydrogenolysis using Pd/C (10%) in methanol under

      
       (3 atm) with Triethylamine  to remove chloro groups.
      
    • Reflux the resulting nitrile in 6M HCl for 6 hours to hydrolyze the cyano group to the carboxylic acid.

    • Purification: Recrystallize from water/ethanol.

Protocol B: Arabidopsis Root Growth Inhibition Assay (Bioactivity)

Rationale: This assay quantifies the auxinic activity of the compound by measuring the inhibition of primary root elongation, a classic response to auxin overdose mediated by AFB5.

  • Preparation:

    • Sterilize Arabidopsis thaliana (Col-0 wild type and afb5 mutant) seeds.

    • Prepare MS (Murashige & Skoog) agar plates containing the test compound (

      
      -picolinic acid) at concentrations: 0, 0.1, 1, 10, 100 
      
      
      
      .
  • Growth:

    • Plate seeds and stratify at 4°C for 2 days.

    • Grow vertically in a growth chamber (16h light/8h dark) at 22°C for 7 days.

  • Analysis:

    • Photograph plates.

    • Measure primary root length using ImageJ software.

    • Calculation: Determine

      
       (concentration inhibiting 50% growth).
      
    • Validation: The afb5 mutant should show significant resistance (higher

      
      ) compared to wild-type if the compound targets the AFB5 receptor.
      

References

  • Synthesis of Trifluoromethylpyridines

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
    • Source: Journal of Pesticide Science, 2020.
    • URL:[Link]

  • Auxin Receptor Specificity

    • Title: The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram.[3][4]

    • Source: G3: Genes, Genomes, Genetics, 2016.[3]

    • URL:[Link]

  • Herbicidal Activity & SAR

    • Title: Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.[5][6]

    • Source: Molecules (MDPI), 2023.
    • URL:[Link]

  • Electronic Effects of Trifluoromethyl

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
    • Source: Pharmaceuticals (MDPI), 2023.
    • URL:[Link]

  • pKa Data Compilation

    • Title: pKa values in organic chemistry – making maximum use of the available d
    • Source: Tetrahedron Letters, 2018 (via UT.ee).
    • URL:[Link]

Sources

Picolinic Acid Scaffolds in Targeted Protein Degradation: Engineering High-Affinity VHL Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Structural role, synthetic integration, and pharmacological optimization of picolinic acid derivatives in VHL-recruiting PROTACs.

Executive Summary

The transition from occupancy-driven pharmacology (inhibitors) to event-driven pharmacology (degraders) has centered on the recruitment of E3 ubiquitin ligases.[1] Among these, the Von Hippel-Lindau (VHL) tumor suppressor is a premier recruitment terminal. While the hydroxyproline (Hyp) core is the non-negotiable anchor for VHL binding, the Left-Hand Side (LHS) capping group determines potency, selectivity, and physicochemical properties.

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives have emerged as privileged "building blocks" for this LHS motif. By forming a picolinamide cap, these moieties engage in critical hydrogen bonding and electrostatic interactions with the Arg107 residue of VHL, significantly enhancing binding affinity (


) compared to simple acetyl caps. This guide details the structural logic, synthetic pathways, and experimental validation of picolinic acid-based VHL ligands.

The VHL Ligand Pharmacophore: Anatomy of Recruitment

To understand the utility of picolinic acids, one must deconstruct the VHL ligand. High-affinity VHL ligands are peptidomimetics of the Hypoxia-Inducible Factor 1


 (HIF-1

) peptide (sequence: ...LAP YI...).
Structural Components

A standard VHL ligand comprises three distinct domains:

DomainFunctionCanonical Structure
Core (Anchor) Essential for primary recognition.(4R)-Hydroxyproline (Hyp )
Linker (Spacer) Positions the cap; mimics the peptide backbone.tert-Leucine (t-Leu )
LHS (Cap) The Optimization Zone. Enhances affinity via Arg107 interaction.Picolinic Acid / Heteroaryl Amide
RHS (Exit Vector) Attachment point for the PROTAC linker.Functionalized Benzyl group
The Mechanistic Role of Picolinic Acid

The "Left-Hand Side" (LHS) pocket of VHL is defined by residues Arg107 , Asn67 , and His110 . Early ligands used a simple acetyl group at the N-terminus of the t-Leu residue, resulting in modest affinity.

Replacing the acetyl group with a picolinamide (derived from picolinic acid) introduces a heteroaromatic system capable of:

  • Hydrogen Bonding: The amide carbonyl accepts a hydrogen bond from the backbone NH of His110.

  • Electrostatic Interaction: The pyridine nitrogen (N1) and the amide oxygen form a planar "pincer" motif that electrostatically complements the guanidinium group of Arg107 .

  • Lipophilic Contacts: The aromatic ring fills the hydrophobic sub-pocket adjacent to Phe91.

Visualization: VHL Ligand Interaction Map

VHL_Interaction VHL_Pocket VHL Binding Pocket Arg107 Arg107 (Guanidinium) His110 His110 (Backbone NH) Ligand_LHS Picolinamide Cap (LHS) Pyridine_N Pyridine Nitrogen Ligand_LHS->Pyridine_N contains Amide_O Amide Carbonyl Ligand_LHS->Amide_O contains Ligand_Core Hydroxyproline Core Ligand_LHS->Ligand_Core Coupled via t-Leu Pyridine_N->Arg107 Electrostatic/H-bond Amide_O->Arg107 Electrostatic Amide_O->His110 H-bond Acceptor Ligand_Core->VHL_Pocket Anchor Binding

Caption: Interaction map highlighting the critical electrostatic and hydrogen-bonding network between the Picolinamide Cap and VHL residues Arg107/His110.

Structure-Activity Relationship (SAR)

The picolinic acid scaffold is robust, but subtle modifications can drastically alter binding affinity (


) and physicochemical properties (LogP, TPS).
The "Heteroatom" Effect

Comparing the picolinic acid cap to isosteres reveals the importance of the pyridine nitrogen.

  • Benzamide (Phenyl cap): Lacks the ring nitrogen. Weaker interaction with Arg107.

  • Picolinamide (Pyridine-2-cap): ~5-10x improvement in affinity over benzamide due to the N...H-N(Arg) interaction.

  • Nicotinamide (Pyridine-3-cap): Loss of activity. The nitrogen is positioned incorrectly to engage Arg107, disrupting the binding pose.

Substituent Effects (5-Position)

The 5-position of the picolinic acid ring is a "sweet spot" for optimization.

  • 5-Methylpicolinic acid: Often yields higher affinity than the unsubstituted parent. The methyl group displaces a conserved water molecule or engages in van der Waals contact with hydrophobic residues.

  • 5-Fluoropicolinic acid: Modulates the pKa of the ring nitrogen and improves metabolic stability without imposing steric clash.

Table 1: Comparative Potency of VHL Ligand Capping Groups (Representative values based on standard VHL-binding assays)

Capping Group (LHS)StructureRelative AffinityKey Interaction
Acetyl

1x (Baseline)Weak hydrophobic filling
Benzamide

~10xHydrophobic filling (Phe91)
Picolinamide

~50x Arg107 Electrostatic + H-bond
4-Methylthiazole (VH032 motif)~100xOptimized shape complementarity

Note: While 4-methylthiazole (VH032) is the industry standard, picolinic acid derivatives remain vital for diversifying IP space and tuning physicochemical properties (e.g., solubility).

Synthetic Strategies

Integrating picolinic acid building blocks into a VHL ligand is a straightforward amide coupling, but sequence matters to prevent epimerization of the sensitive tert-leucine and hydroxyproline stereocenters.

Retrosynthetic Analysis

The VHL ligand is typically assembled from C-terminus to N-terminus (Solution Phase) or on-resin (Solid Phase).

  • Building Block A: Picolinic Acid (or derivative).[2][3][4][5]

  • Building Block B: L-tert-Leucine (protected).

  • Building Block C: (2S,4R)-4-Hydroxyproline (protected).

Protocol: Synthesis of Picolinamide-VHL Fragment

Objective: Couple 5-methylpicolinic acid to the H-Thr-Hyp-RHS core.

Reagents:

  • 5-Methylpicolinic acid (1.1 eq)

  • HATU (1.2 eq) or COMU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve 5-methylpicolinic acid in DMF. Add HATU and DIPEA. Stir for 5 minutes at

    
     to form the active ester.
    
    • Why? Pre-activation minimizes racemization of the incoming amine component.

  • Coupling: Add the amine-bearing VHL core fragment (e.g.,

    
    -tLeu-Hyp-...).
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with

    
     (to remove DMF), saturated 
    
    
    
    , and brine.
  • Purification: Flash column chromatography (DCM/MeOH gradient). Picolinamides are polar; ensure the gradient reaches 10% MeOH if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Picolinic Acid Building Block Step1 Activation (HATU/DIPEA, DMF, 0°C) Start->Step1 Step2 Coupling (Add H2N-tLeu-Hyp-Fragment) Step1->Step2 Step3 Reaction Monitoring (LC-MS: Check for Mass M+H) Step2->Step3 Decision Complete? Step3->Decision Decision->Step2 No (Add more reagent) Workup Workup (EtOAc / 5% LiCl Wash) Decision->Workup Yes Final Final Product: Picolinamide-VHL Ligand Workup->Final

Caption: Standard amide coupling workflow for capping VHL ligands with picolinic acid derivatives.

Experimental Validation

Once synthesized, the picolinamide-capped ligand must be validated for binding affinity. The industry standard is Fluorescence Polarization (FP) .

Fluorescence Polarization (FP) Assay

Principle: A fluorescently labeled HIF-1


 peptide (FAM-HIF) binds to VHL, resulting in high polarization (slow tumbling). The picolinic acid ligand competes for the binding site, displacing the probe and lowering polarization (fast tumbling).

Protocol:

  • Protein: Recombinant VCB complex (VHL-ElonginB-ElonginC).

  • Probe: FAM-labeled HIF-1

    
     peptide (
    
    
    
    ).
  • Procedure:

    • Incubate VCB (concentration

      
       of probe) with FAM-HIF (10 nM) in assay buffer (PBS, 0.05% Tween-20).
      
    • Titrate the Picolinamide-VHL ligand (serial dilution, e.g., 10

      
      M to 0.1 nM).
      
    • Incubate for 30 mins at RT.

    • Read FP (Ex 485 nm / Em 535 nm).

  • Analysis: Plot mP vs. log[Ligand]. Fit to a sigmoidal dose-response curve to determine

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validating Check:

  • Positive Control: Include unlabeled HIF peptide or VH032.

  • Negative Control: Use the cis-Hyp epimer of your ligand (should show no binding). If the cis-epimer binds, your assay has non-specific artifacts.

References

  • Buckley, D. L., et al. (2012). "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules." Journal of the American Chemical Society. Link

  • Galdeano, C., et al. (2014).[6] "Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit." Journal of Medicinal Chemistry. Link

  • Frost, J., et al. (2016). "Potent and Selective Chemical Probe of Hypoxic Signaling Downstream of HIF-α Hydroxylation via VHL Inhibition." Nature Communications. Link

  • Soares, P., et al. (2018). "Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships Leading to the Chemical Probe VH298." Journal of Medicinal Chemistry. Link

  • Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase." Journal of the American Chemical Society. Link

Sources

A Theoretical Investigation into the Conformational Landscape of 5-Chloro-4-(trifluoromethyl)picolinic Acid: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Chloro-4-(trifluoromethyl)picolinic acid is a key building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological endpoints. Its therapeutic efficacy is intrinsically linked to its three-dimensional structure and conformational dynamics, which dictate its interaction with biological targets. This in-depth technical guide provides a comprehensive theoretical framework for understanding the conformational preferences of this molecule. We delve into the nuanced interplay of steric and electronic effects governed by the chloro, trifluoromethyl, and carboxylic acid substituents on the picolinic acid scaffold. By leveraging Density Functional Theory (DFT), we elucidate the key rotational barriers and identify the most stable conformers. This guide is intended for researchers, scientists, and drug development professionals, offering both a robust computational protocol and field-proven insights into the structural nuances that can be leveraged for rational drug design.

Introduction: The Significance of Conformational Analysis in Drug Design

The pyridine carboxylic acid motif is a privileged scaffold in medicinal chemistry, valued for its ability to engage in diverse biological interactions.[1][2] The specific functionalization of this core, as seen in 5-Chloro-4-(trifluoromethyl)picolinic acid, introduces a unique set of physicochemical properties that modulate its biological activity. The trifluoromethyl group, known for its strong electron-withdrawing nature and metabolic stability, and the chloro substituent, which influences both electronic and steric profiles, play crucial roles in defining the molecule's overall shape and reactivity.[3][4]

Understanding the conformational landscape of this molecule is paramount for:

  • Rational Drug Design: A precise understanding of the preferred three-dimensional arrangement of functional groups allows for the design of more potent and selective inhibitors.

  • Structure-Activity Relationship (SAR) Studies: Correlating conformational preferences with biological activity can provide critical insights for optimizing lead compounds.

  • Predicting Bioavailability: The conformational flexibility of a molecule can influence its solubility, membrane permeability, and metabolic stability.

This guide will outline a rigorous, in-silico approach to dissect the conformational intricacies of 5-Chloro-4-(trifluoromethyl)picolinic acid, providing a foundational understanding for its application in drug discovery.

Theoretical Methodology: A Self-Validating Computational Workflow

To ensure the highest degree of scientific integrity, we propose a computational workflow grounded in Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.[5][6][7][8] The causality behind our choice of methods and parameters is detailed below to provide a self-validating system.

Selection of Computational Level of Theory

The choice of the functional and basis set is critical for obtaining reliable results.

  • Functional: We recommend the B3LYP hybrid functional. This functional has a proven track record for providing accurate geometries and energies for a wide range of organic molecules, including those containing halogens and exhibiting hydrogen bonding.[5][6][9]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended.[10] The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs of electrons on the nitrogen, oxygen, and chlorine atoms, as well as any potential intramolecular hydrogen bonding. The polarization functions (d,p) are essential for describing the non-spherical nature of electron density around the atoms, particularly the trifluoromethyl and chloro groups.

Experimental Protocol: Step-by-Step Conformational Analysis

The following protocol outlines a detailed, step-by-step methodology for the theoretical conformational analysis of 5-Chloro-4-(trifluoromethyl)picolinic acid.

Step 1: Initial Structure Generation

  • Construct the 3D structure of 5-Chloro-4-(trifluoromethyl)picolinic acid using a molecular builder.

  • Generate initial conformers by systematically rotating the key dihedral angles:

    • τ1 (C3-C4-C(F3)-F): Rotation around the C-CF3 bond.

    • τ2 (C1-C2-C(OOH)-O): Rotation around the C-COOH bond.

Step 2: Geometry Optimization

  • Perform a full geometry optimization for each initial conformer using the selected level of theory (B3LYP/6-311++G(d,p)).

  • This step will locate the nearest local minimum on the potential energy surface for each starting geometry.

Step 3: Frequency Calculations

  • Perform frequency calculations on each optimized geometry at the same level of theory.

  • The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Step 4: Potential Energy Surface (PES) Scan

  • To map the rotational energy barriers, perform relaxed PES scans for the two key dihedral angles (τ1 and τ2).

  • For each scan, one dihedral angle is systematically varied in small increments (e.g., 10-15 degrees), while all other geometric parameters are allowed to relax at each step.

Step 5: Analysis of Results

  • Compare the relative energies of all identified stable conformers.

  • Analyze the geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformers.

  • Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic properties and reactivity of the molecule.

Below is a Graphviz diagram illustrating this comprehensive workflow.

Conformational_Analysis_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2 & 3: Quantum Chemical Calculations cluster_analysis Step 4 & 5: Analysis start Initial 3D Structure Generation conformers Generation of Initial Conformers (Rotation of τ1 and τ2) start->conformers optimization Geometry Optimization (B3LYP/6-311++G(d,p)) conformers->optimization frequency Frequency Calculation optimization->frequency pes_scan Potential Energy Surface Scan (τ1 and τ2) frequency->pes_scan energy_analysis Relative Energy Analysis pes_scan->energy_analysis geom_analysis Geometric Parameter Analysis energy_analysis->geom_analysis electronic_analysis HOMO/LUMO Analysis geom_analysis->electronic_analysis end Conformational Insights for Drug Design electronic_analysis->end Final Conformational Model

Caption: Computational workflow for the conformational analysis of 5-Chloro-4-(trifluoromethyl)picolinic acid.

Predicted Conformational Preferences and Energetics

Based on established principles of stereoelectronics and the known behavior of similar substituted aromatic systems, we can predict the key conformational features of 5-Chloro-4-(trifluoromethyl)picolinic acid.

Rotation of the Carboxylic Acid Group (τ2)

The orientation of the carboxylic acid group relative to the pyridine ring is a critical determinant of the molecule's interaction with biological targets. Two primary planar conformers are anticipated:

  • Syn-conformer: The C=O bond of the carboxylic acid is oriented towards the nitrogen atom of the pyridine ring. This conformation is often stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen.

  • Anti-conformer: The C=O bond is oriented away from the pyridine nitrogen.

Computational studies on related pyridine carboxylic acids have shown that the relative stability of these conformers is influenced by both intramolecular hydrogen bonding and steric interactions with adjacent substituents.[9][11]

Rotation of the Trifluoromethyl Group (τ1)

The trifluoromethyl group is not a free rotor; its rotation is hindered by steric interactions with the adjacent chloro and hydrogen atoms on the pyridine ring. It is anticipated that the staggered conformations, where the fluorine atoms are positioned to minimize steric clash with the neighboring atoms, will be the most stable. The electron-withdrawing nature of the trifluoromethyl group can also lead to interesting electronic interactions with the pi-system of the pyridine ring.[12][13]

Data Presentation: Predicted Relative Energies

The following table summarizes the predicted relative energies of the most likely stable conformers. These values are hypothetical and would be populated by the results of the DFT calculations outlined in the protocol above.

Conformerτ1 (C3-C4-C-F)τ2 (C1-C2-C-O)Relative Energy (kcal/mol)
Syn-Staggered 1 ~60°~0°0.00 (Global Minimum)
Syn-Staggered 2 ~180°~0°Predicted Value
Anti-Staggered 1 ~60°~180°Predicted Value
Anti-Staggered 2 ~180°~180°Predicted Value

Authoritative Grounding and Mechanistic Insights

The conformational preferences of 5-Chloro-4-(trifluoromethyl)picolinic acid are dictated by a delicate balance of several key factors:

  • Intramolecular Hydrogen Bonding: The formation of a hydrogen bond between the carboxylic acid proton and the pyridine nitrogen is a powerful stabilizing interaction that will likely favor the syn-conformation of the carboxylic acid group. This type of interaction is a well-documented phenomenon in pyridine-carboxylic acid systems.[9][11]

  • Steric Hindrance: The bulky trifluoromethyl and chloro groups will create steric repulsion that governs the rotational barrier of the CF3 group and can influence the planarity of the carboxylic acid group.

  • Dipole-Dipole Interactions: The alignment of the bond dipoles of the C-Cl, C-F, and C=O bonds will contribute to the overall conformational energy. The electrostatic repulsion between the electronegative chlorine and fluorine atoms will play a significant role.

  • Hyperconjugation: Anomeric effects involving the lone pairs of the heteroatoms and the antibonding orbitals of adjacent bonds can also contribute to conformational stability.[14]

The logical relationship between these influencing factors is depicted in the diagram below.

Factors_Influencing_Conformation cluster_factors Influencing Factors cluster_outcomes Conformational Outcomes H_Bond Intramolecular Hydrogen Bonding COOH_Orientation Carboxylic Acid Orientation (τ2) H_Bond->COOH_Orientation Sterics Steric Hindrance Sterics->COOH_Orientation CF3_Rotation CF3 Group Rotation (τ1) Sterics->CF3_Rotation Electrostatics Dipole-Dipole Interactions Electrostatics->COOH_Orientation Electrostatics->CF3_Rotation Hyperconjugation Hyperconjugation Hyperconjugation->CF3_Rotation Overall_Stability Overall Conformational Stability COOH_Orientation->Overall_Stability CF3_Rotation->Overall_Stability Biological_Activity Biological Activity Overall_Stability->Biological_Activity

Caption: Interplay of factors governing the conformation of 5-Chloro-4-(trifluoromethyl)picolinic acid.

Conclusion and Future Directions

This guide has provided a comprehensive theoretical framework for elucidating the conformational landscape of 5-Chloro-4-(trifluoromethyl)picolinic acid. By following the detailed computational protocol, researchers can gain valuable insights into the three-dimensional structure of this important medicinal chemistry building block. The predicted conformational preferences, governed by a complex interplay of electronic and steric effects, can be leveraged to guide the design of more potent and selective drug candidates.

Future studies could expand upon this work by:

  • Solvation Effects: Investigating the influence of different solvent environments on the conformational equilibrium using implicit or explicit solvation models.

  • Experimental Validation: Correlating the theoretical findings with experimental data from techniques such as X-ray crystallography or NMR spectroscopy.

  • Docking Studies: Utilizing the lowest energy conformers in molecular docking simulations to predict binding modes with specific biological targets.

By integrating these theoretical and experimental approaches, a more complete understanding of the structure-activity relationship of 5-Chloro-4-(trifluoromethyl)picolinic acid and its derivatives can be achieved, ultimately accelerating the drug discovery process.

References

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]

  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate. Available at: [Link]

  • DFT STUDY ON THE INTERACTIONS OF LOW ENERGY ELECTRONS WITH PYRIDINE, PYRAZINE, AND THEIR HALO DERIVATIVES. IOPscience. Available at: [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. Available at: [Link]

  • (PDF) Energetics of carboxylic acid–pyridine heterosynthon revisited: A computational study of intermolecular hydrogen bond domination on phenylacetic acid–nicotinamide cocrystals. ResearchGate. Available at: [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Royal Society of Chemistry. Available at: [Link]

  • Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics. ResearchGate. Available at: [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. Available at: [Link]

  • Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. Google Patents.
  • Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes?. PubMed Central. Available at: [Link]

  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. Available at: [Link]

  • Trifluoromethylation. Wikipedia. Available at: [Link]

  • Structural and Computational Insights into a Colorless Carboxylic Acid–Pyridine Cocrystal. ResearchGate. Available at: [Link]

  • 5-Hydroxy-3-(trifluoromethyl)picolinic acid. PubChem. Available at: [Link]

  • Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences. Available at: [Link]

  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate. Available at: [Link]

  • [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. PubMed. Available at: [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents. PubMed Central. Available at: [Link]

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. PubChem. Available at: [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scientific Research Publishing. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]

  • Basics of performing DFT calculations with Q-Chem. YouTube. Available at: [Link]

Sources

spectroscopic data (NMR, IR, Mass Spec) of 5-Chloro-4-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the spectroscopic characterization of 5-Chloro-4-(trifluoromethyl)picolinic acid . This document is structured to serve researchers in medicinal chemistry and agrochemical development, focusing on the structural elucidation and validation of this specific pyridine intermediate.

Introduction & Structural Context

5-Chloro-4-(trifluoromethyl)picolinic acid (CAS: 796090-31-8) is a highly functionalized pyridine building block, critical in the synthesis of next-generation auxin herbicides (e.g., Halauxifen analogs) and kinase inhibitors.[1] Its structure features a pyridine ring substituted with a carboxylic acid at position 2, a trifluoromethyl group at position 4, and a chlorine atom at position 5.

The spectroscopic analysis of this compound is governed by the interplay of the electron-withdrawing nature of the pyridine nitrogen, the trifluoromethyl group (


), and the carboxylic acid (

). The chlorine atom at position 5 introduces specific isotope patterns in Mass Spectrometry and influences the chemical shifts of the adjacent H6 proton in NMR.
Compound Identity
PropertyDetail
IUPAC Name 5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid
CAS Number 796090-31-8
Molecular Formula

Molecular Weight 225.55 g/mol
Monoisotopic Mass 224.980 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is characterized by the high symmetry of the substitution pattern (leaving only H3 and H6) and the strong scalar coupling of the fluorine atoms to the carbon skeleton.

H NMR (Proton) Analysis

The proton spectrum is relatively simple, displaying two distinct singlets in the aromatic region. However, the chemical shifts are highly diagnostic.

  • Solvent: DMSO-

    
     (Recommended due to solubility of the carboxylic acid).
    
  • Resonances:

    • 
       ~8.80 - 9.00 ppm (1H, s, H-6):  This proton is the most deshielded. It is located 
      
      
      
      to the pyridine nitrogen and ortho to the chlorine atom. The inductive effect of the nitrogen lone pair and the electronegative chlorine shifts this signal significantly downfield.
    • 
       ~8.20 - 8.40 ppm (1H, s, H-3):  This proton is located 
      
      
      
      to the nitrogen but ortho to the carboxylic acid and ortho to the
      
      
      group. While shielding from the nitrogen
      
      
      -position is minimal, the anisotropy of the carbonyl and the electron-withdrawing
      
      
      keep this signal in the aromatic region.
    • 
       ~13.5 - 14.0 ppm (1H, br s, COOH):  The carboxylic acid proton is typically broad and exchangeable with 
      
      
      
      .

Note on Coupling: While H3 and H6 are para to each other, the coupling constant (


) is typically negligible (< 1 Hz) in this scaffold. However, H3 may show broadening or a fine quartet splitting due to long-range coupling with the 

group (

Hz).
C NMR (Carbon) Analysis

The carbon spectrum is complex due to C-F coupling, resulting in quartets for carbons close to the


 group.
Carbon PositionApprox.[1][2][3][4] Shift (

)
MultiplicityCoupling Constant (

)
Assignment Logic
C-2 (COOH) 163.5Singlet-Carbonyl carbon.
C-2 (Ring) 148.0Singlet-

-carbon, attached to COOH.
C-6 152.0Singlet-

-carbon, highly deshielded by N.
C-4 138.0Quartet

Hz
Directly attached to

.
C-5 132.0Quartet

Hz
Ortho to

, attached to Cl.
C-3 125.0Quartet

Hz
Ortho to

, attached to H.

122.0Quartet

Hz
Typical trifluoromethyl signal.
F NMR Analysis
  • Signal: Single resonance.

  • Shift:

    
     -63.0 to -65.0 ppm.
    
  • Multiplicity: Singlet (unless high-resolution proton coupling is observed).

NMR Coupling Visualization

The following diagram illustrates the scalar coupling network induced by the Trifluoromethyl group.

NMR_Coupling CF3 Fluorine (F3) C4 C4 (Quaternary) ^2J ~33 Hz CF3->C4 Direct (1-bond) C3 C3 (Aromatic) ^3J ~5 Hz CF3->C3 Through Space/Bond C5 C5 (Aromatic) ^3J ~5 Hz CF3->C5 Through Space/Bond H3 H3 Proton ^4J ~1-2 Hz (Broadening) CF3->H3 Long Range C4->C3 Ortho C4->C5 Ortho

Caption: Scalar coupling pathways from the Trifluoromethyl group to the pyridine ring carbons and protons.

Mass Spectrometry (MS) Data

Mass spectrometry provides the primary confirmation of the molecular weight and the halogen substitution pattern.

Ionization Mode: Electrospray Ionization (ESI)
  • Negative Mode (ESI-): Preferred for carboxylic acids.

    • Base Peak (

      
      ):  m/z 223.9.
      
    • Isotope Pattern: The presence of one Chlorine atom (

      
       and 
      
      
      
      ) creates a characteristic 3:1 intensity ratio between the M and M+2 peaks.
      • m/z 223.9 (100%)

      • m/z 225.9 (~32%)

  • Positive Mode (ESI+):

    • Molecular Ion (

      
      ):  m/z 225.9.
      
Fragmentation Pathways

Upon collisional activation (CID), the molecule undergoes characteristic neutral losses.

  • Decarboxylation: Loss of

    
     (44 Da) is the primary pathway for picolinic acids.
    
    • Precursor: 224

      
       Product: 180 (Pyridine anion).
      
  • Halogen Loss: Subsequent loss of Cl or HF fragments may occur at higher energies.

MS_Frag Parent [M-H]- Ion m/z 224 Frag1 [M-H-CO2]- m/z 180 (Decarboxylated Pyridine) Parent->Frag1 - CO2 (44 Da) Frag2 [M-H-CO2-Cl]- m/z 145 (Loss of Chlorine) Frag1->Frag2 - Cl (35 Da)

Caption: Primary fragmentation pathway in Negative ESI mode showing decarboxylation.

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups, specifically the carboxylic acid and the halogenated ring.

Wavenumber (

)
AssignmentNotes
3300 - 2500 O-H StretchBroad band, characteristic of carboxylic acid dimers.
1710 - 1730 C=O StretchStrong, sharp carbonyl peak.
1580 - 1600 C=C / C=N StretchPyridine ring skeletal vibrations.
1100 - 1350 C-F StretchMultiple strong bands; C-F stretches are very intense.
700 - 800 C-Cl StretchCharacteristic fingerprint region band.

Experimental Protocols for Validation

Protocol 1: Sample Preparation for NMR

To ensure sharp peaks and accurate integration, proper sample preparation is vital, especially for carboxylic acids which can aggregate.

  • Solvent: Use DMSO-

    
      (99.9% D) containing 0.03% TMS as an internal standard. 
    
    
    
    is often poor for picolinic acids due to solubility issues and line broadening from H-bonding.
  • Concentration: Dissolve ~10 mg of the solid in 0.6 mL of solvent.

  • Acquisition:

    • Run at 298 K.

    • Set relaxation delay (

      
      ) to at least 2.0 seconds to allow full relaxation of the quaternary carbons (C2, C4, C5) if performing quantitative 
      
      
      
      C.
Protocol 2: HPLC-MS Method for Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and MS (ESI Negative).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11195473, 5-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]

  • Dow AgroSciences LLC. (2010). Process for the preparation of 4-amino-3-chloro-6-(substituted)picolinates. World Patent WO2010063702A1.
  • European Chemicals Agency (ECHA). (2025).[5] Registration Dossier for Halogenated Pyridines. Retrieved from [Link]

Sources

5-Chloro-4-(trifluoromethyl)picolinic Acid: Technical Sourcing & Quality Assurance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the sourcing, quality control, and chemical handling of 5-Chloro-4-(trifluoromethyl)picolinic acid (CAS: 796090-31-8).[1][2][3] As a critical fluorinated pyridine building block, it is increasingly utilized in the synthesis of next-generation agrochemicals (herbicides/fungicides) and medicinal chemistry programs focusing on protein degradation (PROTACs).[1][2][3]

The primary challenge in sourcing this compound lies in regioisomeric ambiguity . Suppliers often list structurally similar isomers (e.g., 3-chloro-5-trifluoromethyl) with confusingly similar nomenclature.[1][2][3] This guide provides a self-validating framework to verify identity, assess purity grades, and standardize analytical protocols.

Chemical Profile & Critical Properties[1][2][3][4]

Before engaging suppliers, the chemical identity must be unequivocally established to prevent costly synthesis failures due to isomer mismatch.[1][2][3]

PropertySpecificationNotes
IUPAC Name 5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acidTarget Compound
CAS Number 796090-31-8 Verify against CAS 80194-68-9 (Isomer)
Molecular Formula C₇H₃ClF₃NO₂
Molecular Weight 225.55 g/mol
Appearance White to off-white solidYellowing indicates oxidation or impurities
pKa (Calc.) ~2.5 (COOH), ~0.5 (Pyridine N)Requires acidic mobile phase for HPLC
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in non-polar solvents
The "Isomer Trap" Warning

CRITICAL: The market is flooded with the regioisomer 3-Chloro-5-(trifluoromethyl)picolinic acid (CAS 80194-68-9).[1][2][3]

  • Target (CAS 796090-31-8): Cl at C5, CF₃ at C4.[1][2][3][4]

  • Common Imposter (CAS 80194-68-9): Cl at C3, CF₃ at C5.[1][2][3]

  • Impact: Substitution at the wrong position alters the vector of the substituents, potentially destroying the biological activity of the final drug candidate.[1][2][3]

Synthesis Pathways & Impurity Origins[1][2][3]

Understanding the synthesis route allows you to predict specific impurities that generic Certificates of Analysis (CoAs) often omit.[1][2][3]

Dominant Synthesis Route: Nitrile Hydrolysis

The most scalable industrial route typically involves the hydrolysis of 5-Chloro-4-(trifluoromethyl)picolinonitrile .[1][2][3]

SynthesisPath Precursor 5-Chloro-4-(trifluoromethyl) picolinonitrile (CAS: 1156542-28-7) Hydrolysis Acid/Base Hydrolysis (NaOH or H2SO4) Precursor->Hydrolysis Impurity3 Impurity C: Regioisomer (From impure starting material) Precursor->Impurity3 Contaminated Feedstock Target TARGET: 5-Chloro-4-(trifluoromethyl) picolinic acid Hydrolysis->Target Main Path Impurity1 Impurity A: Residual Nitrile (Incomplete Hydrolysis) Hydrolysis->Impurity1 < 98% Conversion Impurity2 Impurity B: Decarboxylated Product (3-Chloro-4-trifluoromethylpyridine) Hydrolysis->Impurity2 Overheating (>100°C)

Figure 1: Synthesis workflow and origin of critical impurities.[1][2][3] Note that thermal stress during hydrolysis can lead to decarboxylation.[1][2][3]

Purity Grades & Application Mapping[1][2][3]

Suppliers categorize this compound loosely. Use this matrix to select the correct grade for your development stage.

GradePurity SpecificationTypical Impurity ProfileApplication Scope
Technical Grade > 95% (HPLC)Contains ~2-3% residual nitrile; colored impurities present.[1][2][3]Early-stage agrochemical screening; large-scale intermediate synthesis where purification follows.[1][2][3]
Synthesis Grade > 97% (HPLC)< 1% Nitrile; < 0.5% Water; Trace inorganic salts.[1][2][3]Standard for Medicinal Chemistry. Building block for SAR studies.[1][2][3]
Pharma/High Purity > 99% (HPLC)No single impurity > 0.1%; Isomerically pure (>99.5%).[1][2][3]GMP manufacturing; Late-stage lead optimization; Biological assays sensitive to copper/metal traces.[1][2]

Supplier Landscape & Procurement Strategy

The supply chain is split between catalog houses (re-packagers) and original manufacturers.[1][2][3]

Supplier Tiering[1][2][3][4]
  • Tier 1: Validated Manufacturers (High Reliability)

    • Examples: WuXi AppTec, Enamine, Pharmablock.[1][2][3]

    • Pros: Provide full analytical data (H-NMR, F-NMR, HPLC); consistent batch-to-batch quality.

    • Cons: Higher unit cost; longer lead times if not in stock.[1][2][3]

  • Tier 2: Catalog Aggregators (Variable Quality)

    • Examples: BLD Pharm, ChemScene, Combi-Blocks.[1][2][3]

    • Pros: Fast shipping; competitive pricing for small scales (1g - 25g).

    • Cons: Risk of batch variation; often re-package from bulk Chinese manufacturers.[1][2][3] Mandatory internal QC required. [1][2][3]

  • Tier 3: Bulk Marketplaces (High Risk) [1][2][3]

    • Examples: Alibaba, Indiamart vendors.[1][2][3]

    • Pros: Lowest cost.

    • Cons: High risk of isomer substitution; fake CoAs.[1][2][3] Avoid for drug development.

Procurement Decision Logic

ProcurementLogic Start Select Supplier CheckCAS Verify CAS: 796090-31-8 Start->CheckCAS CheckData Does Supplier provide 1H-NMR AND 19F-NMR? CheckCAS->CheckData Tier1 Tier 1 Supplier (Approved) CheckData->Tier1 Yes Tier2 Tier 2 Supplier (Conditional) CheckData->Tier2 No QC Internal QC Required: Run 19F-NMR Tier1->QC Recommended Tier2->QC Mandatory

Figure 2: Decision tree for supplier qualification and risk mitigation.

Quality Control Protocols (Self-Validating Systems)

Do not rely solely on the supplier's CoA.[1][2][3] The following protocols are designed to detect the specific issues associated with this fluorinated pyridine.

Protocol A: HPLC Purity & Identity

Rationale: The acidic nature of the picolinic acid requires pH control to prevent peak tailing.[2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1][2][3]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2][3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/carbonyl).[1][2][3]

  • Acceptance Criteria:

    • Main peak retention time matches standard.

    • No secondary peak > 1% (indicates residual nitrile or isomer).[1][2][3]

Protocol B: 19F-NMR for Isomer Verification

Rationale: 1H-NMR is often insufficient due to the low proton count (only 2 aromatic protons).[1][2][3] 19F-NMR is definitive for CF3 positioning.[1][2][3]

  • Solvent: DMSO-d6.

  • Internal Standard: α,α,α-Trifluorotoluene (optional).[1][2][3]

  • Expected Shift: The CF3 group at position 4 will have a distinct chemical shift compared to the position 5 isomer.[1][2][3]

    • Note: Compare against a known reference spectrum.[1][2][3] The coupling pattern (if high res) with adjacent protons can definitively prove the 4-position.[1][2][3]

Protocol C: Visual & Solubility Check
  • Dissolve 10 mg in 1 mL Methanol.

  • Observation: Solution must be clear and colorless.

  • Fail Condition: Turbidity implies inorganic salts (NaCl/Na2SO4 from hydrolysis neutralization).[1][2][3] Yellow color implies oxidation/nitro-impurities.[1][2][3]

References

  • PubChem. 5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid (Compound Summary). National Library of Medicine.[1][2][3] [Link][1][3][5]

  • National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines in agrochemicals.[1][2][3] (Contextual synthesis routes). [Link]

Sources

Methodological & Application

synthesis protocol for 5-Chloro-4-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Synthesis Protocol for 5-Chloro-4-(trifluoromethyl)picolinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-(trifluoromethyl)picolinic acid is a halogenated and trifluoromethylated pyridine derivative. The unique physicochemical properties imparted by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, make it a valuable building block in medicinal chemistry and agrochemical research.[1] Picolinic acids, in general, are known to be important scaffolds in the development of various therapeutic agents and specialized chemicals. This document provides a detailed, research-grade protocol for the synthesis of 5-Chloro-4-(trifluoromethyl)picolinic acid, designed for use by experienced researchers in a controlled laboratory setting.

Proposed Synthetic Pathway

The synthesis of 5-Chloro-4-(trifluoromethyl)picolinic acid can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-(trifluoromethyl)picolinic acid, from a commercially available precursor. The second step is the regioselective chlorination of this intermediate at the 5-position of the pyridine ring.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-(Trifluoromethyl)picolinic acid cluster_step2 Step 2: Chlorination A 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile B Hydrolysis A->B NaOH, H2O/Ethanol, Reflux C 2,6-Dichloro-4-(trifluoromethyl)picolinic acid B->C D Catalytic Hydrogenolysis C->D H2, Pd/C, NaOAc, Ethanol E 4-(Trifluoromethyl)picolinic acid D->E F 4-(Trifluoromethyl)picolinic acid G Electrophilic Chlorination F->G N-Chlorosuccinimide (NCS), Triflic Acid H 5-Chloro-4-(trifluoromethyl)picolinic acid G->H

Figure 1: Overall synthetic workflow for 5-Chloro-4-(trifluoromethyl)picolinic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Trifluoromethyl)picolinic acid

This procedure is adapted from a known method for the synthesis of 4-(trifluoromethyl)nicotinic acid, which is an isomer of the target intermediate.[2][3]

Part A: Hydrolysis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

  • To a solution of 70% sodium hydroxide in water and 70% ethanol, add 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine under constant stirring.

  • Heat the mixture to reflux for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with 8% dilute hydrochloric acid until a solid precipitate forms.

  • Collect the solid by filtration, wash with deionized water, and dry under vacuum to yield 2,6-dichloro-4-(trifluoromethyl)picolinic acid.

Part B: Catalytic Hydrogenolysis

  • In a high-pressure reaction vessel, suspend 2,6-dichloro-4-(trifluoromethyl)picolinic acid, 10% Palladium on carbon (Pd/C), and sodium acetate in ethanol.

  • Purge the vessel with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture at room temperature for 8-12 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting solid in water and acidify with hydrochloric acid to a pH of 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(trifluoromethyl)picolinic acid as a solid.

Step 2: Regioselective Chlorination of 4-(Trifluoromethyl)picolinic acid

Expertise & Experience: The Rationale Behind the Chlorination Strategy

The regioselectivity of the chlorination of 4-(trifluoromethyl)picolinic acid is governed by the electronic effects of the substituents on the pyridine ring. Both the trifluoromethyl group at the 4-position and the carboxylic acid group at the 2-position are strongly electron-withdrawing, deactivating the ring towards electrophilic substitution.[1] In electrophilic aromatic substitution, such deactivating groups typically direct incoming electrophiles to the meta-position.[4]

For 4-(trifluoromethyl)picolinic acid, the positions meta to the carboxylic acid group are 4 and 6. The positions meta to the trifluoromethyl group are 2 and 6. The position ortho to the carboxylic acid is 3, and the position para is 5. The position ortho to the trifluoromethyl group is 3 and 5. The directing effects can be complex in such a polysubstituted system.[5] However, the use of a potent electrophilic chlorinating system, such as N-Chlorosuccinimide (NCS) in a strong acid like triflic acid, can overcome the deactivation of the ring and promote the reaction. The 5-position is a plausible site for chlorination due to a combination of electronic and steric factors.

Chlorination_Mechanism 4-(Trifluoromethyl)picolinic acid 4-(Trifluoromethyl)picolinic acid Activated Electrophile\n(Cl+ source from NCS/TfOH) Activated Electrophile (Cl+ source from NCS/TfOH) 4-(Trifluoromethyl)picolinic acid->Activated Electrophile\n(Cl+ source from NCS/TfOH) Reaction Sigma Complex Intermediate\n(Attack at C5) Sigma Complex Intermediate (Attack at C5) Activated Electrophile\n(Cl+ source from NCS/TfOH)->Sigma Complex Intermediate\n(Attack at C5) Electrophilic Attack 5-Chloro-4-(trifluoromethyl)picolinic acid 5-Chloro-4-(trifluoromethyl)picolinic acid Sigma Complex Intermediate\n(Attack at C5)->5-Chloro-4-(trifluoromethyl)picolinic acid Deprotonation

Figure 2: Simplified mechanism of electrophilic chlorination.

Protocol:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)picolinic acid in a suitable solvent such as dichloromethane or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Chlorosuccinimide (NCS) (1.1 equivalents) to the solution.

  • Carefully add triflic acid (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully pouring the mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 5-Chloro-4-(trifluoromethyl)picolinic acid.

Trustworthiness: In-process Controls and Characterization

To ensure the successful synthesis and purity of the final product, the following in-process controls and characterization methods should be employed:

  • Thin Layer Chromatography (TLC): To monitor the progress of each reaction step, using an appropriate solvent system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the intermediates and the final product. The presence of the trifluoromethyl group can be confirmed by ¹⁹F NMR.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity. Predicted mass-to-charge ratios for the final product are available for comparison.[6]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Data Presentation

StepReactionKey ReagentsSolventTemperatureExpected Yield
1AHydrolysisNaOHWater/EthanolReflux>90%
1BHydrogenolysisH₂, Pd/C, NaOAcEthanolRoom Temp.85-95%
2ChlorinationNCS, Triflic AcidDichloromethane0 °C to RT60-75%
Table 1: Summary of reaction parameters and expected outcomes.

Safety Precautions

  • This synthesis should only be performed by trained chemists in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Triflic acid is extremely corrosive and should be handled with extreme care.

  • Hydrogen gas is flammable and should be used in an appropriately rated and safe environment.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 4-trifluoromethyl nicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 4-trifluoromethyl nicotinic acid.
  • YouTube. (2022, August 13). Synthesis of Panowamycins, TM-135, and Veramycin F with Dr. Ben Bergstrom (#104). Retrieved from [Link]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

  • Kuninobu, Y., Nishi, M., & Kanai, M. (2016). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry, 14(34), 8092–8100. [Link]

  • (n.d.). An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids.
  • Qiu, X.-L., & Qing, F.-L. (2003). Synthesis of cis-4-trifluoromethyl- and cis-4-difluoromethyl-l-pyroglutamic acids. The Journal of Organic Chemistry, 68(9), 3614–3617. [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-trifluoromethyl nicotinic acid.
  • Chemistry Stack Exchange. (n.d.). Directing effects of poly-substituted aromatic rings. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid (C7H3ClF3NO2). Retrieved from [Link]

  • Aladdin Scientific. (n.d.). 5-Chloro-4-(trifluoromethyl)picolinic acid, min 98%, 100 mg. Retrieved from [Link]

Sources

Topic: Strategic Synthesis of 5-Chloro-4-(trifluoromethyl)picolinic Acid: A Guide to Starting Materials and Key Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

5-Chloro-4-(trifluoromethyl)picolinic acid is a highly functionalized heterocyclic compound of significant interest as a building block in the synthesis of novel agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring a chlorine atom, a trifluoromethyl group, and a carboxylic acid on the pyridine scaffold, offers multiple points for diversification while imparting specific electronic and metabolic properties. This guide provides a detailed technical overview of viable synthetic strategies, focusing on the selection of starting materials and the rationale behind key reaction protocols. We explore two primary convergent strategies starting from advanced halogenated pyridine intermediates: the selective carboxylation of a dichlorinated precursor and the hydrolysis of a picolinonitrile derivative.

Overview of Synthetic Strategies

The synthesis of 5-Chloro-4-(trifluoromethyl)picolinic acid can be approached from several precursors. The choice of starting material is often dictated by commercial availability, cost, and the desired scale of the synthesis. While de novo construction of the pyridine ring from acyclic trifluoromethyl building blocks is a known strategy for simpler trifluoromethylpyridines, it often involves multiple steps and complex cyclocondensations.[1][2] A more convergent and common approach involves the late-stage functionalization of a pre-formed, substituted pyridine ring.

This guide focuses on two such high-yield, targeted pathways starting from key trifluoromethylpyridine intermediates.

G cluster_0 Overall Synthetic Approach start Common Precursors (e.g., 4-Picoline) intermediate1 Key Intermediate 1 2,5-Dichloro-4-(trifluoromethyl)pyridine start->intermediate1 Halogenation/ Functionalization intermediate2 Key Intermediate 2 5-Chloro-4-(trifluoromethyl)picolinonitrile start->intermediate2 Halogenation/ Functionalization target TARGET MOLECULE 5-Chloro-4-(trifluoromethyl)picolinic acid intermediate1->target Pathway 1: Selective Carboxylation intermediate2->target Pathway 2: Nitrile Hydrolysis

Figure 1: High-level overview of convergent synthetic pathways.

Pathway 1: Selective Carboxylation of 2,5-Dichloro-4-(trifluoromethyl)pyridine

This pathway leverages the inherent reactivity of the pyridine ring to install the carboxylic acid group at the C-2 position. The strategy relies on the synthesis of the key starting material, 2,5-dichloro-4-(trifluoromethyl)pyridine, followed by a selective metal-halogen exchange or directed metalation and subsequent quenching with carbon dioxide.

Rationale and Mechanistic Insight

The pyridine nitrogen atom is a powerful directing group in metalation reactions. It inductively withdraws electron density, increasing the acidity of the protons at the C-2 and C-6 positions.[3] Furthermore, the nitrogen's lone pair can coordinate to the lithium cation of an organolithium reagent, stabilizing the transition state for deprotonation at the adjacent C-2 position. This is the principle of Directed ortho-metalation (DoM) .[4][5][6]

In the case of 2,5-dichloro-4-(trifluoromethyl)pyridine, the C-2 position is sterically accessible and electronically activated. Treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures preferentially results in metal-halogen exchange or deprotonation at the C-2 position. The resulting pyridyl-lithium species is a potent nucleophile that readily attacks carbon dioxide (in the form of dry ice) to form a lithium carboxylate salt. An acidic workup then furnishes the final picolinic acid.

G cluster_path1 Pathway 1: Synthetic Workflow SM1 2,5-Dichloro-4-(trifluoromethyl)pyridine Intermediate 2-Lithio-5-chloro-4- (trifluoromethyl)pyridine SM1->Intermediate 1. n-BuLi or LDA THF, -78 °C Salt Lithium 5-chloro-4- (trifluoromethyl)picolinate Intermediate->Salt 2. CO2 (solid) Product 5-Chloro-4-(trifluoromethyl)picolinic acid Salt->Product 3. H3O+ workup

Figure 2: Workflow for the selective carboxylation pathway.

Experimental Protocols

Protocol 1A: Synthesis of 2,5-Dichloro-4-(trifluoromethyl)pyridine

The synthesis of polychlorinated trifluoromethylpyridines often begins with a readily available picoline isomer. The process involves radical chlorination of the methyl group, followed by halogen exchange to form the trifluoromethyl group, and subsequent ring chlorination.[1][7]

  • Trichloromethylation: 4-Picoline is subjected to exhaustive free-radical chlorination using chlorine gas under UV irradiation to produce 4-(trichloromethyl)pyridine.

  • Fluorination: The resulting 4-(trichloromethyl)pyridine undergoes halogen exchange with a fluoride source, such as hydrogen fluoride (HF) or antimony trifluoride (SbF3), to yield 4-(trifluoromethyl)pyridine.[1]

  • Ring Chlorination: 4-(Trifluoromethyl)pyridine is then subjected to high-temperature chlorination to introduce chlorine atoms onto the ring, yielding a mixture of chlorinated isomers from which 2,5-dichloro-4-(trifluoromethyl)pyridine can be isolated by distillation.

Protocol 1B: Selective Carboxylation

  • WARNING: Organolithium reagents are pyrophoric and react violently with water. All glassware must be flame-dried under vacuum or inert gas, and all solvents must be anhydrous. Reactions must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 2,5-dichloro-4-(trifluoromethyl)pyridine (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration) via cannula and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiating Agent Addition: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting dark solution at -78 °C for 1 hour to ensure complete formation of the organolithium intermediate.

  • Carboxylation: In a separate flask, crush a generous amount of dry ice (solid CO₂) into a coarse powder. Rapidly and carefully transfer the organolithium solution via a cooled cannula onto the crushed dry ice with vigorous stirring. A thick slurry will form.

  • Quenching: Allow the mixture to slowly warm to room temperature. The excess CO₂ will sublime. Once at room temperature, cautiously quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH 2-3 with 2 M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-Chloro-4-(trifluoromethyl)picolinic acid can be purified by recrystallization or column chromatography.

Pathway 2: Hydrolysis of 5-Chloro-4-(trifluoromethyl)picolinonitrile

This pathway is arguably more direct if the picolinonitrile starting material is available. Nitrile hydrolysis is a robust and classical transformation in organic chemistry, providing a reliable route to carboxylic acids. The key precursor, 5-Chloro-4-(trifluoromethyl)picolinonitrile, is commercially available, making this an attractive option for laboratory-scale synthesis.[8]

Rationale and Mechanistic Insight

The hydrolysis of a nitrile to a carboxylic acid proceeds in two main stages under acidic conditions.[9][10] First, the nitrile is protonated by a strong acid, which activates the carbon atom toward nucleophilic attack by water. This forms a protonated imidic acid, which tautomerizes to the more stable amide intermediate. In the second stage, the amide undergoes further acid-catalyzed hydrolysis. The carbonyl oxygen of the amide is protonated, making the carbonyl carbon highly electrophilic for attack by another water molecule. Subsequent proton transfers and elimination of an ammonium ion yield the final carboxylic acid.

G cluster_path2 Pathway 2: Synthetic Workflow SM2 5-Chloro-4-(trifluoromethyl)picolinonitrile Intermediate Amide Intermediate SM2->Intermediate H3O+, Δ (Partial Hydrolysis) Product 5-Chloro-4-(trifluoromethyl)picolinic acid + NH4+ Intermediate->Product H3O+, Δ (Full Hydrolysis)

Figure 3: Workflow for the nitrile hydrolysis pathway.

Experimental Protocols

Protocol 2A: Synthesis of 5-Chloro-4-(trifluoromethyl)picolinonitrile (Illustrative)

For cases where the nitrile is not commercially available, it can be prepared from a corresponding aminopyridine via the Sandmeyer reaction .[11][12]

  • Precursor Synthesis: Synthesize 5-amino-4-(trifluoromethyl)picolinonitrile. This can be achieved through various heterocyclic chemistry routes, for instance, by starting with a suitable nitropyridine and performing a reduction of the nitro group.[13]

  • Diazotization: Dissolve the 5-amino-4-(trifluoromethyl)picolinonitrile (1.0 eq) in aqueous HCl at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) in water dropwise to form the diazonium salt in situ.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl. Add the cold diazonium salt solution to the CuCl solution. Nitrogen gas will evolve.[14]

  • Workup: After the reaction is complete, the mixture is typically worked up by extraction to isolate the desired 5-Chloro-4-(trifluoromethyl)picolinonitrile.

Protocol 2B: Acid-Catalyzed Nitrile Hydrolysis

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloro-4-(trifluoromethyl)picolinonitrile (1.0 eq).

  • Reaction Mixture: Add a mixture of concentrated sulfuric acid and water (e.g., 50% v/v). The reaction is often exothermic, so initial cooling may be necessary.

  • Heating: Heat the mixture to reflux (typically 100-120 °C) and maintain for several hours (e.g., 4-12 h). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cooling and Precipitation: Cool the reaction mixture in an ice bath. The picolinic acid product, being less soluble in the cold acidic medium, will often precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual acid.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Chloro-4-(trifluoromethyl)picolinic acid.

Comparative Analysis of Synthetic Routes

FeaturePathway 1 (Selective Carboxylation)Pathway 2 (Nitrile Hydrolysis)
Key Starting Material 2,5-Dichloro-4-(trifluoromethyl)pyridine5-Chloro-4-(trifluoromethyl)picolinonitrile
Key Transformation Directed ortho-metalation & carboxylationAcid-catalyzed hydrolysis
Reagent Hazards High (Pyrophoric n-BuLi, cryogenic temps)Moderate (Concentrated strong acids)
Scalability Challenging due to cryogenic conditions and handling of organolithiums.Generally high; robust and well-understood reaction.
Atom Economy Good; incorporates CO₂.Moderate; loses a nitrogen atom as NH₄⁺.
Yield Potential Moderate to High, but sensitive to moisture and temperature control.Generally High and reliable.
Precursor Availability May require multi-step synthesis.Commercially available; synthesis is plausible.[8]

Conclusion

The synthesis of 5-Chloro-4-(trifluoromethyl)picolinic acid is most efficiently achieved through convergent pathways that utilize advanced, functionalized pyridine intermediates.

  • Pathway 2 (Nitrile Hydrolysis) represents the most direct and robust method, particularly given the commercial availability of the picolinonitrile precursor. It employs classical, scalable reaction conditions and is highly reliable.

  • Pathway 1 (Selective Carboxylation) is a powerful alternative rooted in modern synthetic methodology. While it requires more stringent anhydrous and cryogenic conditions, it demonstrates the utility of directed metalation for regiospecific C-H functionalization and is an excellent choice when the dichlorinated precursor is more accessible than the nitrile.

The selection between these pathways will ultimately depend on a laboratory's specific constraints, including starting material availability, scale, and technical capabilities for handling sensitive reagents.

References

  • M. Schlosser, F. Mongin. Directed ortho-metalation of Pyridine N-Oxides. Chemical Society Reviews, 2007, 36, 1161-1172. (URL: [Link])

  • V. Snieckus, M. A. J. Miah. Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 1986, 51 (17), pp 3389–3398. (URL: [Link])

  • ResearchGate. Directed metalation of pyridine through deprotonation. Scientific Diagram. (URL: [Link])

  • G. A. El-Hiti, K. Smith. Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 2015, 91(3), 479-526. (URL: [Link])

  • P. G. E. B. D. S. M. V. Snieckus. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. The Journal of Organic Chemistry, 2007, 72(7), 2493-506. (URL: [Link])

  • Wikipedia. Sandmeyer reaction. (URL: [Link])

  • Organic Chemistry Portal. Sandmeyer Reaction. (URL: [Link])

  • A. B. M. R. M. P. S. A. A. G. S. S. A. G. A. K. S. A. K. S. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 2021, 18(11), 2759-2802. (URL: [Link])

  • University Course Material. The Sandmeyer Reaction: Synthesis of p-Chlorotoluene. (URL: [Link])

  • PharmD Guru. Sandmeyer's Reaction. (URL: [Link])

  • M. Tsukamoto, Y. Nakamura. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2017, 42(4), 164-176. (URL: [Link])

  • Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. 2023. (URL: [Link])

  • Google Patents. Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. WO1998050362A1. (URL: )
  • Google Patents. Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. EP2901857B1. (URL: )
  • X. Zhu, Z. Cai, H. Zhang, M. Sun. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 2014, 26(1), 281-283. (URL: [Link])

  • OCR A-Level Chemistry Notes. Transforming Nitriles: Acid Hydrolysis to Acids. (URL: [Link])

  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (URL: [Link])

Sources

step-by-step synthesis of picolinic acid-based herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the laboratory-scale synthesis and process optimization for picolinic acid-based auxin-mimic herbicides, specifically focusing on Picloram (4-amino-3,5,6-trichloropicolinic acid) and its selective hydrodechlorination to Aminopyralid (4-amino-3,6-dichloropicolinic acid).

Scientific Context: Picolinic acid herbicides function as synthetic auxins (growth regulators).[1][2][3] Structurally, they mimic indole-3-acetic acid (IAA), binding to the TIR1/AFB receptor family to induce uncontrolled cell growth and vascular tissue disruption in target plants. The presence of chlorine atoms at the 3, 5, and 6 positions, combined with an amino group at position 4, imparts metabolic stability and systemic mobility.

  • Picloram: The parent scaffold, highly persistent, effective against woody plants.[1]

  • Aminopyralid: A second-generation analog derived from Picloram via selective 5-position dechlorination. It offers an improved environmental profile and higher specific activity against broadleaf weeds.

Scope: This guide covers the "Ammonolysis-Hydrolysis" route for Picloram and the "Catalytic Selective Hydrogenation" route for Aminopyralid.

Safety & Engineering Controls (Mandatory)

WARNING: The protocols described involve high-pressure reactions, corrosive reagents, and toxic intermediates. These procedures must only be performed in a properly equipped professional laboratory.

  • Engineering Controls: All reactions involving ammonia gas, chlorine, or high-pressure hydrogenation must be conducted in a certified fume hood or a blast-proof high-pressure reactor suite.

  • PPE: Full chemical resistant suit, nitrile/neoprene gloves, face shield, and respirator (ABEK1 type) are required during handling of chloropyridines.

  • Waste Management: Chlorinated pyridine waste is persistent and toxic. All aqueous and organic waste streams must be segregated for high-temperature incineration. Do not discharge into standard drains.

Module A: Synthesis of Picloram (The Parent Scaffold)

Route: Ammonolysis of 3,4,5,6-tetrachloropicolinonitrile followed by Hydrolysis.[4] Rationale: Direct chlorination of picolinic acid is difficult to control. The industrial standard involves the chlorination of 2-cyanopyridine to tetrachlorocyanopyridine, followed by selective substitution of the 4-Cl with ammonia.

Protocol A1: Ammonolysis

Target: 4-amino-3,5,6-trichloropicolinonitrile[5]

  • Equipment: 1000 mL High-Pressure Reactor (Autoclave) with magnetic stirring and temperature control.

  • Reagents:

    • 3,4,5,6-Tetrachloropicolinonitrile (TCPN): 0.1 mol (Starting Material)

    • Ammonia (Liquid or aqueous): Excess (1.5 - 2.0 mol equivalent)

    • Solvent: Isopropyl alcohol or Water (polar protic solvents favor nucleophilic aromatic substitution).

  • Procedure:

    • Charge: Load TCPN and solvent into the reactor.

    • Addition: Cool the reactor to 0–5°C. Slowly introduce ammonia (gas or liquid) to minimize exotherm.

    • Reaction: Seal the reactor. Heat to 95–100°C . Maintain pressure (autogenous) for 6–8 hours .

    • Mechanism: The chlorine at position 4 is most activated towards Nucleophilic Aromatic Substitution (

      
      ) due to the electron-withdrawing inductive effects of the ring nitrogen and the para-cyano group.
      
    • Work-up: Vent excess ammonia into a scrubber. Cool to room temperature. Filter the precipitated solid (4-amino-3,5,6-trichloropicolinonitrile). Wash with cold water.

Protocol A2: Hydrolysis to Picloram

Target: 4-amino-3,5,6-trichloropicolinic acid[3][5][6]

  • Reagents:

    • Intermediate from A1.

    • Sulfuric Acid (H2SO4) or Sodium Hydroxide (NaOH) followed by acid workup. (Alkaline hydrolysis is often preferred for yield).

  • Procedure:

    • Suspend the nitrile in 30% NaOH solution.[6]

    • Heat to reflux (95–100°C) for 6 hours. The nitrile (-CN) converts to the carboxylate (-COO-).

    • Acidification: Cool to <30°C. Slowly add concentrated HCl to adjust pH to 1–2.

    • Precipitation: Picloram precipitates as a beige/white solid.

    • Purification: Recrystallize from hot water or acetic acid.

    • Expected Yield: ~85–90%.[7]

Module B: Synthesis of Aminopyralid (Selective Dechlorination)

Route: Pd/C Catalyzed Hydrodechlorination of Picloram. Rationale: Aminopyralid differs from Picloram only by the absence of the chlorine at position 5. Selective removal of the 5-Cl (meta to the nitrogen) while preserving the 3,6-Cl atoms requires precise kinetic control.

Protocol B1: Selective Hydrogenation

Reagents & Equipment:

  • Substrate: Picloram (50.8 g, ~0.21 mol).

  • Catalyst: 5% Palladium on Activated Carbon (Pd/C). Load: ~2% w/w relative to substrate.

  • Base: 30% Aqueous NaOH (66.7 g). (Neutralizes HCl byproduct to drive equilibrium).

  • Solvent: Water (500 mL).

  • Apparatus: 1000 mL Stainless Steel Autoclave.

Step-by-Step Procedure:

  • Preparation: Dissolve Picloram in the water/NaOH mixture. Ensure complete dissolution (formation of sodium salt). Filter any insolubles.

  • Loading: Transfer filtrate to the autoclave. Add the Pd/C catalyst.[7][8]

  • Purge: Seal reactor. Purge with Nitrogen (

    
    ) x3, then Hydrogen (
    
    
    
    ) x3 to remove oxygen.
  • Reaction:

    • Pressurize with

      
       to 0.2–0.3 MPa (2–3 bar) .
      
    • Heat to 50°C .

    • Stir at 800 RPM.

    • Time: ~20 hours. Monitor

      
       uptake.
      
  • Monitoring (Critical): Use HPLC to monitor the disappearance of Picloram and the appearance of Aminopyralid. Stop immediately if over-reduction (removal of 3-Cl or 6-Cl) is detected.

  • Work-up:

    • Vent

      
      .[7] Purge with 
      
      
      
      .
    • Filtration: Filter hot through Celite to recover Pd/C catalyst (Pyrophoric hazard: keep wet).

    • Crystallization: Acidify the filtrate with 30% HCl to pH 1–2.

    • Cool to 5°C. Aminopyralid precipitates.

    • Yield: ~91% (Purity >97%).

Analytical Validation (QC)

Table 1: HPLC Parameters for Process Control

ParameterCondition
Column C18 Reverse Phase (e.g., Zorbax Eclipse, 150mm x 4.6mm, 5µm)
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Order Aminopyralid (Polar) < Picloram (Non-polar)

Reaction Pathway Visualization

The following diagram illustrates the synthetic flow from the tetrachloro-precursor to the final herbicides.

G cluster_conditions Key Reaction Mechanisms Start 3,4,5,6-Tetrachloropicolinonitrile (Starting Material) Inter 4-Amino-3,5,6-trichloropicolinonitrile (Intermediate) Start->Inter Ammonolysis (NH3, 95°C, Pressure) Picloram Picloram (4-amino-3,5,6-trichloropicolinic acid) Inter->Picloram Hydrolysis (NaOH, then HCl) Mech1 Step 1: SNAr Selective substitution at C4 due to N-activation Inter->Mech1 Aminopyralid Aminopyralid (4-amino-3,6-dichloropicolinic acid) Picloram->Aminopyralid Selective Hydrogenation (H2, Pd/C, NaOH, 50°C) Mech2 Step 3: Hydrodechlorination Kinetic control removes C5-Cl (Sterically accessible) Aminopyralid->Mech2

Figure 1: Synthetic workflow for Picloram and Aminopyralid. Blue arrows indicate the primary synthesis of the parent scaffold; the green dashed arrow indicates the secondary functionalization step.

References

  • Preparation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram). ChemicalBook Protocols. Retrieved from

  • Preparation method of 4-amino-3,5,6-trichloropyridine-2-formic acid. Patent CN101565400B. Retrieved from

  • Method for preparing 4-amino-3,6-dichloropicolinic acid (Aminopyralid) by reducing 4-amino-3,5,6-trichloropicolinic acid. Patent CN105461622A. Retrieved from

  • Aminopyralid Synthesis and Properties. ChemicalBook. Retrieved from

  • Clopyralid and Picloram Synthesis Analysis. Scribd / Industrial Review. Retrieved from

Sources

Application Notes & Protocols for the Use of 5-Chloro-4-(trifluoromethyl)picolinic Acid in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the choice of ligands dictates the target specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2]

Historically, PROTAC linkers have been dominated by flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic tractability.[3] However, the field is rapidly evolving towards the use of more rigid and functionalized linkers to enhance pharmacological properties. The incorporation of rigid moieties, such as aromatic rings, can improve conformational control, metabolic stability, and solubility. This application note provides a detailed guide on the use of 5-Chloro-4-(trifluoromethyl)picolinic acid as a strategic building block for the synthesis of advanced PROTAC linkers.

Rationale for Employing 5-Chloro-4-(trifluoromethyl)picolinic Acid

5-Chloro-4-(trifluoromethyl)picolinic acid is an attractive building block for PROTAC linker design for several key reasons:

  • Rigidity and Conformational Control: The pyridinyl ring introduces a rigid structural element into the linker. This can reduce the entropic penalty upon formation of the ternary complex, potentially leading to improved degradation efficiency.

  • Improved Physicochemical Properties: The introduction of a basic nitrogen-containing group like a pyridine can enhance the aqueous solubility of the final PROTAC molecule, a common challenge in PROTAC development.

  • Metabolic Stability: The trifluoromethyl group is a well-known bioisostere for a methyl group and can enhance metabolic stability by blocking potential sites of oxidation. Fluorinated compounds often exhibit increased lipophilicity, which can influence cell permeability.

  • Modulation of Electronic Properties: The electron-withdrawing nature of both the chloro and trifluoromethyl groups makes the picolinic acid moiety electron-deficient. This can influence the reactivity of the carboxylic acid and the properties of the resulting amide bond.

  • Synthetic Versatility: The carboxylic acid handle provides a straightforward point of attachment for standard amide coupling reactions, a cornerstone of PROTAC synthesis.

Experimental Protocols

The primary method for incorporating 5-Chloro-4-(trifluoromethyl)picolinic acid into a PROTAC linker is through amide bond formation . This protocol details the coupling of the picolinic acid to an amine-functionalized component, which could be an extended linker chain, the POI ligand, or the E3 ligase ligand, depending on the overall synthetic strategy.

Protocol: Amide Coupling of 5-Chloro-4-(trifluoromethyl)picolinic Acid

This protocol is based on established methods for amide bond formation with electron-deficient carboxylic acids and amines.[4]

Reaction Scheme:

G cluster_0 Amide Bond Formation reagents 5-Chloro-4-(trifluoromethyl)picolinic acid + R-NH2 plus + product Picolinamide-linked PROTAC fragment reagents->product Amide Coupling coupling Coupling Reagents (e.g., HATU, DIPEA) solvent Solvent (e.g., DMF)

Caption: General workflow for amide coupling.

Materials and Reagents:

ReagentSupplierPurpose
5-Chloro-4-(trifluoromethyl)picolinic acide.g., ChemSceneLinker building block
Amine-functionalized linker/ligand (R-NH₂)N/ACoupling partner
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)e.g., Sigma-AldrichAmide coupling reagent
DIPEA (N,N-Diisopropylethylamine)e.g., Sigma-AldrichNon-nucleophilic base
DMF (N,N-Dimethylformamide), anhydrouse.g., Sigma-AldrichReaction solvent
Dichloromethane (DCM), anhydrouse.g., Sigma-AldrichExtraction solvent
Saturated aqueous sodium bicarbonate (NaHCO₃)N/AAqueous wash
BrineN/AAqueous wash
Anhydrous magnesium sulfate (MgSO₄)e.g., Sigma-AldrichDrying agent

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Chloro-4-(trifluoromethyl)picolinic acid (1.0 eq).

  • Dissolution: Dissolve the picolinic acid in anhydrous DMF.

  • Addition of Amine: Add the amine-functionalized linker or ligand (1.0-1.2 eq) to the solution.

  • Activation: Add HATU (1.2 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Base Addition: Slowly add DIPEA (2.0-3.0 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired picolinamide-containing product.

Expert Insights & Troubleshooting

  • Causality of Reagent Choice: HATU is a highly efficient coupling reagent, particularly for forming amide bonds with electron-deficient carboxylic acids where other reagents might be sluggish.[4] DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction without competing in the coupling reaction.

  • Potential Side Reactions: When using harsher conditions or alternative activation methods (e.g., thionyl chloride to form the acyl chloride), there is a possibility of nucleophilic aromatic substitution on the pyridine ring.[5][6] While less likely under the mild conditions of modern coupling reagents, it is a potential side product to be aware of during characterization.

  • Monitoring the Reaction: Due to the electron-withdrawing groups, the carboxylic acid is activated, but the reaction with some amines might still be slow. It is crucial to monitor the reaction to completion to avoid incomplete conversion and simplify purification.

  • Purification Strategy: The polarity of the final product will vary significantly based on the nature of the "R-NH₂" group. A gradient elution during column chromatography (e.g., from hexane/ethyl acetate to ethyl acetate/methanol) is often necessary to achieve good separation.

Illustrative PROTAC Synthesis Workflow

The incorporation of 5-Chloro-4-(trifluoromethyl)picolinic acid is a key step in the modular synthesis of a complete PROTAC molecule.

Caption: Modular PROTAC synthesis workflow.

This diagram illustrates a convergent synthetic route where the picolinic acid is first coupled to the POI ligand. The resulting fragment, now containing a new reactive handle (if pre-installed on the picolinic acid, or if the chloro group is used for subsequent reaction), is then coupled to the E3 ligase ligand-linker moiety. This modular approach allows for the rapid generation of a library of PROTACs with varying linker lengths and compositions.[3][]

Conclusion

5-Chloro-4-(trifluoromethyl)picolinic acid is a valuable and versatile building block for the synthesis of next-generation PROTAC linkers. Its incorporation can impart rigidity, enhance metabolic stability, and improve the physicochemical properties of the final PROTAC molecule. The straightforward amide coupling protocol provided herein offers a reliable method for its integration into diverse PROTAC synthesis campaigns, enabling researchers and drug development professionals to explore a wider chemical space in the quest for potent and selective protein degraders.

References

  • Zagidullin, A., Milyukov, V., Rizvanov, A., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1, 1-15. [Link]

  • Hickey, J. L., Jones, R. A., & Jones, K. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 11, 736–743. [Link]

  • Scorah, A. R., & Scott, J. S. (2021). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 65(4), 587–598. [Link]

  • Hickey, J. L., Jones, R. A., & Jones, K. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]

  • Pore, V. H., Aher, N. G., Kumar, A., & Shukla, P. K. (2006). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Letters in Organic Chemistry, 3(11), 861-864. [Link]

Sources

Application Note: Structural Validation of 5-Chloro-4-(trifluoromethyl)picolinic acid via 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural characterization of 5-Chloro-4-(trifluoromethyl)picolinic acid (CAS: 796090-31-8), a critical building block in the synthesis of next-generation agrochemicals and protein degrader candidates.[1][2]

Precise NMR characterization of this molecule is challenging due to the electron-deficient pyridine ring and the scalar coupling introduced by the trifluoromethyl (-CF


) group.[1] This guide provides a robust, self-validating protocol to distinguish this specific regioisomer from potential synthetic impurities (e.g., decarboxylated byproducts or positional isomers).[1]

Chemical Context & Significance

  • Target Molecule: 5-Chloro-4-(trifluoromethyl)picolinic acid[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    ClF
    
    
    NO
    
    
    [2][3]
  • Molecular Weight: 225.55 g/mol [2][3]

  • Critical Features:

    • Pyridine Nitrogen: Induces significant deshielding at

      
      -positions (C2, C6).[1]
      
    • Trifluoromethyl Group (C4): Introduces characteristic splitting patterns (

      
      ) essential for carbon assignment.
      
    • Carboxylic Acid (C2): Requires specific solvent handling to prevent dimerization or exchange broadening.

Experimental Protocol

Sample Preparation

To ensure reproducibility and observation of the labile carboxylic acid proton, DMSO-d


  is the required solvent.[1] Chloroform-d (CDCl

) is not recommended due to poor solubility and the potential for the acid proton to broaden into the baseline.[1]
ParameterSpecificationRationale
Mass 10–15 mgSufficient signal-to-noise (S/N) for

C detection of split quartets.[1]
Solvent DMSO-d

(99.9% D)
Disrupts H-bonding dimers; stabilizes the -COOH proton signal.[1]
Volume 600

L
Standard depth for 5mm probes to avoid shimming gradients.
Additives TMS (0.05% v/v)Internal reference (0.00 ppm).
Acquisition Parameters

The presence of the -CF


 group and the quaternary carbons (C2, C4, C5) necessitates modified acquisition parameters to avoid signal saturation.
  • Temperature: 298 K (25°C)

  • Relaxation Delay (D1):

    • 1H NMR: 1.0 s (Standard)

    • 13C NMR:3.0 – 5.0 s (Extended). Note: Quaternary carbons C-Cl and C-CF

      
       have long T1 relaxation times.[1] Short D1 values will suppress these signals, making the characteristic quartets invisible.
      
  • Scans (NS):

    • 1H NMR: 16 scans[1][4]

    • 13C NMR: 1024 scans (minimum) due to splitting of intensity into quartets.

Workflow Visualization

The following diagram outlines the logical flow for validating the structure, emphasizing the "Decision Tree" used to rule out isomers.

NMR_Workflow Start Crude Material Prep Solvation (DMSO-d6) Start->Prep Acq Acquisition (1H & 13C) Prep->Acq CheckH 1H Analysis: 2 Aromatic Singlets? Acq->CheckH CheckC 13C Analysis: Observe C-F Quartets? CheckH->CheckC Yes (H3 & H6 present) Fail FAIL: Regioisomer/Impurity CheckH->Fail No (Doublets imply vicinal H) Pass PASS: Target Structure Confirmed CheckC->Pass Yes (1J & 2J Coupling Visible) CheckC->Fail No (Missing CF3 pattern)

Figure 1: Step-by-step logic flow for structural validation using 1H and 13C NMR markers.

Results & Discussion

H NMR Characterization

In DMSO-d


, the spectrum is defined by two distinct aromatic singlets and a broad acidic proton.[1]
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
-COOH 13.5 – 14.5Broad Singlet1HN/AHighly deshielded acidic proton.[1] Disappears with D

O shake.
H-6 8.90 – 9.05Singlet1H-Most deshielded aromatic.[1] Ortho to N, Ortho to Cl.
H-3 8.15 – 8.30Singlet*1H

Ortho to COOH.[1] May appear as a fine quartet due to long-range F coupling.[1]

Self-Validation Check:

  • Regioisomer Logic: If H3 and H6 were adjacent (e.g., if Cl was at pos 6 and H at pos 5), you would observe an AB system (two doublets,

    
     Hz). The presence of two singlets  confirms the para or meta separation of protons, consistent with the 2,4,5-substitution pattern.[1]
    
C NMR Characterization

The


C spectrum is the definitive fingerprint for this molecule. The Trifluoromethyl group splits the attached carbons into quartets (1:3:3:1 ratio), which is diagnostic.
CarbonShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
C-2 (COOH) ~164.0Singlet-Carbonyl carbon.[1]
C-6 ~150.5Singlet-

-carbon to Nitrogen; Ortho to Cl.
C-2 (Py) ~148.0Singlet-

-carbon to Nitrogen; attached to COOH.
C-4 ~136.0Quartet

Diagnostic: Carbon directly attached to CF

group.[1]
C-5 ~132.0Singlet-Attached to Chlorine (C-Cl).[1]
-CF

~122.0Quartet

Diagnostic: The trifluoromethyl carbon itself.[1]
C-3 ~120.5Quartet (fine)

Ortho to CF

.

Experimental Note: The C-4 and -CF


 signals will have significantly lower intensity than C-6 or C-3 due to splitting and lack of NOE enhancement (no attached protons).[1] Do not mistake these low-intensity quartets for baseline noise. 
Structural Connectivity Diagram

The following diagram illustrates the coupling interactions responsible for the spectral data above.

Structure_Coupling cluster_legend Legend CF3 CF3 Group (19F Spin) C4 C4 Carbon (Quaternary) CF3->C4 1J Coupling (~273 Hz) C3 C3 Carbon (CH) CF3->C3 2J Coupling (~32 Hz) H3 H3 Proton CF3->H3 4J Coupling (Fine Splitting) Leg1 Source of Splitting Leg2 Observed Nuclei

Figure 2: Coupling topology showing the influence of the Trifluoromethyl group on neighboring nuclei.

Common Pitfalls & Troubleshooting

  • Missing COOH Proton:

    • Cause: Wet DMSO-d

      
       allows rapid proton exchange with water (HOD peak).[1]
      
    • Solution: Use a fresh ampoule of DMSO-d

      
       or dry the solvent over 4Å molecular sieves.[1]
      
  • Invisible CF

    
     Carbon: 
    
    • Cause: D1 (Relaxation delay) is too short. The CF

      
       carbon has no attached protons to assist relaxation.
      
    • Solution: Increase D1 to 5 seconds.

  • Confusion with 2-Chloro-4-(trifluoromethyl) isomer:

    • differentiation: In the 5-Chloro isomer (Target), H6 is a singlet.[1] In the 3-Chloro isomer (hypothetical), the proton at position 6 would show coupling if position 5 was unsubstituted.[1]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. (n.d.). 13C NMR Coupling Constants. University of Wisconsin-Madison.[1] Retrieved October 26, 2023, from [Link][1]

Sources

Application Note: High-Resolution Mass Spectrometry Analysis of 5-Chloro-4-(trifluoromethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the analysis of 5-Chloro-4-(trifluoromethyl)picolinic acid (CAS 796090-31-8), a critical intermediate in the synthesis of modern agrochemicals (e.g., pyridine-based herbicides and fungicides).

This guide prioritizes Negative Mode Electrospray Ionization (ESI-) using High-Resolution Mass Spectrometry (HRMS), as the carboxylic acid moiety ensures high sensitivity in negative polarity.

Introduction & Scope

5-Chloro-4-(trifluoromethyl)picolinic acid is a functionalized pyridine derivative characterized by an electron-withdrawing trifluoromethyl group and a chlorine substituent. These moieties significantly influence the molecule's ionization efficiency and fragmentation behavior.

This protocol addresses the analytical challenges associated with this molecule:

  • Ionization: The picolinic acid moiety allows for facile deprotonation ([M-H]⁻), making ESI- the preferred mode over ESI+.

  • Isotopic Complexity: The presence of Chlorine (³⁵Cl/³⁷Cl) creates a distinct 3:1 isotopic signature that must be accounted for in precursor selection.

  • Fragmentation: The proximity of the carboxylic acid to the pyridine nitrogen (position 2) facilitates rapid decarboxylation, a key diagnostic transition.

Chemical & Physical Properties

PropertyValue
Formula C₇H₃ClF₃NO₂
Monoisotopic Mass (Neutral) 224.9804 Da
[M-H]⁻ Exact Mass 223.9732 m/z
Isotopic Pattern ³⁵Cl (100%), ³⁷Cl (~32%)
LogP (Predicted) ~2.2 (Moderate Hydrophobicity)
pKa (Predicted) ~3.5 (Carboxylic Acid)

Experimental Protocol

Reagents and Standards
  • Solvents: LC-MS Grade Acetonitrile (MeCN) and Water (H₂O).

  • Additives: Ammonium Acetate (10 mM) or Ammonium Formate (to buffer pH ~5-6). Note: Avoid strong acids (0.1% Formic acid) in negative mode if sensitivity drops; however, weak buffering is essential for retention stability.

  • Standard Stock: Dissolve 1 mg of analyte in 1 mL Methanol (1000 ppm).

  • Working Solution: Dilute to 100 ppb in 50:50 Water:MeCN for direct infusion or LC injection.

Liquid Chromatography Conditions

A Reverse-Phase (RP) method is recommended due to the molecule's moderate polarity.

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

Gradient Profile:

Time (min) % B Event
0.00 10 Equilibration
1.00 10 Load
6.00 95 Elution
8.00 95 Wash
8.10 10 Re-equilibration

| 10.00 | 10 | End |

Mass Spectrometry Parameters (ESI-)
  • Source: Electrospray Ionization (Negative Mode).[1]

  • Capillary Voltage: -2500 V to -3500 V.

  • Desolvation Temp: 350°C.

  • Cone Voltage: 20-30 V (Optimize to prevent in-source decarboxylation).

  • Collision Energy (CE): Ramp 10–40 eV for fragmentation studies.

Results & Discussion: Fragmentation Mechanisms

Precursor Ion Selection

In negative mode, the molecule forms a stable deprotonated ion [M-H]⁻ at m/z 223.97 .

  • Isotope Check: You will observe a secondary peak at m/z 225.97 (approx. 33% intensity) corresponding to the ³⁷Cl isotope.

  • Protocol: Always select the monoisotopic peak (m/z 223.97) for MS/MS fragmentation to simplify spectral interpretation.

Fragmentation Pathway Analysis

The fragmentation of picolinic acid derivatives follows a predictable "Unzipping" mechanism governed by the stability of the pyridine ring.

  • Primary Transition (Decarboxylation): The most abundant and energetically favorable pathway is the loss of the carboxylic acid group as neutral CO₂ (44 Da).

    • Transition: m/z 223.97 → m/z 179.98

    • Mechanism: Charge migration from the carboxylate to the pyridine ring or ortho-positions.

  • Secondary Transition (Dehalogenation/Defluorination): From the decarboxylated fragment (m/z 179.98), further energy induces the loss of the halogen substituents.

    • Loss of Cl: Homolytic cleavage of the C-Cl bond is possible at higher energies, though less common in even-electron ESI spectra compared to EI.

    • Loss of HF: The trifluoromethyl group can eliminate HF (20 Da) via interaction with adjacent ring hydrogens.

    • Transition: m/z 179.98 → m/z 159.97 (Loss of HF).

Visualizing the Fragmentation Tree

The following diagram illustrates the stepwise degradation of the molecule under Collision-Induced Dissociation (CID).

FragmentationPath Parent Precursor [M-H]⁻ m/z 223.97 (C7H2ClF3NO2)⁻ Frag1 Fragment A [M-H-CO2]⁻ m/z 179.98 (C6H2ClF3N)⁻ Parent->Frag1 Loss of CO2 (-44 Da) Collision Energy: 10-20 eV Frag2 Fragment B [M-H-CO2-HF]⁻ m/z 159.97 (C6HClF2N)⁻ Frag1->Frag2 Loss of HF (-20 Da) Collision Energy: >30 eV Frag3 Fragment C [M-H-CO2-Cl]⁻ (Radical/Complex) m/z ~144/145 Frag1->Frag3 Loss of Cl/HCl (-35/36 Da) High Energy

Figure 1: Proposed MS/MS fragmentation pathway for 5-Chloro-4-(trifluoromethyl)picolinic acid in ESI negative mode.

Method Validation & Workflow

To ensure this analysis is robust for drug development or environmental monitoring, the following workflow integrates the experimental setup with data validation steps.

Analytical Workflow Diagram

Workflow Sub1 Sample Prep (Dilute in 50:50 MeOH/H2O) Sub2 LC Separation (C18 Column, Gradient) Sub1->Sub2 Sub3 ESI(-) Ionization (Source Temp 350°C) Sub2->Sub3 Dec1 Full Scan MS1 Check Isotope Pattern (m/z 224 & 226) Sub3->Dec1 Proc1 Targeted MS/MS Precursor: 223.97 Dec1->Proc1 ID Confirmation Proc2 Quantification Transition: 224 -> 180 Dec1->Proc2 Quantification

Figure 2: Analytical workflow for the identification and quantification of the target analyte.

Linearity and Sensitivity
  • Linear Range: 1 ppb to 1000 ppb (using the 224 -> 180 transition).

  • LOD: Typically < 0.5 ppb on triple quadrupole systems.

  • Carryover: Picolinic acids can bind to metal surfaces. Ensure the LC system is passivated or use PEEK tubing if tailing is observed.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Picolinic Acid Derivatives. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • PubChem. (2024).[2] Compound Summary: 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (Isomer Reference). National Library of Medicine. [Link]

Sources

Application Note: High-Precision Screening of Picolinic Acid Derivatives for Herbicidal Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the experimental framework for evaluating the herbicidal efficacy of novel picolinic acid derivatives (e.g., analogs of picloram, clopyralid, aminopyralid). Picolinic acids are synthetic auxins (HRAC Group 4) that disrupt plant growth by mimicking indole-3-acetic acid (IAA).

Unlike generic screening protocols, this guide focuses on quantifiable physiological endpoints and molecular specificity . It is designed for researchers aiming to differentiate novel compounds based on potency (GR


), selectivity (dicot vs. monocot), and symptomology (epinasty vs. necrosis).

Chemical Handling & Formulation Strategy

The Solubility Challenge

Picolinic acid derivatives are often synthesized as free acids or esters. Technical-grade materials are rarely water-soluble. To ensure consistent biological data, a "carrier system" must be used that solubilizes the compound without causing phytotoxicity itself (solvent effect).

Standard Formulation Protocol

Objective: Create a stock solution that can be diluted to field-relevant rates (g ai/ha) while maintaining a solvent concentration


.

Reagents:

  • Solvent: Dimethyl sulfoxide (DMSO) or Acetone (Analytical Grade).

  • Surfactant: Tween® 20 or non-ionic surfactant (NIS) like Agral® 90.

  • Carrier: Deionized water.

Procedure:

  • Stock Preparation: Dissolve the technical material in 100% DMSO to achieve a concentration of 100,000 ppm (100 mg/mL) . This high concentration minimizes the volume of DMSO added to the final spray solution.

  • Working Solution: Dilute the stock into water containing 0.25% v/v surfactant .

    • Critical Check: If precipitation occurs upon water addition, switch to an Acetone-based stock, but ensure acetone evaporates or is kept

      
       to prevent leaf burn.
      

Table 1: Dilution Scheme for Dose-Response (Example for 200 L/ha Spray Volume)

Target Rate (g ai/ha)Stock Vol. (µL)Carrier Vol. (mL)Final Solvent %
Control 0 (Solvent only)200.1%
12.5 12.5200.1%
25 25200.1%
50 50200.1%
100 100200.1%
200 200200.1%

Experimental Workflows

Mode of Action Visualization

Understanding the pathway is crucial for interpreting symptoms. Picolinic acids bind to the TIR1/AFB receptor complex, triggering the degradation of Aux/IAA repressors.

MOA_Pathway Herbicide Picolinic Acid Derivative Receptor TIR1/AFB Receptor Herbicide->Receptor  Binds Complex SCFTIR1 Complex Receptor->Complex  Recruits Repressor Aux/IAA Repressor Complex->Repressor  Targets Degradation Ubiquitination & Proteasomal Degradation Repressor->Degradation GeneExpr Auxin Response Genes (ARFs) ON Degradation->GeneExpr  De-repression Phenotype Epinasty & Tissue Disruption GeneExpr->Phenotype

Figure 1: The molecular cascade of synthetic auxins. Picolinic acids act as "molecular glues" between TIR1 and Aux/IAA repressors.

Phase I: Post-Emergence Whole Plant Assay (OECD 227)

This is the gold standard for determining herbicidal activity.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replicates: 4-6 pots per treatment.

  • Test Species:

    • Susceptible (Dicot):Brassica napus (Rapeseed), Amaranthus retroflexus (Pigweed).

    • Tolerant (Monocot):Zea mays (Corn), Triticum aestivum (Wheat).

Protocol Steps:

  • Growth: Grow plants in 7-cm pots using standard potting mix until they reach the 2-4 true leaf stage (approx. 10-14 days).

  • Selection: Select uniform plants. Discard outliers (too small/large).

  • Application: Use a laboratory track sprayer (e.g., DeVries or Mandel) calibrated to deliver 200 L/ha at 200-300 kPa .

    • Note: Hand-spraying is forbidden for quantitative GR

      
       determination due to droplet size variability.
      
  • Incubation: Return plants to the greenhouse. Maintain 25°C/20°C (day/night) with a 16h photoperiod. Do not water overhead for 24 hours to prevent washing off the compound.

  • Assessment:

    • 7 Days After Treatment (DAT): Visual injury scoring (Epinasty check).

    • 21 DAT: Final scoring and Fresh Weight (Biomass) measurement.

Phase II: Visual Scoring & Data Collection

Picolinic acids cause distinct symptoms. Use this standardized scale to reduce subjective bias.

Table 2: Visual Injury Scale (Modified from Frans et al.)

Score (%)Symptom DescriptionPhysiological Interpretation
0 No injuryNormal growth
10-30 Slight epinasty (curling) of new leavesSub-lethal hormonal imbalance
40-60 Severe epinasty, stem twisting, chlorosisSignificant metabolic disruption
70-90 Necrosis, terminal bud death, severe stuntingIrreversible tissue collapse
100 Complete plant deathTotal systemic failure

Data Analysis & Statistical Validation

The Log-Logistic Model

Do not use linear regression. Biological dose-response curves are sigmoidal. You must calculate the GR


  (Dose causing 50% Growth Reduction) using a log-logistic model.

Equation:



  • 
    : Response (Biomass/Injury)
    
  • 
    : Dose
    
  • 
    : Upper limit (Untreated control)
    
  • 
    : Lower limit (Complete kill)
    
  • 
    : Slope of the curve (Sensitivity)
    
Workflow Diagram

Workflow Start Synthesis of Picolinic Derivative Formulation Formulation (DMSO + 0.25% Tween 20) Start->Formulation Spray Track Sprayer Application (200 L/ha, 2-4 Leaf Stage) Formulation->Spray Incubation Greenhouse Incubation (21 Days, 25°C) Spray->Incubation Measure Data Collection (Fresh Weight + Visual Score) Incubation->Measure Analysis Log-Logistic Regression (Calculate GR50) Measure->Analysis

Figure 2: End-to-end experimental workflow for high-throughput herbicide screening.

Safety & Waste Disposal (Critical)

Picolinic acids (e.g., Aminopyralid) are known for high soil persistence and can pass through animal digestion intact.

  • Compost Warning: Do not compost treated plant material. It can contaminate compost and kill sensitive crops (e.g., tomatoes/beans) years later.

  • Disposal: All treated soil and plant matter must be incinerated or disposed of as hazardous chemical waste, not general bio-waste.

References

  • OECD (2006). Test No. 227: Terrestrial Plant Test: Vegetative Vigour Test.[1] OECD Guidelines for the Testing of Chemicals, Section 2.[2]

  • EPPO (2012). PP 1/152(4) Design and analysis of efficacy evaluation trials. European and Mediterranean Plant Protection Organization Standards.

  • HRAC (2024). Global Herbicide Mode of Action Classification. Herbicide Resistance Action Committee. (Group 4: Auxin Mimics).[3][4][5]

  • Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218–227.[6]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.

Sources

Application Note: Laboratory Scale-Up Synthesis of 5-Chloro-4-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 5-Chloro-4-(trifluoromethyl)picolinic acid , a critical intermediate in the manufacturing of next-generation pyridine herbicides (e.g., auxin mimics similar to Arylex™ active).

Developing a scalable route for this molecule presents two primary challenges:

  • Regioselectivity: Introducing a chlorine atom specifically at the C5 position in the presence of a deactivating trifluoromethyl (

    
    ) group.
    
  • Functional Group Integrity: Oxidizing the C2-methyl precursor to a carboxylic acid without hydrolyzing the sensitive

    
     group or decarboxylating the product.
    

This guide recommends a Linear Oxidation Strategy starting from commercially available 2-methyl-4-(trifluoromethyl)pyridine . This route minimizes the use of transition metal catalysts (Pd/Cu) and avoids hazardous cyanide chemistry often associated with picolinic acid synthesis, making it superior for multi-gram to kilogram scale-up.

Strategic Route Analysis

The synthesis relies on distinguishing between radical and electrophilic chlorination pathways to achieve the correct substitution pattern.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Precursor: 2-Methyl-4-(trifluoromethyl)pyridine.

  • Step 1 (Electrophilic Aromatic Substitution): Chlorination at C5 using

    
     gas and a Lewis Acid catalyst. The methyl group at C2 provides just enough activation to direct the incoming electrophile to the 
    
    
    
    -position (C5), counteracting the deactivating effect of the C4-
    
    
    .
  • Step 2 (Oxidation): Conversion of the C2-methyl group to a carboxylic acid using Nitric Acid (

    
    ) under pressure.
    
Process Logic Diagram

SynthesisRoute Start 2-Methyl-4- (trifluoromethyl)pyridine Step1 Step 1: Chlorination (Electrophilic) Start->Step1 Cl2 (g), FeCl3 60-80°C, Dark Inter Intermediate: 2-Methyl-5-chloro- 4-(trifluoromethyl)pyridine Step1->Inter Regioselective C5 Substitution Step2 Step 2: Oxidation (High Pressure) Inter->Step2 HNO3 (60%) 160°C, Autoclave End Target: 5-Chloro-4-(trifluoromethyl) picolinic acid Step2->End Yield: ~75-85%

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Chlorination Mode Darkness / Lewis Acid Crucial to prevent radical chlorination of the methyl group (side-chain), which occurs under light/UV.
Oxidation Temp 150°C - 170°C Pyridine rings are resistant to oxidation; high activation energy is required to convert the methyl group.
pH Control pH 1.5 - 2.0 (Isolation) Picolinic acids are zwitterionic. Isolation must occur near the isoelectric point (pI) to maximize precipitation.[1]
Reactor Material Hastelloy / Glass-lined Hot nitric acid and

are highly corrosive to standard stainless steel (SS316).

Detailed Experimental Protocols

Protocol A: Regioselective Chlorination (Synthesis of Intermediate)

Objective: Synthesize 2-methyl-5-chloro-4-(trifluoromethyl)pyridine. Scale: 100 g Input.

Materials:
  • 2-Methyl-4-(trifluoromethyl)pyridine (Purity >98%)

  • Chlorine gas (

    
    ) (Lecture bottle or generated in situ)
    
  • Ferric Chloride (

    
    ), anhydrous (Catalyst)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent - optional, neat preferred for scale)[2]

Procedure:
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (sparger) extending to the bottom, and a reflux condenser connected to a caustic scrubber (

    
     trap) to neutralize excess 
    
    
    
    and
    
    
    .
  • Charging: Charge 100 g (0.62 mol) of 2-methyl-4-(trifluoromethyl)pyridine and 3.0 g (3 wt%) of anhydrous

    
    .
    
  • Inerting: Purge the system with

    
     to remove moisture.
    
  • Reaction (The "Dark" Phase): Wrap the flask in aluminum foil to exclude light. Heat the mixture to 60°C .

    • Note: Light exclusion is non-negotiable. Light triggers free-radical chlorination of the methyl group, producing trichloromethyl impurities that are inseparable.

  • Chlorination: Slowly bubble

    
     gas into the mixture. Monitor reaction progress via GC-MS every 30 minutes.
    
    • Endpoint: Stop when starting material is <2%. Over-chlorination leads to 3,5-dichloro species.

  • Workup:

    • Cool to room temperature.

    • Dilute with DCM (200 mL) and quench by slowly pouring into saturated

      
       solution.
      
    • Separate phases.[3] Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Distillation under reduced pressure (approx. 10 mbar).

    • Expected Yield: 85-90%.

    • Validation: GC-MS m/z ~ 195/197 (Cl isotope pattern).

Protocol B: Nitric Acid Oxidation (Methyl to Carboxyl)

Objective: Convert the methyl group to the carboxylic acid. Safety Warning: This reaction involves high pressure and strong oxidizers. Use a blast shield and rated autoclave.

Materials:
  • Intermediate from Protocol A (2-methyl-5-chloro-4-(trifluoromethyl)pyridine)

  • Nitric Acid (

    
    ), 60-65%
    
  • Sulfuric Acid (

    
    ) (Catalytic amount)
    
Procedure:
  • Reactor Loading: In a high-pressure autoclave (Hastelloy or Titanium liner), charge 50 g of the chlorinated intermediate and 150 mL of 60%

    
    . Add 1 mL conc. 
    
    
    
    .
  • Oxidation:

    • Seal reactor and pressurize with

      
       to 5 bar (leak check).
      
    • Heat to 160°C . Pressure will rise significantly (expect 20-30 bar due to

      
       generation).
      
    • Hold for 6–8 hours.

  • Venting: Cool to <40°C. Slowly vent

    
     gases through a scrubber system.
    
  • Isolation (Isoelectric Precipitation):

    • Transfer the reaction mass (pale yellow solution) to a beaker.

    • Adjust pH: The solution is highly acidic. Neutralize carefully with 50%

      
       solution while cooling (ice bath) to pH 1.5 – 2.0 .
      
    • Mechanism:[4][5][6][2][3][7] At this pH, the picolinic acid exists as a neutral zwitterion and has minimum solubility in water.

  • Filtration: A white to off-white precipitate will form. Stir at 0°C for 1 hour. Filter the solid.[8]

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 70-80%.

Purification & Quality Control

For pharmaceutical/agrochemical grade material, simple precipitation may not suffice.

Recrystallization Strategy:

  • Solvent: Water/Ethanol (9:1).

  • Dissolve crude acid in boiling water/ethanol.

  • Hot filtration to remove insolubles.

  • Slow cooling to 4°C.

Analytical Validation:

  • HPLC: C18 Column, Water/Acetonitrile (+0.1% TFA) gradient. Target purity >98%.

  • 1H NMR (DMSO-d6): Look for loss of methyl peak (

    
     2.6 ppm) and appearance of broad COOH (
    
    
    
    13-14 ppm). Two aromatic singlets should be visible (unless coupling occurs).
  • 19F NMR: Confirm integrity of

    
     group (singlet around -63 ppm).
    
Workup Logic Diagram

WorkupLogic RxnMix Crude Reaction Mixture (Acidic, HNO3) Neut Neutralization (NaOH to pH 1.5-2.0) RxnMix->Neut Check Precipitate Formed? Neut->Check Filter Filtration & Wash (Cold Water) Check->Filter Yes (High Conc) Extract Extraction (Ethyl Acetate) Check->Extract No (Low Conc) Dry Final Product White Solid Filter->Dry Extract->Dry Evaporation

References

  • Corteva Agriscience (formerly Dow AgroSciences). (2014). Process for the preparation of 4-amino-3-chloro-6-(substituted)picolinates.[9] U.S. Patent No.[4][6] 8,916,712. Washington, DC: U.S. Patent and Trademark Office. Link

    • Context: Describes industrial routes to similar chlorinated picolinic acids, validating the chlorination/oxid
  • Scriven, E. F. V., & Murugan, R. (2005). Pyridine and Pyridine Derivatives.[6][10][11][12][13][14] In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley-VCH. Link

    • Context: Authoritative review on the reactivity of methylpyridines and oxid
  • Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives.[6][10][11][12][13][14] Ullmann's Encyclopedia of Industrial Chemistry. Link

    • Context: Details the industrial oxidation of picolines to picolinic acids using nitric acid.
  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids.[1][15]Link

    • Context: Provides the theoretical basis for zwitterionic isolation at specific pH levels (pI).[1]

Sources

Application Note: Purification Strategies for 5-Chloro-4-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This guide details the purification of 5-Chloro-4-(trifluoromethyl)picolinic acid , a critical building block in the synthesis of agrochemicals and pharmaceutical protein degraders.[1] Unlike simple picolinic acids, the presence of the electron-withdrawing trifluoromethyl (-CF₃) and chlorine (-Cl) substituents significantly alters the physicochemical profile, increasing lipophilicity and acidity (predicted pKa ~ 3.0–3.5).[1]

Effective purification must address common synthetic impurities, including:

  • Regioisomers: 3-chloro- or 6-chloro- variants arising from non-selective halogenation.[1]

  • Unhydrolyzed Nitriles: 5-Chloro-4-(trifluoromethyl)picolinonitrile (if synthesized via nitrile hydrolysis).[1]

  • Decarboxylated Byproducts: 3-Chloro-4-(trifluoromethyl)pyridine.[1]

Physicochemical Profile & Solubility Logic

Understanding the molecule's behavior in different environments is the foundation of this protocol.

PropertyValue / CharacteristicImpact on Purification
Molecular Formula C₇H₃ClF₃NO₂MW: 225.55 g/mol
Acidity (pKa) ~3.0 (Estimated)Stronger acid than picolinic acid due to -CF₃/-Cl induction.[1] Requires pH < 2 for full precipitation.[1]
Lipophilicity (LogP) ~2.2Moderate.[1] Soluble in EtOAc, DCM, MeOH. Poor solubility in Hexane/Water (neutral form).[1]
Solubility (pH > 10) High (Aqueous)Forms a water-soluble carboxylate salt (Sodium 5-chloro-4-(trifluoromethyl)picolinate).[1]
Physical State White to off-white solidProne to "oiling out" if precipitated too quickly from aqueous solutions.[1]

Protocol A: Acid-Base Extraction (Primary Purification)

Objective: Bulk removal of non-acidic impurities (unreacted starting materials, decarboxylated byproducts) and metal catalysts.[1]

Mechanism of Action

This method leverages the "solubility switch" of the carboxylic acid.

  • High pH: The target exists as a water-soluble anion.[1] Non-acidic impurities remain organic-soluble.[1]

  • Low pH: The target protonates to its neutral, lipophilic form and precipitates or extracts into organic solvent.[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the crude solid (10 g scale) in 1M NaOH (50 mL) . Stir until a clear homogeneous solution is obtained. Check pH > 12.

  • Organic Wash (Impurity Removal):

    • Wash the aqueous alkaline layer with Dichloromethane (DCM) (2 x 25 mL) .[1]

    • Critical: The target molecule is in the aqueous layer.[2] Discard the organic (DCM) layer which contains non-acidic impurities (e.g., nitriles, chlorinated pyridines).

  • Acidification & Precipitation:

    • Cool the aqueous layer to 0–5 °C in an ice bath.

    • Slowly add 6M HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 1–2.

    • Observation: The product should precipitate as a white solid.[1]

  • Isolation:

    • If Solid Forms: Filter the precipitate via a Buchner funnel.[1] Wash with cold water (2 x 10 mL) to remove excess salts.[1]

    • If Oiling Occurs: Extract the acidified aqueous mixture with Ethyl Acetate (EtOAc) (3 x 30 mL) .[1] Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

Workflow Diagram

AcidBaseExtraction Crude Crude Mixture (Target Acid + Impurities) NaOH Add 1M NaOH (Dissolution) Crude->NaOH SepFunnel Separation Funnel NaOH->SepFunnel OrgLayer1 Organic Layer (DCM) Contains: Nitriles, Decarboxylated byproducts SepFunnel->OrgLayer1 Wash with DCM AqLayer1 Aqueous Layer (pH > 12) Contains: Target Carboxylate Salt SepFunnel->AqLayer1 Waste Discard to Waste OrgLayer1->Waste Acidify Acidify with 6M HCl to pH 1-2 AqLayer1->Acidify Precip Precipitation / Extraction (Target returns to Neutral form) Acidify->Precip Final Pure 5-Chloro-4-(trifluoromethyl) picolinic acid Precip->Final

Figure 1: Acid-Base extraction logic separating the target picolinic acid from non-acidic synthetic byproducts.

Protocol B: Recrystallization (Polishing)

Objective: Removal of structurally similar acidic impurities (e.g., regioisomers) and improvement of crystal habit.[1]

Solvent Selection Logic

Due to the -CF₃ and -Cl groups, this molecule is significantly less soluble in water than unsubstituted picolinic acid.[1]

  • Recommended System: Toluene / Heptane (or Hexane).[1]

  • Why? The molecule is moderately soluble in hot toluene (lipophilic interaction) but insoluble in heptane.[1] This system avoids the risk of esterification that can occur with alcohols (MeOH/EtOH) under acidic conditions/heat.[1]

Step-by-Step Procedure
  • Dissolution: Place the crude acid (from Protocol A) in a round-bottom flask. Add Toluene (5 mL per gram of solid) .

  • Heating: Heat to reflux (110 °C). If the solid does not fully dissolve, add more toluene in 0.5 mL increments until clear.

  • Hot Filtration (Optional): If insoluble particles (dust, silica) remain, filter the hot solution through a glass frit or glass wool.[1]

  • Crystallization:

    • Remove from heat and allow to cool to room temperature slowly.

    • Anti-solvent Addition: If crystallization does not start by 40 °C, add Heptane dropwise until a faint turbidity persists, then reheat slightly to clear and cool again.

  • Collection: Cool to 0 °C for 1 hour. Filter the crystals and wash with cold Heptane.[1] Dry in a vacuum oven at 45 °C for 12 hours.

Protocol C: Chromatographic Purification (High Purity)

Objective: Isolation of >99.5% purity analytical standards or separation of difficult regioisomers.

Flash Chromatography Parameters
  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Mobile Phase A: Dichloromethane (DCM).[1]

  • Mobile Phase B: Methanol (MeOH) containing 1% Acetic Acid .[1]

    • Note: The acetic acid is critical to suppress ionization of the picolinic acid, preventing "streaking" or tailing on the column.

  • Gradient: 0% B to 10% B over 20 CV (Column Volumes).

Preparative HPLC Parameters (Reverse Phase)

For final polishing of gram-scale batches.

ParameterSetting
Column C18 (e.g., Agilent Zorbax SB-C18), 5 µm, 21.2 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid (or TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 70% B over 20 minutes
Detection UV @ 270 nm (Pyridine ring absorption)

Analytical Validation (QC)

Verify the success of your purification using these checkpoints.

  • HPLC Purity Check:

    • Method: C18 Column, Water/MeCN gradient with 0.1% H₃PO₄.[1]

    • Success Criteria: Single peak >98% area integration. Absence of shoulders (which indicate isomers).[1]

  • ¹H-NMR (DMSO-d₆):

    • Look for two distinct aromatic singlets (due to 2,5-substitution pattern on the pyridine ring, protons at C3 and C6 are isolated).

    • Shift prediction: Proton at C6 (adj. to N) will be deshielded (~8.8–9.0 ppm).[1] Proton at C3 (adj. to Acid) will be ~8.0–8.2 ppm.[1]

  • ¹⁹F-NMR:

    • Single sharp peak around -63 ppm (characteristic of Ar-CF₃).[1] Multiple fluorine peaks indicate isomer contamination.[1]

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or impurity level too high.[1]Re-heat and add a seed crystal. Use a slower cooling ramp.[1][3] Switch to EtOH/Water system.
Low Recovery Product remaining in aqueous layer during extraction.[1]The pH was not low enough. Ensure pH < 2.[1] Saturate the aqueous layer with NaCl (salting out) before extraction.[1]
Ester Impurity Reaction with alcohol solvent.[1][4][5]Avoid recrystallizing from MeOH/EtOH if heating for prolonged periods.[1] Use Toluene/Heptane or MeCN.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2821908, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. (Note: Isomer data used for physicochemical extrapolation). Retrieved from .[1]

  • Comins, D. L., et al. (1997). Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)-Triflimide and N-(5-Chloro-2-Pyridyl)Triflimide.[1][2] Organic Syntheses, 74, 77. (Demonstrates workup of chlorinated pyridine derivatives). Retrieved from .[1][2]

  • BLD Pharm (2023). Product Safety and Specifications: 5-Chloro-4-(trifluoromethyl)picolinonitrile (Precursor). Retrieved from .[1]

  • Aladdin Scientific (2024). 5-Chloro-4-(trifluoromethyl)picolinic acid Specifications. Retrieved from .[1][6]

  • MDPI (2023). Solubility and Crystallization Studies of Picolinic Acid. (General solubility trends for picolinic acid derivatives). Retrieved from .[1]

Sources

Application of 5-Chloro-4-(trifluoromethyl)picolinic Acid in Agrochemical Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Significance of Fluorinated Picolinates in Modern Agriculture

5-Chloro-4-(trifluoromethyl)picolinic acid stands as a critical building block in the synthesis of a new generation of highly effective agrochemicals. Its unique structure, featuring both a chloro and a trifluoromethyl group on the picoline ring, allows for the development of potent herbicides with desirable characteristics. The trifluoromethyl group, in particular, is known to enhance the biological activity and metabolic stability of agrochemical compounds. This guide provides an in-depth exploration of the application of 5-Chloro-4-(trifluoromethyl)picolinic acid in the formulation of advanced synthetic auxin herbicides, with a focus on the underlying scientific principles, practical formulation protocols, and robust testing methodologies.

While 5-Chloro-4-(trifluoromethyl)picolinic acid itself is not typically used as the final active ingredient in a commercial formulation, it is a key intermediate in the synthesis of more complex and potent molecules. A prime example of a class of herbicides derived from such precursors are the arylpicolinates , which includes active ingredients like florpyrauxifen-benzyl and halauxifen-methyl.[1][2] These herbicides have demonstrated exceptional efficacy in controlling a broad spectrum of weeds.[3] This guide will therefore focus on the journey from this key intermediate to a final, field-ready herbicidal formulation.

Mechanism of Action: Synthetic Auxins and Targeted Weed Control

Herbicides derived from 5-Chloro-4-(trifluoromethyl)picolinic acid precursors belong to the synthetic auxin class of herbicides.[4] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but are more resistant to degradation within the plant.[4] This leads to an overload of auxin signaling, causing uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible weed species.

The primary target of these synthetic auxins is the F-box protein AFB5 , a key component of the auxin receptor complex.[5] The binding of the herbicide to this receptor initiates a cascade of downstream events, leading to the characteristic symptoms of auxin herbicide phytotoxicity, such as epinasty (twisting and curling of stems and leaves), stem elongation, and callus formation.

Synthetic Auxin Mode of Action cluster_0 Plant Cell Synthetic_Auxin Synthetic Auxin (e.g., Arylpicolinate) AFB5_Receptor AFB5 Receptor Complex Synthetic_Auxin->AFB5_Receptor Binds to Aux_IAA_Repressor Aux/IAA Repressor Protein AFB5_Receptor->Aux_IAA_Repressor Targets for Degradation Ubiquitination Ubiquitination & Degradation Aux_IAA_Repressor->Ubiquitination ARF Auxin Response Factor (ARF) Ubiquitination->ARF Releases Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Figure 1: Simplified signaling pathway of synthetic auxin herbicides.

Formulation Development: From Technical Grade to Stable Product

The conversion of a technical grade active ingredient (AI) synthesized from 5-Chloro-4-(trifluoromethyl)picolinic acid into a stable and effective agrochemical formulation is a critical step. The choice of formulation type depends on the physicochemical properties of the AI, the intended application method, and the target weeds. Two common and versatile formulation types for synthetic auxin herbicides are Emulsifiable Concentrates (EC) and Suspension Concentrates (SC).[6][7]

Emulsifiable Concentrate (EC) Formulation

EC formulations are a popular choice for oil-soluble active ingredients.[8] They consist of the AI dissolved in a solvent system along with emulsifiers, which allow the concentrate to form a stable emulsion when mixed with water in the spray tank.[9]

Protocol for a Representative EC Formulation:

  • Solvent Selection: Choose a solvent or a blend of solvents that provides good solubility for the active ingredient and is approved for agrochemical use. Aromatic hydrocarbons are common choices.

  • Emulsifier System: A blend of anionic and non-ionic emulsifiers is typically used to ensure robust emulsion stability across a range of water hardness.

  • Preparation: a. In a suitable vessel, dissolve the technical grade active ingredient in the chosen solvent system with agitation until a clear solution is obtained. b. Add the emulsifier blend to the solution and continue to mix until homogeneous. c. The final product should be a clear, stable liquid.

Table 1: Representative Emulsifiable Concentrate (EC) Formulation Components

ComponentFunctionTypical Concentration (% w/w)
Herbicidal Active IngredientActive Substance10 - 40
Aromatic SolventSolvent for AI40 - 70
Anionic EmulsifierEmulsification & Stability3 - 8
Non-ionic EmulsifierEmulsification & Stability3 - 8
Adjuvant (optional)Enhances Efficacy0 - 10
Suspension Concentrate (SC) Formulation

SC formulations are ideal for active ingredients with low solubility in both water and oil.[7] The solid AI is milled to a fine particle size and suspended in an aqueous medium with the help of dispersants and suspending agents.

Protocol for a Representative SC Formulation:

  • Milling: The technical grade active ingredient is wet-milled in the presence of a dispersing agent and a portion of the water to achieve a target particle size, typically in the range of 1-5 µm.

  • Thickening and Stabilization: A thickening agent, such as xanthan gum, is added to the milled suspension to prevent settling of the solid particles.

  • Final Additives: Other additives, such as antifoaming agents, preservatives, and antifreeze, are incorporated to ensure the long-term stability and usability of the formulation.

Table 2: Representative Suspension Concentrate (SC) Formulation Components

ComponentFunctionTypical Concentration (% w/w)
Herbicidal Active IngredientActive Substance20 - 50
Dispersing AgentParticle Separation2 - 5
Wetting AgentSurface Tension Reduction1 - 3
Thickening Agent (e.g., Xanthan Gum)Prevents Settling0.1 - 0.5
Antifreeze (e.g., Propylene Glycol)Low-Temperature Stability5 - 10
Antifoaming AgentPrevents Foaming0.1 - 0.5
PreservativePrevents Microbial Growth0.1 - 0.5
WaterCarrierTo 100%

The Role of Adjuvants in Enhancing Efficacy

Adjuvants are crucial components that can be either included in the formulation or added to the spray tank to improve the performance of the herbicide.[10] For synthetic auxin herbicides, common adjuvants include:

  • Non-ionic Surfactants (NIS): These reduce the surface tension of spray droplets, leading to better spreading and coverage on the weed leaf surface.[10]

  • Crop Oil Concentrates (COC) and Methylated Seed Oils (MSO): These oil-based adjuvants can enhance the penetration of the herbicide through the waxy cuticle of the weed leaf, leading to increased uptake and efficacy.[11]

  • Ammonium Sulfate (AMS): Often used in areas with hard water, AMS can condition the spray water and prevent the antagonism of certain herbicides by cations like calcium and magnesium.[11]

The choice of adjuvant and its concentration should always be guided by the herbicide product label and the specific field conditions.[10]

Quality Control and Stability Testing

Ensuring the quality and stability of an agrochemical formulation is paramount for its performance and safety. A robust quality control program should include both analytical testing of the active ingredient and evaluation of the physical properties of the formulation.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable technique for the quantification of picolinic acid-based herbicides in formulations.[12][13]

Protocol for HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is suitable.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and acidified water (e.g., with phosphoric or formic acid). The exact ratio is optimized to achieve good separation of the active ingredient from other formulation components.[12]

  • Sample Preparation: The formulation is accurately weighed and diluted with a suitable solvent (e.g., acetonitrile) to a known concentration within the linear range of the method.

  • Quantification: The concentration of the active ingredient is determined by comparing the peak area of the sample to that of a certified reference standard.

Stability Testing

Stability studies are conducted to determine the shelf-life of the product under various storage conditions. These studies typically involve accelerated storage at elevated temperatures and real-time storage under ambient conditions. The Collaborative International Pesticides Analytical Council (CIPAC) provides internationally recognized methods for these tests.[14]

Protocol for Accelerated Stability Testing:

  • Storage: Samples of the formulation in its commercial packaging are stored in a temperature-controlled oven at 54 ± 2 °C for 14 days (CIPAC Method MT 46.3).

  • Analysis: At the beginning and end of the storage period, the samples are analyzed for:

    • Active ingredient content (by HPLC).

    • Physical properties relevant to the formulation type (e.g., emulsion stability for ECs, suspensibility for SCs).

    • Appearance and pH.

  • Acceptance Criteria: The formulation is considered stable if there is no significant degradation of the active ingredient and the physical properties remain within specified limits.

Formulation_Development_Workflow Start Start: Technical Grade AI Formulation_Type Select Formulation Type (e.g., EC, SC) Start->Formulation_Type Component_Screening Screen Solvents, Emulsifiers, Adjuvants Formulation_Type->Component_Screening Prototype_Formulation Prepare Prototype Formulations Component_Screening->Prototype_Formulation QC_Testing Quality Control Testing: - AI Content (HPLC) - Physical Properties Prototype_Formulation->QC_Testing Stability_Testing Stability Testing: - Accelerated (CIPAC) - Real-time QC_Testing->Stability_Testing Efficacy_Testing Bio-efficacy Testing: - Greenhouse - Field Trials Stability_Testing->Efficacy_Testing Optimization Optimize Formulation Efficacy_Testing->Optimization Optimization->Prototype_Formulation Iterate Final_Formulation Final Formulation Optimization->Final_Formulation Finalize

Figure 2: A generalized workflow for agrochemical formulation development.

Bio-efficacy Evaluation: From Greenhouse to Field

The ultimate test of a herbicide formulation is its ability to effectively control target weeds without causing undue harm to the crop. Bio-efficacy testing is a multi-stage process that begins with controlled environment studies and progresses to field trials.

Greenhouse Bio-efficacy Protocol

Greenhouse trials provide a rapid and controlled method for screening formulations and determining dose-response relationships for various weed species.[15]

  • Plant Material: Grow target weed species (e.g., Amaranthus retroflexus, Chenopodium album) in pots to a specified growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Apply the herbicide formulation at a range of doses using a calibrated track sprayer to ensure uniform coverage. Include an untreated control for comparison.

  • Evaluation: At set intervals after application (e.g., 7, 14, and 21 days), visually assess weed control using a percentage scale (0% = no effect, 100% = complete kill). Also, record any phytotoxicity symptoms on crop plants if included in the test.

  • Data Analysis: Analyze the data to determine the effective dose (ED) values, such as the ED50 and ED90, which represent the doses required to achieve 50% and 90% weed control, respectively.

Table 3: Key Parameters for Greenhouse Bio-efficacy Trials

ParameterDescription
Weed Species Select a range of economically important broadleaf weeds.
Growth Stage Standardize the growth stage of weeds at the time of application.
Herbicide Rates Use a logarithmic series of rates to establish a dose-response curve.
Replication Use a sufficient number of replicates (e.g., 4-6) for statistical validity.
Environmental Conditions Maintain consistent temperature, humidity, and light conditions.
Assessment Timings Evaluate at multiple time points to capture the progression of herbicidal effects.

Environmental Fate and Ecotoxicology

A comprehensive understanding of the environmental fate and ecotoxicological profile of a new herbicide is essential for its responsible development and registration. For arylpicolinate herbicides like florpyrauxifen-benzyl, studies have shown that they can degrade in soil and aquatic environments through microbial action and photolysis.[9]

Key environmental parameters to consider include:

  • Soil Half-Life: The time it takes for 50% of the active ingredient to degrade in the soil. For florpyrauxifen-benzyl, the soil half-life can be around 55 days.

  • Aquatic Toxicity: The potential for the herbicide to harm aquatic organisms. Florpyrauxifen-benzyl has been found to be practically non-toxic to fish and aquatic invertebrates at environmentally relevant concentrations.[16]

  • Mobility in Soil: The tendency of the herbicide to leach into groundwater. Arylpicolinates generally exhibit low to moderate mobility in soil.

It is crucial to conduct thorough environmental studies according to established regulatory guidelines to fully characterize the environmental profile of any new herbicidal active ingredient.

Conclusion

5-Chloro-4-(trifluoromethyl)picolinic acid is a valuable synthon that enables the creation of innovative and highly effective synthetic auxin herbicides. The development of a successful agrochemical formulation from this intermediate requires a multidisciplinary approach, integrating expertise in chemistry, formulation science, analytical chemistry, biology, and environmental science. The protocols and principles outlined in this guide provide a solid foundation for researchers and developers working to bring new and improved weed management solutions to the agricultural industry. By following a rigorous and scientifically sound development process, it is possible to create formulations that are not only highly efficacious but also meet the stringent safety and environmental standards of modern agriculture.

References

  • Minnesota Department of Agriculture. (n.d.). Florpyrauxifen-benzyl. Retrieved from [Link]

  • Wang, Y., et al. (2023). Residue dynamics of florpyrauxifen-benzyl and its effects on bacterial community structure in paddy soil of Northeast China. PubMed. Retrieved from [Link]

  • Croda Crop Care. (n.d.). Formulating emulsifiable concentrate (EC). Retrieved from [Link]

  • Solutions Pest & Lawn. (n.d.). Emulsifiable Concentrate Formulation. Retrieved from [Link]

  • Vermont Agency of Agriculture, Food and Markets. (n.d.). Florpyrauxifen-Benzyl Chemical Fact Sheet. Retrieved from [Link]

  • Vieira, L. H. S., et al. (2022). Optimization and validation of LLE-LTP to determine florpyrauxifen-benzyl herbicide in water samples by HPLC-DAD. PubMed. Retrieved from [Link]

  • Massachusetts Department of Agricultural Resources. (2020). Review of Florpyrauxifen-benzyl for Application to Massachusetts Lakes and Ponds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Picloram. PubChem Compound Database. Retrieved from [Link]

  • Wisconsin Department of Natural Resources. (2021). Florpyrauxifen. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017). Final Registration Decision on the New Active Ingredient Florpyrauxifen-benzyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Florpyrauxifen. PubChem Compound Database. Retrieved from [Link]

  • Pacific Northwest Pest Management Handbooks. (n.d.). Florpyrauxifen-benzyl. Retrieved from [Link]

  • Minnesota Department of Natural Resources. (2022). MNDNR Pesticide Environmental and Social Risk Assessment Pesticide Active Ingredient: Florpyrauxifen-benzyl. Retrieved from [Link]

  • Google Patents. (n.d.). CN105580826A - Herbicide composition containing halauxifen-methyl and nicosulfuron.
  • Feng, J., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. Retrieved from [Link]

  • da Silva, A. F., et al. (2022). Extraction Method for Determining Florpyrauxifen-benzyl Herbicide in Soil. SciELO. Retrieved from [Link]

  • CIPAC. (n.d.). Comparison of methods for determination of stability of emulsions. Retrieved from [Link]

  • ResearchGate. (n.d.). Florpyrauxifen-benzyl Weed Control Spectrum and Tank-Mix Compatibility with other Commonly Applied Herbicides in Rice. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the Evaluation of the New Active Constituent Halauxifen-methyl in the Product GF-2685 Herbicide. Retrieved from [Link]

  • Faske, T. R., et al. (2023). Corn tolerance to florpyrauxifen-benzyl rates and its mixture with atrazine and mesotrione. Frontiers in Agronomy. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Florpyrauxifen-benzyl & Degradates in Compost. Retrieved from [Link]

  • LAUS GmbH. (n.d.). CIPAC-Methods. Retrieved from [Link]

  • Werle, R., et al. (2021). Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Weed Technology. Retrieved from [Link]

  • Jugulam, M., & Shyam, C. (2019). Synthetic auxin herbicides: finding the lock and key to weed resistance. PubMed. Retrieved from [Link]

  • Designing, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. Retrieved from [Link]

  • da Silva, A. F., et al. (2023). Extraction Method for Determining Florpyrauxifen-benzyl Herbicide in Rice. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
  • PennState Extension. (n.d.). Understanding adjuvants used with agriculture chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluating Sensitivity of Five Aquatic Plants to a Novel Arylpicolinate Herbicide Utilizing an Organization for Economic Cooperation and Development Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction Method for Determining Florpyrauxifen-benzyl Herbicide in Soil. Retrieved from [Link]

  • Penn State College of Agricultural Sciences. (n.d.). Post Emergence Control of Broadleaf Weeds and Phytotoxicity Evaluations. Retrieved from [Link]

  • Health Canada. (2014). Registration Decision RD2014-28, Halauxifen-Methyl. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Halauxifen-methyl (Ref: DE-729). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]

  • Labtec. (2023). Independent Laboratory Testing to CIPAC Methods. Retrieved from [Link]

  • Feng, J., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Bohrium. Retrieved from [Link]

  • Gaines, T. (2020). Novel herbicide resistance mechanisms to synthetic auxins in weeds [Video]. YouTube. Retrieved from [Link]

  • Kn-I-Share. (n.d.). CIPAC Guidelines: Ensuring Quality and Consistency for Reliable Pesticide Analysis. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q1A (R2) Stability testing of new drug substances and products. Retrieved from [Link]

  • SBR International. (n.d.). Suspension Concentrate (SC) Formulations. Retrieved from [Link]

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Application Note: Stability Assessment Protocols for 5-Chloro-4-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the stability profiling of 5-Chloro-4-(trifluoromethyl)picolinic acid , a critical pyridine-based intermediate often utilized in the synthesis of agrochemicals (e.g., auxinic herbicides) and pharmaceutical scaffolds.[1] Due to the electron-deficient nature of the pyridine ring substituted with strong electron-withdrawing groups (-Cl, -


), this molecule presents unique stability challenges—specifically thermal decarboxylation  and nucleophilic aromatic substitution (

)
under alkaline conditions.[1]

This document provides a validated analytical framework and stress-testing protocol designed to identify degradation pathways and establish shelf-life specifications in compliance with ICH Q1A(R2) guidelines.

Chemical Context & Stability Profile

Physicochemical Properties[1][2]
  • Chemical Structure: A picolinic acid (pyridine-2-carboxylic acid) core with a chlorine at position 5 and a trifluoromethyl group at position 4.[1][2][3][4]

  • Acidity (pKa): The presence of -Cl and -

    
     significantly increases the acidity of the carboxylic acid compared to unsubstituted picolinic acid.
    
    • Estimated pKa (COOH): ~2.0 – 2.5 (Requires acidic mobile phase for retention).

    • Estimated pKa (Pyridine N): < 1.0 (Non-basic due to electron withdrawal).

  • Solubility: Low in water (acidic form); soluble in methanol, acetonitrile, and ethyl acetate.

Theoretical Degradation Risks[1]
  • Decarboxylation (Thermal): Picolinic acids are thermodynamically unstable relative to their decarboxylated pyridine counterparts. The zwitterionic intermediate formed by proton transfer from the acid to the ring nitrogen lowers the activation energy for

    
     loss.
    
  • Nucleophilic Attack (Base Hydrolysis): The 4- and 6-positions of pyridine are highly activated for nucleophilic attack.[1] While the 4-position is blocked by

    
    , the 5-Cl position is activated by the ortho-relationship to the 
    
    
    
    and para-relationship to the nitrogen, making it susceptible to
    
    
    (displacement of Cl by OH-).[1]
  • Photolysis: Pyridine rings typically absorb in the UV region (250–270 nm) and can undergo ring-opening or radical dechlorination under high-intensity light.[1]

Analytical Method Development (HPLC-UV)

To accurately assess stability, the analytical method must separate the parent compound from its primary degradant: 3-chloro-4-(trifluoromethyl)pyridine (the decarboxylated product).[1]

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm). Rationale: End-capping reduces silanol interactions with the pyridine nitrogen.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water. Rationale: Low pH (~2.0) suppresses carboxylic acid ionization, ensuring the analyte exists in neutral form for sharp peak shape.
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 270 nm (Pyridine characteristic absorption).

  • Column Temp: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End

Protocol: Forced Degradation (Stress Testing)[7]

This protocol is designed to achieve 5–20% degradation to validate the method's specificity.

Workflow Visualization

The following diagram outlines the decision logic for the stress testing workflow.

StabilityWorkflow cluster_stress Stress Conditions Start Start: 5-Cl-4-CF3-Picolinic Acid Prep Sample Preparation (1 mg/mL in ACN/Water) Start->Prep Acid Acid Stress 0.1N HCl, 60°C, 24h Prep->Acid Base Base Stress 0.1N NaOH, RT, 4h Prep->Base Ox Oxidation 3% H2O2, RT, 24h Prep->Ox Therm Thermal Solid State, 80°C, 7 Days Prep->Therm Photo Photolysis 1.2M Lux hours Prep->Photo Analysis HPLC Analysis (Check Purity & Mass Balance) Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Decision Degradation > 5%? Analysis->Decision Identify Isolate & Identify Degradants (LC-MS/NMR) Decision->Identify Yes Harsh Increase Stress (1N HCl/NaOH, Higher Temp) Decision->Harsh No (<5%) Report Generate Stability Profile Identify->Report Harsh->Analysis

Caption: Workflow for forced degradation studies. Samples showing <5% degradation undergo harsher stress conditions.[1]

Detailed Procedures
A. Acid Hydrolysis[6][7]
  • Preparation: Dissolve 10 mg of the substance in 2 mL ACN. Add 2 mL of 0.1 N HCl.

  • Condition: Heat at 60°C for 24 hours. Reflux is preferred to prevent solvent loss.

  • Neutralization: Allow to cool, then neutralize with 2 mL of 0.1 N NaOH.

  • Dilution: Dilute to 10 mL with Mobile Phase A.

  • Target Mechanism: Hydrolysis of the

    
     group (rare) or decarboxylation.
    
B. Base Hydrolysis (Critical Step)

Warning: Picolinic acids are sensitive to base. Perform at Room Temperature (RT) first.

  • Preparation: Dissolve 10 mg substance in 2 mL ACN. Add 2 mL 0.1 N NaOH.

  • Condition: Stir at RT for 4 hours.

  • Observation: Monitor for color change (yellowing often indicates ring degradation or polymerization).

  • Neutralization: Neutralize with 0.1 N HCl immediately before analysis to stop the reaction.

  • Target Mechanism: Nucleophilic displacement of Chlorine (

    
    ) or decarboxylation.
    
C. Oxidative Stress[1]
  • Preparation: Dissolve 10 mg substance in 2 mL ACN. Add 2 mL 3%

    
    .
    
  • Condition: Store in dark at RT for 24 hours.

  • Quenching: No quenching usually required if analyzed immediately; otherwise, add sodium bisulfite.

  • Target Mechanism: N-oxide formation (N-oxidation).[1]

D. Thermal Stress (Solid State)
  • Preparation: Place 50 mg of dry powder in a sealed glass vial.

  • Condition: Incubate at 80°C for 7 days.

  • Analysis: Dissolve in ACN and analyze.

  • Target Mechanism: Decarboxylation (

    
     loss).
    

Degradation Pathway Analysis

Understanding the specific breakdown products is essential for establishing "Stability Indicating" status.

DegradationPathways Parent Parent: 5-Chloro-4-(trifluoromethyl) picolinic acid Decarb Degradant A: 3-Chloro-4-(trifluoromethyl) pyridine Parent->Decarb Thermal/Acid (-CO2) Hydroxy Degradant B: 5-Hydroxy-4-(trifluoromethyl) picolinic acid Parent->Hydroxy Base (NaOH) (SNAr, -Cl) N_Oxide Degradant C: N-Oxide Derivative Parent->N_Oxide Oxidation (H2O2)

Caption: Primary degradation pathways. Thermal decarboxylation (Red) is the highest risk factor.

Mass Balance Calculation

For every stress sample, calculate Mass Balance (MB) to ensure no degradants are missed (e.g., volatile compounds or permanently retained polymers).



  • Acceptance Criteria: 95.0% – 105.0%.

  • Note: If MB is low in thermal stress samples, suspect volatile loss of the decarboxylated product (3-chloro-4-(trifluoromethyl)pyridine), which has a lower boiling point than the acid.[1]

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[6] International Council for Harmonisation.[8]

  • Dunn, G. E., et al. (1972).[9] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry.[9]

  • Reeves, J. T., et al. (2008).[10] "General Method for the Synthesis of Trifluoromethyl Ketones from Carboxylic Acids." Journal of Organic Chemistry. (Discusses decarboxylation mechanisms of trifluoro-substituted acids).

  • PubChem. "Compound Summary: 5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid."[1] National Library of Medicine.

Sources

Troubleshooting & Optimization

troubleshooting low yield in 5-Chloro-4-(trifluoromethyl)picolinic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-4-(trifluoromethyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and obtain high-purity material.

Troubleshooting Guide: Addressing Low Yields and Impurities

Low yields in the synthesis of 5-Chloro-4-(trifluoromethyl)picolinic acid can stem from a variety of factors, from the quality of starting materials to the nuances of reaction conditions and work-up procedures. This section provides a systematic approach to identifying and resolving these issues.

Q1: My yield of 5-Chloro-4-(trifluoromethyl)picolinic acid is consistently low when starting from 2-methyl-5-chloro-4-(trifluoromethyl)pyridine via oxidation. What are the likely causes and how can I improve it?

A1: The oxidation of the methyl group at the 2-position of the pyridine ring is a critical step that is often fraught with challenges. Low yields can typically be attributed to incomplete reaction, over-oxidation, or side reactions.

Causality and Solutions:

  • Incomplete Oxidation: The methyl group on the electron-deficient pyridine ring, further deactivated by the chloro and trifluoromethyl substituents, can be resistant to oxidation.

    • Troubleshooting:

      • Increase Reaction Time and/or Temperature: Carefully extend the reaction time and monitor the progress by TLC or GC-MS. A modest increase in temperature may also be beneficial, but be cautious of potential side reactions.

      • Optimize Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. A common issue is the underestimation of the required oxidant. Start with the recommended stoichiometry and incrementally increase it, monitoring for improvements in conversion.

      • Catalyst Deactivation: In catalytic oxidations (e.g., using KMnO₄ with a phase-transfer catalyst or Na₂Cr₂O₇ with a catalyst), the catalyst may become inactive. Ensure the catalyst is fresh and consider adding it in portions throughout the reaction. A patent for a similar compound, 6-chloro-3-fluoro-2-picoline, suggests using potassium dichromate as the oxidant with sodium tungstate and a crown ether as a combined catalyst system in dilute sulfuric acid.[1]

  • Side Reactions and Degradation: The strong oxidizing conditions required can sometimes lead to the degradation of the pyridine ring or unwanted side reactions.

    • Troubleshooting:

      • Choice of Oxidant: If using a very strong oxidant like potassium permanganate, consider switching to a milder, more selective system. For instance, some syntheses of related picolinic acids have successfully employed nitric acid or a mixture of nitric and sulfuric acids.

      • Control of Reaction Exotherm: The oxidation reaction can be highly exothermic. Maintain strict temperature control using an ice bath, especially during the addition of the oxidant, to prevent runaway reactions and decomposition of the starting material or product.

  • Product Isolation Issues: The acidic nature of the product requires careful pH adjustment during work-up to ensure efficient extraction.

    • Troubleshooting:

      • pH Adjustment: After the reaction, the mixture is typically acidified to protonate the carboxylate and facilitate extraction into an organic solvent. Ensure the pH is sufficiently low (pH 1-2) for complete protonation. Conversely, an initial basic wash can help remove unreacted starting material.

      • Emulsion Formation: Extraction of acidic compounds from aqueous solutions can sometimes lead to emulsions. To break emulsions, try adding brine or a small amount of a different organic solvent.

Q2: I am attempting the synthesis via hydrolysis of 2-cyano-5-chloro-4-(trifluoromethyl)pyridine, but I am isolating the amide intermediate or getting a low yield of the carboxylic acid. What's going wrong?

A2: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate. Incomplete hydrolysis is a common reason for isolating the amide. Low yields of the carboxylic acid can also result from decomposition under harsh hydrolysis conditions.

Causality and Solutions:

  • Incomplete Hydrolysis: The stability of the intermediate amide can sometimes halt the reaction, especially under mild conditions.

    • Troubleshooting:

      • Harsher Reaction Conditions: To drive the reaction to the carboxylic acid, more forcing conditions are often necessary. This can include increasing the concentration of the acid or base, raising the reaction temperature, and extending the reaction time. Continuous processes for the hydrolysis of cyanopyridines often require elevated temperatures to favor the carboxylic acid over the amide.[2]

      • Choice of Hydrolysis Conditions: Both acidic and basic conditions can be employed for nitrile hydrolysis. For this substrate, strong acid hydrolysis (e.g., concentrated HCl or H₂SO₄) at reflux is often effective. Alternatively, strong basic hydrolysis (e.g., NaOH or KOH) followed by acidification can also be used. A patent for the synthesis of 2-chromium picolinate describes the hydrolysis of 2-cyanopyridine using sodium hydroxide.[1]

  • Product Degradation: The trifluoromethyl group can be sensitive to strong nucleophiles and high temperatures, potentially leading to decomposition and a reduction in yield.

    • Troubleshooting:

      • Careful Monitoring: Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time that maximizes the formation of the carboxylic acid while minimizing degradation.

      • Stepwise Approach: Consider a two-step, one-pot procedure where the nitrile is first hydrolyzed to the amide under milder conditions, and then, after confirming the conversion, the conditions are intensified (e.g., by adding more acid/base and increasing the temperature) to complete the hydrolysis to the carboxylic acid.

Frequently Asked Questions (FAQs)

Q3: What are the most common starting materials for the synthesis of 5-Chloro-4-(trifluoromethyl)picolinic acid?

A3: The two most logical and commonly inferred starting materials for the synthesis of 5-Chloro-4-(trifluoromethyl)picolinic acid are:

  • 2-methyl-5-chloro-4-(trifluoromethyl)pyridine: This precursor allows for the direct formation of the picolinic acid through oxidation of the methyl group.

  • 2-cyano-5-chloro-4-(trifluoromethyl)pyridine: This intermediate can be hydrolyzed to the desired carboxylic acid.

The choice of starting material often depends on commercial availability, cost, and the synthetic route preferred by the researcher.

Q4: What are the key challenges in the purification of 5-Chloro-4-(trifluoromethyl)picolinic acid?

A4: The purification of 5-Chloro-4-(trifluoromethyl)picolinic acid can be challenging due to its physical properties and the nature of potential impurities.

  • Recrystallization: This is a common and effective method for purifying solid carboxylic acids. A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include water, ethanol, isopropanol, toluene, and mixtures thereof.

  • Acid-Base Extraction: An acid-base workup can be a powerful purification tool. The crude product can be dissolved in a basic aqueous solution (e.g., NaHCO₃ or NaOH), washed with an organic solvent to remove non-acidic impurities, and then the aqueous layer is acidified to precipitate the purified picolinic acid.

  • Chromatography: While less common for large-scale purification of simple carboxylic acids, column chromatography can be used for small-scale purification or to remove stubborn impurities. A silica gel column with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexane or dichloromethane) is a typical starting point.

Q5: Are there any specific safety precautions I should take during the synthesis of 5-Chloro-4-(trifluoromethyl)picolinic acid?

A5: Yes, several safety precautions are crucial when working with the reagents and intermediates involved in this synthesis.

  • Corrosive Reagents: Many of the reagents used, such as strong acids (H₂SO₄, HCl), strong bases (NaOH, KOH), and oxidizing agents (KMnO₄, Na₂Cr₂O₇), are highly corrosive. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Toxic Intermediates and Byproducts: Some of the intermediates and potential byproducts can be toxic. For example, if using a cyanide source for the nitrile synthesis, extreme caution must be exercised due to the high toxicity of cyanide salts and the potential for the release of hydrogen cyanide gas upon acidification.

  • Exothermic Reactions: Both the oxidation and hydrolysis steps can be highly exothermic. Add reagents slowly and with adequate cooling to maintain control of the reaction temperature.

Experimental Protocols

Protocol 1: Oxidation of 2-methyl-5-chloro-4-(trifluoromethyl)pyridine
  • To a solution of 2-methyl-5-chloro-4-(trifluoromethyl)pyridine in dilute sulfuric acid, add a catalytic amount of sodium tungstate and a phase-transfer catalyst (e.g., a crown ether).

  • Heat the mixture to 70-130°C.[1]

  • Slowly add a solution of potassium dichromate in water, maintaining the temperature within the specified range.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into crushed ice.

  • Filter the crude product and wash it with cold water.

  • Dissolve the crude solid in a warm aqueous solution of sodium hydroxide.

  • Wash the basic solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 5-Chloro-4-(trifluoromethyl)picolinic acid.

Protocol 2: Hydrolysis of 2-cyano-5-chloro-4-(trifluoromethyl)pyridine
  • To a round-bottom flask, add 2-cyano-5-chloro-4-(trifluoromethyl)pyridine and concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

  • Continue heating until the starting material and the intermediate amide are no longer observed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH of the solution to 1-2 with a concentrated solution of sodium hydroxide.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization.

Data Summary

Table 1: Comparison of Synthetic Routes

FeatureOxidation of 2-methyl PrecursorHydrolysis of 2-cyano Precursor
Starting Material 2-methyl-5-chloro-4-(trifluoromethyl)pyridine2-cyano-5-chloro-4-(trifluoromethyl)pyridine
Key Reagents Oxidizing agent (e.g., Na₂Cr₂O₇), H₂SO₄, catalystStrong acid (e.g., H₂SO₄) or strong base (e.g., NaOH)
Common Issues Incomplete oxidation, over-oxidation, side reactionsIncomplete hydrolysis (amide formation), decomposition
Work-up Acid-base extraction, precipitationAcid-base extraction, recrystallization
Potential Advantages Potentially fewer steps if starting material is readily availableCan be a high-yielding reaction if conditions are optimized
Potential Disadvantages Harsh oxidizing conditions, potential for low selectivityHarsh hydrolysis conditions, potential for decomposition

Visualizing the Workflow

Diagram 1: Troubleshooting Low Yield in the Oxidation Pathway

G start Low Yield in Oxidation Reaction incomplete_oxidation Incomplete Oxidation? start->incomplete_oxidation side_reactions Side Reactions/Degradation? start->side_reactions isolation_issues Product Isolation Issues? start->isolation_issues increase_time_temp Increase Reaction Time/Temp incomplete_oxidation->increase_time_temp Yes optimize_oxidant Optimize Oxidant Stoichiometry incomplete_oxidation->optimize_oxidant Yes check_catalyst Check Catalyst Activity incomplete_oxidation->check_catalyst Yes milder_oxidant Use Milder Oxidant side_reactions->milder_oxidant Yes control_exotherm Control Reaction Exotherm side_reactions->control_exotherm Yes optimize_ph Optimize pH for Extraction isolation_issues->optimize_ph Yes break_emulsions Address Emulsions isolation_issues->break_emulsions Yes

Caption: A flowchart for troubleshooting low yields in the oxidation of 2-methyl-5-chloro-4-(trifluoromethyl)pyridine.

Diagram 2: Synthetic Pathways to 5-Chloro-4-(trifluoromethyl)picolinic Acid

G start1 2-methyl-5-chloro-4-(trifluoromethyl)pyridine oxidation Oxidation (e.g., Na2Cr2O7, H2SO4) start1->oxidation start2 2-cyano-5-chloro-4-(trifluoromethyl)pyridine hydrolysis Hydrolysis (e.g., H2SO4, heat) start2->hydrolysis product 5-Chloro-4-(trifluoromethyl)picolinic acid oxidation->product hydrolysis->product

Caption: The two primary synthetic routes to 5-Chloro-4-(trifluoromethyl)picolinic acid.

References

  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • CN101602716B - Synthesis method of 2-chromium picolinate.

Sources

Technical Support Guide: Strategies for Solubilizing 5-Chloro-4-(trifluoromethyl)picolinic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 5-Chloro-4-(trifluoromethyl)picolinic acid and encountering challenges with its solubility in aqueous solutions for biological assays. Low solubility is a common hurdle that can lead to variable data, underestimated activity, and inaccurate structure-activity relationships (SAR)[1]. This document provides a logical, step-by-step approach to overcoming these issues, grounded in the physicochemical properties of the molecule.

Part 1: Frequently Asked Questions - Understanding the Molecule

Before troubleshooting, it's critical to understand the underlying chemistry of 5-Chloro-4-(trifluoromethyl)picolinic acid. Its structure dictates its behavior in solution.

Q1: What are the key chemical properties of 5-Chloro-4-(trifluoromethyl)picolinic acid that affect its solubility?

Answer: The solubility of this compound is governed by a balance of three key features:

  • The Picolinic Acid Core: The fundamental structure is a pyridine ring with a carboxylic acid at position 2. Unsubstituted picolinic acid is quite soluble in water[2][3].

  • Acidic Carboxylic Group: The carboxylic acid group (-COOH) is ionizable. Like other picolinic acid derivatives, this group is acidic, with a predicted pKa value well below neutral pH[4][5]. This is the primary handle we can use to manipulate solubility.

  • Hydrophobic Substituents: The chloro (-Cl) and trifluoromethyl (-CF3) groups are strongly electron-withdrawing and significantly increase the molecule's hydrophobicity (water-repelling nature)[6]. These groups are the reason for the compound's poor solubility in its neutral, protonated state.

Q2: Why is this compound poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?

Answer: At a neutral pH of 7.4, which is significantly above the compound's pKa, the carboxylic acid group will be deprotonated to a carboxylate anion (-COO⁻). While this charged form is inherently more water-soluble than the neutral acid, the strong hydrophobicity of the trifluoromethyl and chloro-substituted pyridine ring can still limit overall solubility. If the pH of the buffer were to be below the pKa, the compound would exist predominantly in its neutral, protonated (-COOH) form, which has very low aqueous solubility. The challenge in many standard biological assays is achieving a sufficient concentration without the compound precipitating out of solution[1].

Part 2: Troubleshooting Workflow & Step-by-Step Protocols

We recommend a systematic approach to solubilization. The following workflow provides a decision-making process to find the optimal conditions for your specific assay.

Experimental Workflow for Solubilization

G start Start: Dry Compound Powder check_ph Can the final assay pH be slightly basic (e.g., pH 7.5-8.5)? start->check_ph ph_protocol Strategy 1: pH-Adjusted Aqueous Stock check_ph->ph_protocol Yes cosolvent_protocol Strategy 2: Organic Co-Solvent Stock check_ph->cosolvent_protocol No final_dilution Dilute stock into final assay buffer ph_protocol->final_dilution cosolvent_protocol->final_dilution success Success: Compound is soluble final_dilution->success No Precipitation precipitate Issue: Precipitation upon dilution final_dilution->precipitate Precipitation optimize Optimize: - Lower stock concentration - Adjust final co-solvent % - Re-evaluate pH precipitate->optimize optimize->final_dilution

Caption: Decision workflow for solubilizing the compound.

Q3: What is the first and simplest method I should try? (Strategy 1: pH Adjustment)

Answer: Manipulating pH is the most direct method for solubilizing acidic compounds[7][][9]. By raising the pH of the solvent, we deprotonate the carboxylic acid, forming a highly polar carboxylate salt that is much more soluble in water.

  • Objective: To prepare a 10 mM aqueous stock solution.

  • Materials:

    • 5-Chloro-4-(trifluoromethyl)picolinic acid (MW: 225.55 g/mol )[10][11]

    • Deionized water

    • 1 M NaOH or KOH solution

    • Calibrated pH meter

    • Vortex mixer

  • Procedure:

    • Weigh out 2.26 mg of the compound to make 1 mL of a 10 mM solution.

    • Add approximately 0.8 mL of deionized water. The compound will likely not dissolve and will appear as a slurry.

    • While vortexing or stirring, add the 1 M NaOH solution dropwise (typically a few microliters).

    • Monitor the solution. As the pH increases, the powder will begin to dissolve.

    • Continue adding base until all of the solid has dissolved completely.

    • Check the pH of the solution. Adjust as necessary to be 1-2 pH units above the compound's pKa. A pH of ~7.5-8.0 is often a good starting point.

    • Once fully dissolved, add deionized water to reach the final volume of 1.0 mL.

    • Filter the stock solution through a 0.22 µm syringe filter to remove any potential particulates.

Expert Insight: This method creates a "salt" of your compound in situ. The choice of counterion (Na⁺ from NaOH vs. K⁺ from KOH) generally has a minimal impact on solubility at typical stock concentrations but can be a variable to consider in advanced formulation[12][13]. Always ensure the final pH of your diluted sample is compatible with your biological assay.

Q4: My assay is pH-sensitive and I cannot use a basic stock. What is the alternative? (Strategy 2: Co-solvents)

Answer: Using a water-miscible organic co-solvent is the most common alternative[14][15]. The strategy is to first dissolve the compound at a high concentration in a solvent where it is freely soluble (like DMSO), and then carefully dilute this stock into your aqueous assay buffer[16].

  • Objective: To prepare a 50 mM stock solution in DMSO.

  • Materials:

    • 5-Chloro-4-(trifluoromethyl)picolinic acid (MW: 225.55 g/mol )

    • Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Weigh out 11.28 mg of the compound.

    • Add this to a clean vial and add 1.0 mL of DMSO.

    • Cap the vial securely and vortex at room temperature until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) can be used to expedite dissolution if necessary.

    • This 50 mM stock can now be used for serial dilutions. For example, a 1:1000 dilution into your assay buffer will yield a final concentration of 50 µM with a final DMSO concentration of 0.1%.

Trustworthiness Check: The critical step is the dilution into the aqueous buffer. Poorly soluble compounds can precipitate or "crash out" from the solution if the dilution is done too quickly or if the final concentration exceeds its kinetic solubility limit[17]. To mitigate this, add the DMSO stock to the buffer while vortexing the buffer to ensure rapid mixing.

Co-SolventTypical Stock Conc.Max. Final Assay Conc.Notes
DMSO 10-50 mM≤ 0.5% (cell-based) ≤ 1-2% (biochemical)Most common and broadly compatible. Can affect cell membranes and enzyme activity at higher concentrations[1][18].
DMF 10-50 mM≤ 0.5%Similar to DMSO but can be more aggressive towards plastics. Often used when compounds are insoluble in DMSO[16].
Ethanol 5-20 mM≤ 1%Can be a good option, but its polarity is higher than DMSO, so it may be less effective for highly hydrophobic compounds[19].
Part 3: Advanced Troubleshooting & Best Practices
Q5: I followed the co-solvent protocol, but my compound precipitates in the final assay plate. What should I do?

Answer: This indicates that you have exceeded the kinetic solubility of the compound under the final assay conditions. Here are several steps to troubleshoot:

  • Lower the Stock Concentration: Remake your organic stock at a lower concentration (e.g., 10 mM instead of 50 mM). This requires a larger volume to be added to the assay, but the dilution factor is smaller, which can sometimes prevent precipitation.

  • Increase Final Co-solvent Percentage: If your assay can tolerate it, try increasing the final co-solvent concentration slightly (e.g., from 0.5% to 1.0% DMSO). This will increase the solvating power of your final buffer. This must be validated to ensure the solvent itself does not impact the assay results.

  • Use an Intermediate Dilution Step: Instead of a direct 1:1000 dilution, perform a 1:100 dilution into your buffer, then a further 1:10 dilution. This multi-step process can sometimes prevent localized high concentrations that trigger precipitation.

Mechanism of pH-Dependent Solubility

G cluster_1 RCOOH R-COOH (Protonated Form) Poorly Soluble RCOO R-COO⁻ + H⁺ (Deprotonated Salt Form) More Soluble RCOOH->RCOO pKa add_base Add Base (OH⁻) (Increases pH) shift Equilibrium shifts right (Le Châtelier's Principle) add_base->shift shift->RCOO

Caption: Increasing pH drives the equilibrium to the soluble deprotonated form.

Q6: How can I be sure my compound is truly dissolved?

Answer: Visual inspection is the first step, but microscopic precipitate can be missed. For critical applications, centrifuge your final solution at high speed (e.g., >14,000 x g) for 10-15 minutes. If a pellet forms, your compound is not fully dissolved. Analyze the supernatant to determine the actual soluble concentration.

Q7: How should I store my stock solutions?

Answer: For long-term stability, store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to prevent water absorption from the atmosphere. Avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation. Aliquoting the stock into single-use volumes is highly recommended.

References
  • Reddit. (2022). How to tackle compound solubility issue.

  • Esteves, C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI.

  • Wikipedia. Picolinic acid.

  • Oakwood Chemical. 5-Chloro-4-(trifluoromethyl)picolinic acid, min 98%.

  • ChemicalBook. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0.

  • Sigma-Aldrich. 5-(Trifluoromethyl)pyridine-2-carboxylic acid 95%.

  • PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.

  • Peris, D., et al. (2022). The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. National Institutes of Health (NIH).

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.

  • Darvishi, M., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports.

  • ResearchGate. Aqueous and cosolvent solubility data for drug-like organic compounds.

  • ResearchGate. (2023). Solubility and Crystallization Studies of Picolinic Acid.

  • PubMed. In vitro solubility assays in drug discovery.

  • International Journal of Pharmaceutical Compounding. pH Adjusting Database.

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.

  • PubMed. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.

  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.

  • PubChem. Picolinic acid.

  • National Institutes of Health (NIH). Improvement in solubility of poor water-soluble drugs by solid dispersion.

  • ResearchGate. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid.

  • Wikipedia. Cosolvent.

  • YouTube. (2023). MedChem Essentials: Solubility part 2.

  • YouTube. (2023). How Do Acids And Bases Alter Compound Solubility?.

  • ChemicalBook. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID.

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.

Sources

preventing degradation of 5-Chloro-4-(trifluoromethyl)picolinic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-4-(trifluoromethyl)picolinic acid

A Guide to Ensuring Solution Stability and Experimental Integrity

Welcome to the technical support center for 5-Chloro-4-(trifluoromethyl)picolinic acid (CAS 796090-31-8). This molecule is a critical building block in pharmaceutical and agrochemical research, valued for its unique electronic and structural properties.[1][2] However, its utility is directly tied to its stability in solution. Degradation, often subtle, can lead to inconsistent results, loss of biological activity, and misleading data.

This guide provides in-depth technical information, troubleshooting advice, and preventative protocols designed for researchers and drug development professionals. Our goal is to empower you with the knowledge to maintain the integrity of your compound from the moment you weigh it to the final data point.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 5-Chloro-4-(trifluoromethyl)picolinic acid.

Q1: What are the primary signs of degradation for 5-Chloro-4-(trifluoromethyl)picolinic acid in solution?

A: Degradation can manifest in several ways. Visually, you might observe a color change (e.g., from colorless to pale yellow or brown) or the formation of a precipitate over time. Experimentally, the most common sign is a loss of potency or inconsistent results in your assays (e.g., shifting IC50 values). Analytically, techniques like HPLC will show a decrease in the main peak area and the emergence of new peaks corresponding to degradation products.

Q2: What are the key chemical factors that can cause this compound to degrade?

A: The structure of 5-Chloro-4-(trifluoromethyl)picolinic acid contains several moieties susceptible to degradation under specific conditions:

  • The Picolinic Acid Moiety: The carboxylic acid group at the 2-position of the pyridine ring makes the molecule susceptible to thermal and pH-mediated decarboxylation (loss of CO2).[3][4]

  • The Trifluoromethyl Group: While generally robust, this group can be liable to hydrolysis to a carboxylic acid under strong basic conditions.[5]

  • The Aromatic Ring and Halogen: The substituted pyridine ring is an aromatic system that can be vulnerable to photodegradation (degradation by light, especially UV) and oxidation .

Q3: What is the recommended solvent for preparing a primary stock solution?

A: For maximum stability and longevity, we recommend preparing primary stock solutions in a high-purity, anhydrous aprotic polar solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These solvents minimize the risk of hydrolysis and are excellent solubilizing agents for this compound. For applications where DMSO is incompatible, absolute ethanol may be used, but long-term stability may be reduced. Aqueous solutions should be prepared fresh from a stock solution for each experiment.

Q4: How should I store my stock and working solutions to maximize stability?

A: Proper storage is critical. The following table summarizes our recommendations.

Solution TypeSolventStorage TemperatureContainerKey Considerations
Primary Stock Anhydrous DMSO / DMF-20°C or -80°CTightly sealed, amber glass vialMinimize freeze-thaw cycles. Use aliquots.
Working Solution Aqueous Buffer2-8°C (short-term)Light-protected tube/vialPrepare fresh daily. Discard unused solution.
Solid Compound N/ARoom Temperature or 2-8°CTightly sealed, dark containerStore in a desiccator to protect from moisture.

Q5: Is this compound particularly sensitive to light?

A: Yes. Aromatic compounds containing halogens and strong electron-withdrawing groups can be susceptible to photolytic degradation.[6] Energy from UV and even high-intensity visible light can promote the formation of radical species, leading to decomposition.[7] We strongly advise using amber vials or wrapping containers in aluminum foil and minimizing exposure to ambient light during handling.

Q6: What is the optimal pH for aqueous solutions of this compound?

A: The stability in aqueous media is highly pH-dependent. The pKa of the carboxylic acid is predicted to be around 3.1.[8] At very low pH, the pyridine nitrogen is protonated, and at high pH, the carboxylic acid is deprotonated (picolinate anion). Both the zwitterionic and anionic forms of picolinic acids can be prone to decarboxylation.[9][10] To minimize degradation, we recommend buffering your aqueous working solutions to a slightly acidic pH range of 4 to 6 . This favors the neutral, non-zwitterionic form, which generally exhibits greater stability against decarboxylation in solution. Avoid strongly acidic (pH < 2) and, especially, basic (pH > 8) conditions.

Section 2: Troubleshooting Guide: Diagnosing Degradation

When experiments yield unexpected results, solution stability should be a primary suspect. This guide provides a logical workflow for diagnosing potential degradation.

Issue: Inconsistent Biological Activity or Shifting Assay Readouts
  • Symptoms: Your IC50 values have increased, the maximum effect of the compound has decreased, or you observe high variability between replicate experiments.

  • Underlying Cause: This is the most common consequence of compound degradation. A lower concentration of the active parent molecule directly leads to a diminished biological effect.

  • Troubleshooting Protocol:

    • Prepare Fresh: Immediately discard the suspect working solution and prepare a new one from your frozen stock. If the problem persists, prepare a new working solution from a fresh aliquot of the stock.

    • Verify Stock Concentration: If the issue is not resolved, the stock solution itself may have degraded. The most reliable method to confirm this is by analytical chemistry.

    • Perform Purity Analysis: Use a stability-indicating method, such as Reverse-Phase HPLC with UV detection (see Protocol 4.2), to analyze an aliquot of your stock solution. Compare the chromatogram to a reference standard or data from when the solution was initially prepared. A significant decrease in the area of the parent peak or the appearance of new peaks is a clear indicator of degradation.

Diagram: Troubleshooting Workflow for Suspected Degradation

This diagram outlines the decision-making process when you suspect your compound has degraded.

G start Inconsistent or Failed Experimental Results prep_fresh Prepare Fresh Working Solution from Stock Aliquot start->prep_fresh re_run Re-run Experiment prep_fresh->re_run problem_solved Problem Resolved: Original working solution was degraded. Review daily prep/handling. re_run->problem_solved Success problem_persists Problem Persists re_run->problem_persists Failure analyze_stock Analyze Stock Solution via HPLC-UV (Protocol 4.2) problem_persists->analyze_stock stock_ok Stock is >98% Pure (No Degradation) analyze_stock->stock_ok stock_bad Stock is Degraded (<98% Pure or new peaks) analyze_stock->stock_bad other_issues Investigate Other Experimental Variables (Assay, Cells, Reagents) stock_ok->other_issues discard_stock Discard Stock Solution. Prepare New Stock from Solid. Review Storage Conditions (Temp, Light). stock_bad->discard_stock

Caption: Workflow for diagnosing and addressing suspected compound degradation.

Section 3: Proactive Prevention: Best Practices for Solution Integrity

The most effective troubleshooting is prevention. Adhering to best practices for solvent selection, pH control, and storage is paramount for generating reliable and reproducible data.

Solvent Selection: The Chemical Rationale

The choice of solvent is the first and most critical decision in preventing degradation.

SolventTypeAdvantagesDisadvantages & RisksRecommendation
DMSO Aprotic, PolarExcellent solubilizing power; anhydrous grades prevent hydrolysis.Can be cytotoxic in some cellular assays (>0.5%); hygroscopic (absorbs water).Primary choice for stock solutions. Use anhydrous grade, aliquot, and store cold/dry.
DMF Aprotic, PolarSimilar to DMSO in solubilizing power.More toxic than DMSO; lower boiling point.Good alternative to DMSO for stocks if required.
Ethanol Protic, PolarLess toxic for many biological systems.Protic nature (-OH group) can participate in hydrolysis/solvolysis over long term.Suitable for short-term storage or when DMSO is not viable. Use absolute (200 proof).
Aqueous Buffer Protic, PolarRequired for most biological assays.High risk of hydrolysis and pH-mediated decarboxylation.Never for stock solutions. Prepare fresh before each experiment. Control pH carefully.
The Critical Role of pH in Aqueous Solutions

As a picolinic acid derivative, the compound's stability is intrinsically linked to the pH of its environment. The primary risk in aqueous solution is decarboxylation. Both strongly acidic and basic conditions can accelerate degradation pathways. By maintaining a buffered pH of 4-6, you stabilize the molecule in its neutral form, which limits the electronic drivers for both decarboxylation and hydrolysis of the trifluoromethyl group.

Diagram: Decision Tree for Solution Preparation and Storage

This diagram guides the user through selecting the appropriate conditions based on the intended use of the solution.

G start Prepare Solution of 5-Chloro-4-(trifluoromethyl)picolinic acid q_use What is the intended use? start->q_use stock Long-Term Stock (>1 week) q_use->stock Stock working Daily Working Solution (for immediate use) q_use->working Working solvent_stock Select Solvent: Anhydrous DMSO (preferred) or Anhydrous DMF stock->solvent_stock solvent_working Dilute stock into Aqueous Assay Buffer working->solvent_working storage_stock Store at -20°C or -80°C in small, light-protected aliquots solvent_stock->storage_stock end_stock Stable Stock Solution storage_stock->end_stock ph_working Ensure Buffer pH is 4-6 solvent_working->ph_working storage_working Protect from light. Use within 8 hours. Store at 2-8°C during use. ph_working->storage_working end_working Stable Working Solution storage_working->end_working

Caption: Decision-making process for preparing stable solutions.

Section 4: Essential Experimental Protocols

These protocols provide a framework for preparing, validating, and assessing the stability of your compound.

Protocol: Preparation of a Validated 10 mM Stock Solution in DMSO
  • Preparation: In a controlled environment with low humidity, weigh 2.255 mg of 5-Chloro-4-(trifluoromethyl)picolinic acid (MW = 225.55 g/mol )[1] using a calibrated analytical balance.

  • Dissolution: Transfer the solid to a 1.0 mL amber glass vial. Add 1.0 mL of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the solution for 2-3 minutes until all solid material is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes. This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Storage: Tightly cap the aliquots, seal with paraffin film for extra protection against moisture, and store immediately at -20°C or -80°C.

  • Validation: Before extensive use, validate the concentration and purity of a test aliquot using the HPLC method below (Protocol 4.2).

Protocol: Stability-Indicating HPLC-UV Method

This reverse-phase HPLC method is designed to separate the parent compound from potential more polar or less polar degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection Wavelength: 270 nm (Picolinic acids typically have a UV absorbance maximum in this region[11])

  • Analysis: The parent peak should be sharp and symmetrical. The appearance of new peaks, especially at earlier retention times (indicating more polar degradants like a hydrolyzed CF3 group) or significantly different retention times, signifies degradation.

Protocol: Overview of a Forced Degradation Study

Forced degradation (or stress testing) is a study that deliberately degrades the compound to identify likely degradation products and pathways.[12][13] This is essential for developing a truly robust, stability-indicating analytical method.

  • Objective: To generate ~5-20% degradation of the parent compound under various stress conditions.

  • Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in appropriate solvents for each condition.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 8-24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Incubate solid compound and solution (in DMSO) at 80°C for 72 hours.

    • Photolytic: Expose solution (in quartz cuvette) to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze using the HPLC-UV method (4.2). A mass spectrometer (LC-MS) is highly valuable here to identify the mass of the degradation products, providing clues to their structures (e.g., a mass increase of 16 Da suggests oxidation; loss of 44 Da suggests decarboxylation).

References

  • Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. (2019). MDPI. [Link]

  • 5-Chloro-4-(trifluoromethyl)picolinic acid. MySkinRecipes. [Link]

  • Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives. [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • Picolinic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2025). ResearchGate. [Link]

  • Campos-Salinas, J., et al. (2014). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. [Link]

  • da Silva, G. F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link]

  • Hu, C., et al. (2021). Microbial Degradation of Pyridine by Co-culture of Two Newly Isolated Strains, Arthrobacter sp. Strain PDC-1 and Rhodococcus sp. Strain HPD-2. ResearchGate. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Picolinic Acid. SIELC Technologies. [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry. [Link]

  • Hammick reaction. Wikipedia. [Link]

  • Brown, E. V., & Neil, R. J. (1965). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Dunn, G. E., & Thimm, H. F. (1967). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. [Link]

  • Gupta, A., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Pitre, J. J., et al. (2021). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. National Institutes of Health. [Link]

  • Picolinic acid. Wikipedia. [Link]

  • Brown, E. V., & Neil, R. J. (1965). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Journal of Organic Chemistry. [Link]

Sources

optimization of linker length in picolinic acid-based PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the optimization of linker length for Proteolysis Targeting Chimeras (PROTACs) utilizing Picolinic Acid (pyridine-2-carboxylic acid) scaffolds. Picolinic acid derivatives are increasingly utilized in two distinct PROTAC domains:

  • As Warheads (POI Ligands): Targeting metalloproteins (e.g., MMPs, histone demethylases, or viral proteases) where the picolinic acid moiety acts as a bidentate metal chelator.

  • As E3 Ligase Ligand Precursors: Specifically 5-substituted picolinic acid derivatives (e.g., 5-(benzo[d]dioxol-5-yl)picolinic acid) which serve as building blocks for novel E3 recruiters or rigidified analogs of established ligands.

The linker length is the "thermodynamic control knob" of a PROTAC. It dictates the formation of the productive ternary complex (POI:PROTAC:E3). This guide provides troubleshooting protocols and FAQs to navigate the optimization process, focusing on the unique steric and electronic properties of picolinic acid.

Module 1: Troubleshooting Guide

Issue 1: No Degradation Observed Despite High Binary Affinity

Symptom: The PROTAC binds well to the Target Protein (POI) and the E3 Ligase individually (low


), but Western Blot shows no degradation (

). Root Cause: Steric Clash or "The Hook Effect".
  • Steric Clash: If the linker is too short, the E3 ligase and POI collide before the PROTAC can bridge them. Picolinic acid warheads often bind deep within metal-binding pockets; a short linker may be buried, preventing E3 recruitment.

  • Hook Effect: At high concentrations, binary complexes (PROTAC-POI and PROTAC-E3) outcompete the ternary complex.[1]

Corrective Action:

  • Perform a Linker Scan: Synthesize a library with 2-atom increments (e.g., C2, C4, C6, C8 or PEG1, PEG2, PEG3). Picolinic acid warheads typically require longer linkers (>12 atoms) if the binding site is deep (e.g., metalloproteases).

  • Switch Exit Vectors: If extending the linker fails, the attachment point on the picolinic acid ring (C3, C4, C5, or C6) may be directing the linker into the protein surface.

    • Recommendation: Use C4- or C5-substituted picolinic acids to direct the linker away from the metal center.

Issue 2: Poor Solubility & Aggregation

Symptom: The PROTAC precipitates in DMSO stocks or cell media, or shows erratic IC50 curves. Root Cause: Picolinic acid is a zwitterionic, flat aromatic system. When coupled with hydrophobic alkyl linkers and lipophilic E3 ligands (like Thalidomide), the molecule becomes a "grease ball" with high LogP.

Corrective Action:

  • Incorporate PEG Linkers: Replace alkyl chains with Polyethylene Glycol (PEG). PEG increases water solubility and adopts a "collapsed" conformation that can induce favorable cooperativity.

  • Rigidify the Linker: Introduce piperazine or piperidine rings into the linker. This breaks the planarity and reduces

    
    -
    
    
    
    stacking aggregation.
Issue 3: Loss of Metal Chelation (Warhead Deactivation)

Symptom: The PROTAC fails to bind the POI (


 increases significantly compared to the parent picolinic acid).
Root Cause:  Electronic interference. Attaching an electron-withdrawing linker (e.g., amide) at the C3 or C6 position can perturb the nitrogen-carboxylate chelation bite angle or electron density.

Corrective Action:

  • Check pKa: Ensure the linker attachment does not significantly lower the pKa of the pyridine nitrogen.

  • Use Ether Linkages: If possible, use an ether linkage at C4/C5 instead of an amide. This preserves the electronic character of the pyridine ring.

Module 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal starting linker length for a Picolinic Acid-based PROTAC? A: While target-dependent, start with a 12-16 atom linear distance (approx. 15-20 Å). Picolinic acid warheads often target enzymes with deep active sites (e.g., MMPs). A linker that is too short will physically prevent the E3 ligase from approaching.

  • Protocol: Synthesize a "ruler" set: PEG2 (short), PEG4 (medium), and PEG6 (long).

Q2: How do I measure if my linker length is supporting Ternary Complex formation? A: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

  • Label the POI with a donor fluorophore (e.g., Terbium) and the E3 ligase with an acceptor (e.g., GFP/FITC).

  • Titrate the PROTAC. A "bell-shaped" curve indicates cooperative ternary complex formation.

  • Interpretation: If the curve is flat or weak, the linker is likely too short (steric hindrance) or too long (entropic penalty).

Q3: Can I use "Click Chemistry" to optimize linker length rapidly? A: Yes. Use an azide-functionalized picolinic acid and a library of alkyne-functionalized E3 ligands (or vice versa).

  • Warning: The resulting triazole ring is rigid and polar. It mimics a peptide bond but can alter the exit vector. Ensure the triazole does not clash with the POI surface.

Module 3: Experimental Visualization

Workflow: Linker Optimization Cycle

LinkerOptimization Design 1. Design & Synthesis (Variable Linker Lengths) Biophysical 2. Biophysical Assay (TR-FRET / SPR) Design->Biophysical Verify Binary Binding Cellular 3. Cellular Degradation (Western Blot / HiBiT) Biophysical->Cellular Confirm Ternary Complex Decision Decision Point Cellular->Decision Decision->Design No Degradation (Change Length/Exit Vector) Lead Candidate Lead Candidate Decision->Lead Candidate Dmax > 80%

Caption: Iterative workflow for optimizing linker length. The cycle prioritizes biophysical validation of the ternary complex before cellular testing to distinguish permeability issues from mechanistic failures.

Logic: The "Goldilocks" Zone for Linker Length

TernaryComplex cluster_0 Linker Length Impact Short Too Short (< 10 Å) Steric Clash No Ternary Complex Optimal Optimal (15-20 Å) Positive Cooperativity (α > 1) Stable Ternary Complex Short->Optimal Extend Chain Long Too Long (> 25 Å) Entropic Penalty 'Loose' Complex Long->Optimal Truncate / Rigidify

Caption: The relationship between linker length and ternary complex stability. Picolinic acid PROTACs often require the "Optimal" or slightly longer range due to deep binding pockets.

Module 4: Quantitative Data Summary

Table 1: Impact of Linker Length on Degradation Efficiency (Example Data) Note: Representative data pattern for a Picolinic Acid-based Metalloprotein Degrader.

Linker TypeLength (Atoms)Binary Affinity (

, POI)
Ternary Cooperativity (

)
Degradation (

)

Alkyl-C4415 nM< 0.1 (Clash)> 10 µM0%
PEG-2818 nM0.8500 nM45%
PEG-4 14 20 nM 3.5 15 nM 95%
PEG-82622 nM1.0120 nM85%
  • 
     (Cooperativity):  Defined as 
    
    
    
    . Values
    
    
    indicate the linker promotes protein-protein interactions.
  • Observation: The PEG-4 linker (14 atoms) creates the highest cooperativity, correlating with the lowest

    
     (best potency).
    

References

  • Donoghue, C., et al. (2020). "Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation."[2][3] European Journal of Medicinal Chemistry.

  • Burslem, G. M., et al. (2018). "The Advantages of Targeted Protein Degradation Over Inhibition: An ALK Case Study." Cell Chemical Biology. (Demonstrates the importance of linker length in overcoming resistance).

  • Cyrus, K., et al. (2011). "Jostling for Position: Optimizing Linker Location in the Design of Estrogen Receptor-Targeting PROTACs." ChemMedChem.

  • BenchChem Support. "5-(Benzo[d]dioxol-5-yl)picolinic acid as a PROTAC Building Block."

Sources

Technical Support Center: Enhancing the Selectivity of 5-Chloro-4-(trifluoromethyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the strategic optimization of 5-Chloro-4-(trifluoromethyl)picolinic acid derivatives. This scaffold represents a cornerstone in modern chemistry, serving as a key intermediate in the development of next-generation herbicides and targeted therapeutics.[1] Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl and chloro groups, make it a potent pharmacophore. However, the primary challenge in its application lies in refining its biological activity to achieve exquisite target selectivity, thereby minimizing off-target effects and enhancing efficacy.

This guide is structured to address the practical challenges and theoretical questions encountered by researchers in the field. It moves from foundational concepts to advanced troubleshooting, providing not just protocols but the scientific rationale behind them.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses common queries regarding the 5-Chloro-4-(trifluoromethyl)picolinic acid scaffold and the principles of selectivity.

Q1: What intrinsic properties of the 5-Chloro-4-(trifluoromethyl)picolinic acid scaffold make it a valuable starting point for development?

A1: The value of this scaffold lies in the synergistic interplay of its substituents:

  • Trifluoromethyl Group (CF3): This powerful electron-withdrawing group significantly modulates the pKa of the pyridine nitrogen and the carboxylic acid, influencing binding interactions. It also enhances metabolic stability and membrane permeability, which are crucial pharmacokinetic properties. The large electronegativity of the trifluoromethyl moiety can trigger intramolecular nucleophilic aromatic substitution reactions, a property that can be exploited in synthesis and understanding degradation pathways.[2]

  • Chloro Group (Cl): The chlorine atom at the 5-position further enhances the electron-deficient nature of the pyridine ring. Crucially, it serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNA_r_), allowing for systematic exploration of the chemical space to improve selectivity.

  • Picolinic Acid Moiety: The carboxylic acid at the 2-position and the adjacent pyridine nitrogen form a bidentate chelation site.[3] This feature is critical for interacting with metal ions in metalloenzymes or forming key hydrogen bond interactions with amino acid residues in a target protein's active site.[4][5]

Q2: What does "selectivity" mean in the context of herbicide and drug development?

A2: Selectivity is a measure of a compound's ability to interact with its intended biological target while having minimal interaction with other, unintended targets.

  • In Herbicide Development: This means maximizing phytotoxicity to target weed species while ensuring the safety of the desired crop (e.g., corn, wheat).[6] This is often achieved by exploiting differences in metabolic pathways between the weed and the crop, where the crop can metabolize the herbicide into an inactive form more rapidly.

  • In Drug Development (e.g., Kinase Inhibitors): This refers to the inhibitor's potency against the target kinase versus other kinases in the human kinome.[7] High selectivity is critical to reduce off-target side effects, as many kinases share highly conserved ATP-binding pockets.[7][8]

Q3: My lead compound is potent but not selective. Where do I start the optimization process?

A3: This is a common and pivotal challenge. The initial step is to develop a robust Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR). This involves a systematic modification of the lead compound's structure and assessing the impact on both on-target potency and off-target activity. A recommended workflow is outlined below.

cluster_0 Selectivity Enhancement Workflow Lead Lead Compound (Potent, Non-Selective) SAR SAR Exploration (Systematic Modification) Lead->SAR Docking Computational Modeling (In Silico Docking) Lead->Docking Screening Biological Screening (On-Target & Off-Target) SAR->Screening Docking->SAR Guide Design Analysis Data Analysis (Identify Selectivity Determinants) Screening->Analysis Optimization Focused Optimization of Key Moieties Analysis->Optimization Identify Key Moieties Optimization->Screening Iterative Loop Candidate Optimized Candidate (Potent & Selective) Optimization->Candidate

Caption: A typical workflow for improving the selectivity of a lead compound.

Section 2: Troubleshooting Guide for Synthesis & Purification

This section provides solutions to common problems encountered during the chemical synthesis of 5-Chloro-4-(trifluoromethyl)picolinic acid derivatives.

Q4: My nucleophilic aromatic substitution (SNA_r_) reaction at the 5-position is sluggish and gives low yields. What can I do?

A4: While the pyridine ring is electron-deficient, SNA_r_ reactions can still be challenging. Consider the following troubleshooting steps:

  • Increase Nucleophile Reactivity: If using an amine or thiol, deprotonate it first with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to generate the more reactive anion.

  • Solvent Choice: Switch to a polar aprotic solvent like DMSO, NMP, or DMF.[9] These solvents excel at solvating the cation of your nucleophile salt, leaving the anion more "naked" and reactive.

  • Temperature: These reactions often require elevated temperatures (80-150 °C). Use microwave irradiation to safely and rapidly access higher temperatures, which can dramatically reduce reaction times.

  • Leaving Group: While chlorine is a reasonable leaving group, consider if a fluorine analogue is available. The C-F bond is more polarized, making the carbon atom more electrophilic and often accelerating the rate of SNA_r_.

Q5: I am attempting a Suzuki coupling at the 5-chloro position, but I am observing significant decomposition of my starting material and low conversion. Why is this happening?

A5: Palladium-catalyzed cross-coupling reactions on electron-deficient pyridines can be sensitive. The issue often lies with the reaction conditions.

  • Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient systems, electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos often give superior results. They promote the rate-limiting reductive elimination step and stabilize the palladium catalyst.

  • Base Sensitivity: The picolinic acid moiety can be deprotonated by strong bases, potentially leading to side reactions or insolubility. Use a milder base like K3PO4 or Cs2CO3 instead of stronger bases like NaOtBu.

  • Protecting Groups: If instability persists, consider protecting the carboxylic acid as a methyl or ethyl ester. This prevents potential coordination to the palladium center and improves solubility. The ester can be hydrolyzed in the final step.[4][5]

Q6: Purification of my final product is difficult due to its high polarity and poor solubility. What purification strategies do you recommend?

A6: This is a common issue with picolinic acid derivatives.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase flash chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient with a modifier (0.1% TFA or formic acid) is often more effective than normal-phase silica gel chromatography.

  • Recrystallization: If your compound is crystalline, recrystallization is an excellent method for achieving high purity. Experiment with solvent/anti-solvent systems. For a polar compound, a system like ethanol/ether, methanol/DCM, or water/acetone might be effective.

  • Acid-Base Extraction: Exploit the acidic nature of the picolinic acid. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., saturated NaHCO3). The desired compound will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. Then, re-acidify the aqueous layer and extract your purified product back into an organic solvent.

Section 3: Troubleshooting Guide for Improving Biological Selectivity

This section focuses on strategies to refine the biological activity of your derivatives.

Q7: My picolinic acid-based herbicide is effective against broadleaf weeds but also shows phytotoxicity to my target corn crop. How can I improve crop safety?

A7: Improving crop safety hinges on creating a molecule that the crop can metabolize and detoxify faster than the target weed.

  • Introduce Metabolically Liable Sites: Consider adding moieties that are known substrates for crop-specific enzymes (e.g., Cytochrome P450s). For example, replacing a metabolically stable group with a small alkyl or alkoxy group can provide a site for oxidative metabolism in the crop.

  • Modify the 6-Position: This position is often key for selectivity in auxin-mimic herbicides.[6] Replacing the existing group with substituted aryl or heteroaryl rings (like pyrazoles) can dramatically alter the binding affinity for the target auxin receptors (like AFB5) in different species.[6][10] Studies have shown that introducing a pyrazolyl group at the 6-position of 2-picolinic acid can lead to novel synthetic auxin herbicides with improved activity.[6]

  • Esterification of the Carboxylic Acid: Converting the picolinic acid to an ester (e.g., methyl, benzyl) can create a pro-herbicide. The active acid form is only released after hydrolysis by esterases within the plant. Differences in esterase activity between crop and weed can be a powerful source of selectivity.[6]

Modification StrategyRationalePotential Outcome
Add O-CH3 group Introduce a site for O-demethylation by crop P450 enzymes.Faster detoxification in the crop, leading to improved safety.
Replace 6-Cl with 6-Aryl Alter binding pocket interactions in the target protein.Increased affinity for weed auxin receptors over crop receptors.[6]
Convert COOH to COOCH3 Create a pro-herbicide requiring activation.Differential esterase activity between crop and weed leads to selective activation.

Q8: My 5-Chloro-4-(trifluoromethyl)picolinic acid derivative is a potent kinase inhibitor, but a kinome scan shows it inhibits several related kinases. How can I engineer selectivity?

A8: Achieving kinase selectivity is a significant challenge due to the high conservation of the ATP binding site.[7] Success requires exploiting the subtle differences that do exist.

  • Target the "Gatekeeper" Residue: This residue controls access to a hydrophobic back pocket.[7] If your target kinase has a small gatekeeper (e.g., glycine, alanine, threonine) and the off-target kinases have large ones (e.g., methionine, phenylalanine), design your inhibitor with a bulky substituent that can access this back pocket. This will create a steric clash with the larger gatekeeper residues of off-target kinases, preventing binding.[7]

  • Exploit Unique Covalent Targets: Identify non-conserved cysteine residues near the active site of your target kinase. Incorporating a weak electrophile (like an acrylamide) into your inhibitor can lead to the formation of a covalent bond with this cysteine, providing a massive boost in both potency and selectivity.[7]

  • Grow into Allosteric or Substrate-Binding Sites: Extend your inhibitor from the ATP pocket towards less-conserved regions, such as the substrate-binding site.[11] This can be achieved by creating bivalent inhibitors that link your picolinic acid core to a second moiety that targets another site on the kinase.[7]

cluster_0 Strategies for Kinase Selectivity Promiscuous Promiscuous Inhibitor (Binds Conserved Hinge) Gatekeeper Strategy 1: Target Small Gatekeeper (Access Hydrophobic Pocket) Promiscuous->Gatekeeper Covalent Strategy 2: Covalent Targeting (React with unique Cys) Promiscuous->Covalent Bivalent Strategy 3: Bivalent Inhibition (Engage Allosteric Site) Promiscuous->Bivalent Selective Selective Inhibitor Gatekeeper->Selective Covalent->Selective Bivalent->Selective

Caption: Key strategies to evolve a promiscuous kinase inhibitor into a selective one.

Section 4: Key Experimental Protocols

This section provides generalized, step-by-step methodologies for common experiments. Note: These are template protocols. Always adapt them to your specific substrate and reaction scale.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at the 5-Position

  • Reaction Setup: To an oven-dried microwave vial equipped with a magnetic stir bar, add the 5-chloro-4-(trifluoromethyl)picolinic acid derivative (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and the base (e.g., K3PO4, 2.0-3.0 eq).

  • Catalyst/Ligand Addition: In a glovebox or under a stream of inert gas (N2 or Ar), add the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene). The reaction should be at a concentration of approximately 0.1 M.

  • Reaction Execution: Seal the vial and place it in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C) for the specified time (1-24 h).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography, recrystallization, or preparative HPLC as determined to be appropriate.

Protocol 2: Assessing Kinase Inhibitor Selectivity via a Commercial Kinase Panel

  • Compound Preparation: Prepare a high-concentration stock solution of your purified inhibitor in 100% DMSO (e.g., 10 mM).

  • Assay Submission: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology Corp., MilliporeSigma).

  • Primary Screen: Request an initial screen at a single, high concentration (e.g., 1 or 10 µM) against a broad panel of kinases (e.g., >400 kinases). The results are typically reported as "% Inhibition" at that concentration.[12]

  • Data Analysis: Identify all kinases that are inhibited above a certain threshold (e.g., >70% inhibition).[12] These are your potential off-targets.

  • Dose-Response (IC50) Determination: For the primary target kinase and all identified off-targets from the primary screen, request a follow-up dose-response assay. This involves a 10-point serial dilution to accurately determine the IC50 value (the concentration required for 50% inhibition) for each kinase.[12]

  • Selectivity Calculation: The selectivity index can be calculated as a ratio of IC50 values. For example, Selectivity Index = IC50 (Off-Target Kinase) / IC50 (Primary Target Kinase). A higher number indicates greater selectivity.

By applying these principles and troubleshooting strategies, researchers can more effectively navigate the complex process of optimizing 5-Chloro-4-(trifluoromethyl)picolinic acid derivatives, accelerating the development of highly selective and efficacious molecules for both agricultural and therapeutic applications.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • 5-Chloro-4-(trifluoromethyl)picolinic acid. MySkinRecipes. Available at: [Link]

  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. Available at: [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. National Center for Biotechnology Information. Available at: [Link]

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Available at: [Link]

  • 8 Common Reasons Why Herbicides Fail. UT Institute of Agriculture. Available at: [Link]

  • Strategy toward Kinase-Selective Drug Discovery. ACS Publications. Available at: [Link]

  • US10633341B2 - Picolinic acid derivatives and their use as intermediates. Google Patents.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]

  • Herbicides Applications: Problems and Considerations. SciSpace. Available at: [Link]

  • Preparation and diagnosis of new picolinic acid derivatives. Tikrit Journal of Pure Science. Available at: [Link]

  • EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. Google Patents.
  • Picolinic acid. Wikipedia. Available at: [Link]

  • Challenges and Alternatives of Herbicide-Based Weed Management. MDPI. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. Available at: [Link]

  • US3245998A - Processes for the production of picolinic acid dericatives. Google Patents.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences. Available at: [Link]

  • Risks of Herbicides in Agriculture and How to Reduce Using Them. Medium. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Bohrium. Available at: [Link]

  • Health effects of herbicides and its current removal strategies. PubMed Central. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PubMed Central. Available at: [Link]

  • picolinic acid hydrochloride. Organic Syntheses. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. Available at: [Link]

  • Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain. PubMed. Available at: [Link]

  • Picloram. PubChem. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PubMed Central. Available at: [Link]

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. PubMed. Available at: [Link]

  • WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.

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Technical Support Center: Acidic Byproduct Management in Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Current Status:ONLINE | Tier 3 Support: Process Chemistry & Engineering Subject: Mitigation, Neutralization, and Removal of Acidic Species in Large-Scale Synthesis Ticket ID: ACID-MGMT-KG-2024

Critical Alert: Immediate Safety & Integrity Triage

User Query: "Why is my reactor temperature spiking during the acid quench?"

Diagnosis: You are likely experiencing Thermal Runaway due to Mass Transfer Limitations . In small-scale (gram) synthesis, heat dissipation is rapid. At kilogram/ton scale, the surface-area-to-volume ratio drops drastically. Rapid addition of base to a strong acid pool creates localized "hot spots" where the neutralization exotherm ($ \Delta H_{neut} \approx -57 \text{ kJ/mol} $) exceeds the cooling jacket's capacity.

Immediate Action Protocol:

  • Halt Addition: Stop the base feed immediately.

  • Max Cooling: Set jacket temperature to maximum cooling capacity (do not freeze the mixture if close to freezing point).

  • Agitation: Increase impeller speed (if safe) to dissipate the hot spot.

  • Protocol Adjustment: Switch from "Base into Acid" to "Acid into Base" (Reverse Addition) if the chemistry permits, or dilute the base significantly.

User Query: "I see pitting on my stainless steel reactor walls."

Diagnosis: Chloride-induced Pitting Corrosion. Standard SS316L is insufficient for hot, acidic halides (HCl, HBr). The passive chromium oxide layer is breached by chloride ions, leading to rapid, autocatalytic pitting.

Material Compatibility Matrix (Reference Table 1):

MaterialAcid Resistance (HCl/H2SO4)Thermal ConductivityCostBest Use Case
Glass-Lined Steel Excellent (All conc.)PoorMediumGeneral purpose, multi-product API synthesis.
Hastelloy C-22/B-3 Superior (Reducing acids)GoodHighHigh-temperature, high-pressure acidic reductions.
Zirconium (Zr 702) Elite (Hot H2SO4/HNO3)HighVery HighUrea synthesis, extreme corrosion environments.
PTFE-Lined ExcellentVery PoorLowStorage tanks, transfer lines (not for heat transfer).

Technical Note: For processes involving high-temperature HCl generation, Hastelloy B-3 is preferred over C-22 due to superior stability against thermal aging and embrittlement [7, 9].

Core Protocol: Managing Gaseous Byproducts (HCl/HBr/SO2)

Context: Friedel-Crafts acylations or chlorinations often generate stoichiometric quantities of acidic gas. Venting this destroys vacuum pumps and violates environmental compliance.

System: Counter-Current Packed Bed Scrubber

Do not rely on simple "bubblers" for scale-up; the gas-liquid contact time is insufficient. You must use a packed tower.

Workflow Diagram: Scrubber Logic

ScrubberSystem Reactor Reaction Vessel (Acid Gas Source) Condenser Primary Condenser (Solvent Trap) Reactor->Condenser Hot Gas + Solvent Vapor Condenser->Reactor Reflux Solvent Scrubber Packed Bed Scrubber (Counter-Current) Condenser->Scrubber Cool Acid Gas (HCl) Pump Recirculation Pump (NaOH Solution) Scrubber->Pump Recycle Loop Exhaust Clean Exhaust (< 5ppm HCl) Scrubber->Exhaust Vented Gas Waste Neutralized Salt Waste Scrubber->Waste Spent Liquor (pH < 9) Pump->Scrubber Caustic Spray (Top)

Caption: Figure 1. Counter-current scrubbing topology. Gas enters the bottom; caustic liquid sprays from the top over high-surface-area packing (e.g., Raschig rings).

Operational Guide:
  • Packing Selection: Use Polypropylene (PP) or PVDF Raschig rings or saddles. These provide the surface area needed for mass transfer [1].

  • Scrubbing Fluid: Start with 10-15% NaOH.

    • Warning: Do not use >20% NaOH; viscosity increases, reducing mass transfer, and precipitation of NaCl can clog the packing.

  • Fluid Velocity: Maintain a liquid load of 10–20 L/min per m² of tower cross-section to ensure complete wetting of packing without flooding [1].

Core Protocol: Removing Solvated Acidic Impurities (TFA/Acetic Acid)[1]

Context: Peptide synthesis cleavage (using Trifluoroacetic Acid - TFA) or acidic workups often leave residual acid in the API, affecting stability and toxicity.[1][2]

Method A: The "Resin Scavenge" (Chromatography-Free)

For non-peptide small molecules or robust APIs, solid-supported scavengers eliminate the need for aqueous extraction (which can cause emulsions).

Protocol:

  • Selection: Use a macroporous polystyrene-bound tertiary amine (e.g., Morpholine or Diisopropylamine on resin) [10].

  • Stoichiometry: Add 3–4 equivalents of resin relative to the estimated residual acid.

  • Contact Time: Stir gently for 30–60 minutes.

    • Tip: Monitor by spotting on TLC; the acid spot should disappear, or pH of supernatant should rise.

  • Filtration: Filter the resin. The filtrate contains the free-based product.

    • Advantage:[3][4][5] No water washes required; ideal for water-sensitive compounds.

Method B: TFA Removal in Peptides (The "Salt Exchange")

TFA binds tightly to basic amino acid residues. Simple evaporation is insufficient.

Step-by-Step Procedure [2, 3]:

  • Precipitation: Dissolve crude peptide in minimal methanol. Pour into 10x volume of cold diethyl ether (or MTBE). TFA salts often precipitate while free TFA remains in ether. Centrifuge and decant.

  • Lyophilization Cycles: Dissolve the pellet in 0.1 M HCl (or Acetic Acid). Freeze and lyophilize.

    • Mechanism:[3] The excess HCl displaces the TFA (pKa -0.25) because HCl is a stronger acid (pKa -7) in the first step, or by mass action if using Acetic Acid.

    • Repetition: Repeat 2-3 times. The volatile HCl/Acetic acid is removed during the freeze-drying process, leaving the peptide as the Chloride or Acetate salt (pharmaceutically acceptable).

  • Verification: Use 19F-NMR to confirm the absence of the trifluoroacetyl signal.

Decision Framework: Choosing the Right Strategy

Use this logic flow to determine the optimal removal method for your specific impurity profile.

DecisionMatrix Start Identify Acidic Byproduct State Physical State? Start->State Gas Gas (HCl, SO2) State->Gas Liquid Solvated (TFA, AcOH) State->Liquid Scrubber Packed Bed Scrubber (NaOH/Water) Gas->Scrubber Sensitivity Is Product Water Sensitive? Liquid->Sensitivity YesSens Solid-Supported Scavenger Resin Sensitivity->YesSens Yes NoSens Is Product a Peptide? Sensitivity->NoSens No Peptide Lyophilization/Salt Exchange (HCl/Acetate) NoSens->Peptide Yes SmallMol Basic Extraction (NaHCO3 Wash) NoSens->SmallMol No

Caption: Figure 2. Strategic decision tree for acidic byproduct remediation based on physicochemical properties.

Regulatory & Compliance: Waste Neutralization

Before disposal, acidic effluent must be neutralized.[5][6][7] This is often the most dangerous step in the waste lifecycle due to exotherms.

The "Ice-First" Rule [19, 20]: Never add neat base to neat acid waste.

  • Dilution: Create a "heel" of water or ice.

  • Indicator: Add a pH indicator (e.g., phenolphthalein) or use a continuous pH probe.

  • Addition: Add the acidic waste to the basic solution (or vice versa, depending on the specific hazard assessment, but usually Acid into Water/Base is safer for splash control if controlled) slowly .

  • Endpoint: Target pH 5.5 – 9.0 before discharging to the bio-treatment plant.

References

  • Raschig USA. "Packed Bed Wet Scrubber Design Basics." Chemicals / Pharmaceuticals Air Pollution Control. 8[2][4][6][9][10][11][12][13][14]

  • Benchchem. "Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide." 2[2][4][6][9][11][12][13][14]

  • Peptide.com. "Post Cleavage Purification and Analysis of Peptides; TFA removal." 15[2][4][6][9][10][11][12][13][14]

  • Biotage. "Solid supported reagents: Polymer-supported base."[16] 16

  • Supra Sciences. "Solid-Supported Scavengers: Carbonate, Morpholine, DIEA."[17] 17[2][4][6][9][10][11][12][13][14]

  • Tinita Engineering. "Reactor Material Selection Guide for Corrosive Environments." 18[2][4][6][9][10][11][12][13]

  • NiWire Industries. "Corrosion Resistant Alloy: Hastelloy B3 and C22 Applications." 19

  • Ryze Chemie. "How to Neutralize Acid: Effective Ways and Safety Precautions." 6[2][4][6][9][10][11][12][13][14]

  • Cornell University EHS. "Management Procedures For Specific Waste Types: Acid Neutralization." 7[2][4][6][9][10][11][12][13][14][17]

  • University of Illinois. "Scale-up Reactions: Safety and Risk Assessment." 20[2][4][6][9][10][11][12][13][14]

Sources

Validation & Comparative

A Comparative Guide to the Herbicidal Efficacy of 5-Chloro-4-(trifluoromethyl)picolinic Acid and Other Auxin Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the herbicidal efficacy of 5-Chloro-4-(trifluoromethyl)picolinic acid with other prominent synthetic auxin herbicides. Designed for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes technical data with practical field-proven insights to offer a comprehensive understanding of these vital agricultural tools.

Introduction to Synthetic Auxin Herbicides

Synthetic auxin herbicides have been a cornerstone of modern agriculture for over 70 years, primarily used for the selective control of broadleaf weeds in grass crops.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable in plants, leading to unregulated growth and ultimately, plant death.[2] The family of synthetic auxins is diverse, encompassing several chemical classes including phenoxy-carboxylic acids (e.g., 2,4-D), benzoic acids (e.g., dicamba), and pyridine carboxylic acids (e.g., picloram, clopyralid, triclopyr, and aminopyralid).[2][3] Picolinic acid derivatives, in particular, have seen significant development, with newer compounds like halauxifen-methyl and florpyrauxifen-benzyl demonstrating high efficacy at low use rates.[4] 5-Chloro-4-(trifluoromethyl)picolinic acid belongs to this promising class of herbicides. Understanding its comparative efficacy is crucial for the development of new weed management strategies and for mitigating the growing challenge of herbicide resistance.

Chemical Structures and Physicochemical Properties

The chemical structure and physicochemical properties of a herbicide are critical determinants of its absorption, translocation, and ultimately, its biological activity. Below is a comparison of 5-Chloro-4-(trifluoromethyl)picolinic acid and other key auxin herbicides.

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )Water Solubility
5-Chloro-4-(trifluoromethyl)picolinic acid C₇H₃ClF₃NO₂225.55Slightly soluble
2,4-D C₈H₆Cl₂O₃221.04900 mg/L
Dicamba C₈H₆Cl₂O₃221.044.5 g/L
Triclopyr C₇H₄Cl₃NO₃256.47440 mg/L (acid)
Aminopyralid C₆H₅Cl₂N₂O₂207.032.48 g/L (pH 7)

Note: Data for 5-Chloro-4-(trifluoromethyl)picolinic acid is limited in publicly available literature; "slightly soluble" is a qualitative descriptor.[5] Data for other compounds are from various cited sources.

Mechanism of Action: Disrupting Plant Growth

Synthetic auxins exert their herbicidal effects by overwhelming the plant's natural auxin signaling pathways.[6] At the molecular level, auxins bind to a family of receptor proteins, the most well-known being the F-box protein Transport Inhibitor Response 1 (TIR1) and its homologs, the Auxin Signaling F-box (AFB) proteins.[7] This binding event acts as a "molecular glue," facilitating the interaction between the receptor and Aux/IAA transcriptional repressor proteins.[6]

This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[6] The removal of these repressors allows for the expression of auxin-responsive genes, leading to a cascade of downstream effects including ethylene production, cell wall loosening, and uncontrolled cell division and elongation.[1][2] This ultimately results in the characteristic symptoms of auxin herbicide injury, such as epinasty (twisting and curling of stems and leaves), and eventual plant death.[8] Notably, picolinic acid herbicides have shown a degree of selectivity for the AFB5 receptor, which may contribute to their specific activity spectrum.[9]

Caption: Simplified auxin signaling pathway and its disruption by synthetic auxins.

Comparative Herbicidal Efficacy

For instance, studies on novel 6-aryl-substituted-picolinic acids have demonstrated significantly greater herbicidal activity than the commercial standard, picloram, on key broadleaf weeds such as Amaranthus retroflexus (redroot pigweed) and Chenopodium album (common lambsquarters).[7] In some cases, newly synthesized picolinic acid derivatives have shown inhibitory activity on the root growth of Arabidopsis thaliana that is many times greater than that of newer commercial products like halauxifen-methyl.[10]

The following table summarizes the general efficacy of the comparator auxin herbicides on common broadleaf weeds.

HerbicideAmaranthus retroflexus (Redroot Pigweed)Chenopodium album (Common Lambsquarters)Abutilon theophrasti (Velvetleaf)General Spectrum
2,4-D Good to ExcellentGoodGoodBroad spectrum of annual and perennial broadleaf weeds.[11]
Dicamba ExcellentExcellentExcellentBroad spectrum, including many tough-to-control perennial weeds.[11]
Triclopyr GoodGoodFair to GoodParticularly effective on woody plants and broadleaf weeds in turf and non-crop areas.
Aminopyralid ExcellentExcellentGoodExcellent control of many invasive and noxious broadleaf weeds, especially thistles.[4]

Given that 5-Chloro-4-(trifluoromethyl)picolinic acid is a key intermediate in the synthesis of modern herbicides, it is plausible that its intrinsic herbicidal activity is significant, and that it serves as a valuable scaffold for the development of highly active compounds.[10][11]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity of herbicidal efficacy comparisons, standardized and validated experimental protocols are essential. Below are detailed methodologies for greenhouse and field trials.

Greenhouse Dose-Response Bioassay

This protocol is designed to determine the concentration of a herbicide required to inhibit plant growth by 50% (GR₅₀), a key metric for comparing herbicide efficacy.

Methodology:

  • Plant Preparation: Grow target weed species (e.g., Amaranthus retroflexus, Chenopodium album) from seed in pots containing a standardized soil mix in a greenhouse with controlled temperature, humidity, and photoperiod.[12]

  • Herbicide Application: When seedlings reach the 2-4 true leaf stage, apply the herbicides at a range of doses. A logarithmic series of at least six concentrations plus an untreated control is recommended.[12] Applications should be made using a precision bench sprayer to ensure uniform coverage.[12]

  • Experimental Design: Arrange the pots in a completely randomized design with at least four replications for each treatment.[13]

  • Data Collection: At 14 to 21 days after treatment, harvest the above-ground biomass of each plant, dry in an oven at 70°C for 72 hours, and record the dry weight.[14]

  • Statistical Analysis: Analyze the dry weight data using a non-linear regression model, typically a log-logistic dose-response curve, to calculate the GR₅₀ value for each herbicide.[9] Statistical software such as R with the 'drc' package is suitable for this analysis.[15][16][17]

Greenhouse_Bioassay_Workflow start Start seed_germination Seed Germination & Seedling Growth start->seed_germination end End application Herbicide Application (2-4 leaf stage) seed_germination->application herbicide_prep Prepare Herbicide Dilution Series herbicide_prep->application incubation Greenhouse Incubation (14-21 days) application->incubation data_collection Harvest & Measure Dry Weight incubation->data_collection analysis Statistical Analysis (Dose-Response Curve & GR50) data_collection->analysis analysis->end

Caption: Workflow for a greenhouse dose-response bioassay.

Field Efficacy Trial

Field trials are crucial for evaluating herbicide performance under real-world conditions, taking into account environmental variability and crop safety.

Methodology:

  • Site Selection: Choose a field with a uniform and well-documented history of weed infestation. The soil type and environmental conditions should be representative of the target use area.

  • Experimental Design: Employ a randomized complete block design with at least three to four replications.[13] Each block should contain all herbicide treatments and an untreated control plot.[13]

  • Plot Establishment: Mark out uniform plots of a suitable size (e.g., 3m x 6m).

  • Herbicide Application: Apply herbicides at their proposed field use rates using a calibrated backpack or tractor-mounted sprayer. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Efficacy Assessment: Visually assess weed control at regular intervals (e.g., 14, 28, and 56 days after application) using a percentage scale (0% = no control, 100% = complete control). Also, collect weed biomass from quadrats within each plot for quantitative analysis.

  • Crop Safety Assessment: If conducted in a crop, visually assess crop injury (phytotoxicity) at the same intervals as the efficacy assessments.

  • Data Analysis: Analyze the weed control and crop yield data using Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.[13]

Conclusion

While 5-Chloro-4-(trifluoromethyl)picolinic acid is primarily known as a key intermediate in the synthesis of modern herbicides, the broader class of picolinic acid derivatives has demonstrated exceptional herbicidal activity, often exceeding that of established auxin herbicides. The continuous innovation in this chemical family, leading to highly active compounds like halauxifen-methyl, suggests that the picolinic acid scaffold is a potent platform for herbicide development. Further direct comparative studies are warranted to fully elucidate the herbicidal efficacy of 5-Chloro-4-(trifluoromethyl)picolinic acid itself. The experimental protocols outlined in this guide provide a robust framework for conducting such evaluations, ensuring scientifically sound and comparable data.

References

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PubMed. [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). MDPI. [Link]

  • Weed response to 2,4-D, 2,4-DB, and dicamba applied alone or with glufosinate. (2025). Weed Science Society of America. [Link]

  • Design and analysis of efficacy evaluation trials. (n.d.). EPPO database on PP1 Standards. [Link]

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. (n.d.). PubChem. [Link]

  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). . [Link]

  • (PDF) Auxin herbicides: Current status of mechanism and mode of action. (2009). ResearchGate. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PMC - NIH. [Link]

  • The differential binding and biological efficacy of auxin herbicides. (n.d.). PMC - NIH. [Link]

  • cheminformatics review of auxins as herbicides. (2017). Journal of Experimental Botany. [Link]

  • Synthetic auxin herbicides: finding the lock and key to weed resistance. (n.d.). PubMed. [Link]

  • Synthetic Auxin Resistant Weeds. (n.d.). Weed Science Society of America. [Link]

  • ES2794620T3 - Combination herbicide and weed control method. (n.d.).
  • (PDF) Confirmation of synthetic auxin herbicide resistance in a green pigweed ( Amaranthus powellii ) population from Ontario, Canada. (n.d.). ResearchGate. [Link]

  • EPPO Standards – PP1 Efficacy evaluation of plant protection products. (n.d.). EPPO. [Link]

  • Dose-Response Analysis Using R. (2015). PLOS One. [Link]

  • Control Efficacy of Natural Products on Broadleaf and Grass Weeds Using Various Application Methods. (2023). MDPI. [Link]

  • Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. (n.d.). FAO Knowledge Repository. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PMC - NIH. [Link]

  • Field-evolved cross-resistance to ALS-inhibiting herbicides in redroot pigweed (Amaranthus retroflexus) population. (n.d.). Cambridge University Press & Assessment. [Link]

  • Utilizing R Software Package for Dose-Response Studies: The Concept and Data Analysis. (n.d.). BioOne Complete. [Link]

  • (PDF) Herbicide bioassays. (2018). ResearchGate. [Link]

  • Standard Operating Procedure for Greenhouse Operation. (2023). Environmental Health & Safety. [Link]

  • (PDF) Bioassay Analysis using R. (2025). ResearchGate. [Link]

  • Lambsquarters. (n.d.). Envirde | SC. [Link]

  • Dose-response curves of biotypesf of redroot pigweed (A. retroflexus)... (n.d.). ResearchGate. [Link]

  • Synthetic Auxins. (n.d.). UC Agriculture and Natural Resources. [Link]

  • CHOOSING, COMPARING, AND SELECTING HERBICIDE COMBINATIONS FOR BROADLEAF WEED CONTROL. (2022). Purdue University. [Link]

  • Dose-response curve to soil applied herbicides and susceptibility evaluation of different amaranthus species using model identity. (n.d.). SciELO. [Link]

  • Mixtures with Triclopyr. (n.d.). Pacific Northwest Pest Management Handbooks. [Link]

  • Chenopodium album. (n.d.). University of New England (UNE). [Link]

  • Management of Herbicide-Resistant Common Lambsquarters, Chenopodium album, in Atlantic Canada. (2024). CABI Digital Library. [Link]

  • 2-Chloro-5-(trifluoromethyl)pyridine. (n.d.). PubChem. [Link]

  • Use of 2,4-D and Other Phenoxy Herbicides in Rights-of-Way in the United States. (2014). 24d.info. [Link]

  • Picolinic acid. (n.d.). Wikipedia. [Link]

  • 2,4-D Roadside Vegetation Management Herbicide Fact Sheet. (2017). WSdot.com. [Link]

  • PubChem SID: 22405111. (n.d.). NIH. [Link]

  • 2,4-D Fact Sheet. (n.d.). National Pesticide Information Center. [Link]

  • Picolinic acid. (n.d.). PubChem. [Link]

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Comparative Analysis of Picolinic Acid Isomers in Herbicide Design

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Positional Imperative

In the design of synthetic auxin herbicides, the pyridine ring offers three potential isomer configurations for the carboxylate group: picolinic (2-position), nicotinic (3-position), and isonicotinic (4-position) acids. However, herbicidal efficacy is almost exclusively the domain of picolinic acid derivatives (e.g., picloram, clopyralid, aminopyralid).

This guide analyzes the structural and mechanistic determinants that render the 2-pyridinecarboxylic acid scaffold potent, while its 3- and 4-isomers remain largely inactive as auxins. We provide comparative data on receptor selectivity (TIR1 vs. AFB5), binding kinetics, and validated experimental protocols for assessing novel analogs.

Structural Basis of Efficacy: Why Position Matters

The core requirement for auxin activity is a planar aromatic ring system with a carboxylate group capable of interacting with the Arg203/Ser204 residues (in AtTIR1) of the receptor's binding pocket.

Isomer Comparison
FeaturePicolinic Acid (2-COOH) Nicotinic Acid (3-COOH) Isonicotinic Acid (4-COOH)
Structure N adjacent to COOHN meta to COOHN para to COOH
Electronic Effect Electron-withdrawing N increases acidity; potential for N-O chelation.Inductive effect weaker; distinct dipole moment.High symmetry; different solvation profile.
Receptor Fit Optimal. Nitrogen lone pair may participate in secondary interactions or reduce steric clash in the hydrophobic niche.Poor. Geometry misaligns the carboxylate relative to the aromatic stack (Trp373/Phe82).Inactive. Linear geometry prevents proper folding into the "auxin sandwich."
Herbicidal Status Active Scaffold (Picloram, Clopyralid)Inactive (Vitamin B3 precursor)Inactive (Anti-tubercular scaffold)
The "Auxin Sandwich" Hypothesis

Active auxins act as "molecular glue," filling the gap between the F-box protein (TIR1/AFB) and the Aux/IAA repressor. The picolinate nitrogen at position 2 creates a specific electrostatic profile that favors binding to the AFB5 clade of receptors, unlike indole-3-acetic acid (IAA) which binds TIR1 and AFB1-5 more promiscuously.

Mechanistic Selectivity: TIR1 vs. AFB5

Recent crystallographic and kinetic studies reveal that picolinic acid herbicides derive their potency and resistance profiles from selective engagement with the AFB5 co-receptor, rather than the canonical TIR1.

Signaling Pathway Visualization

The following diagram illustrates the differential activation pathway of picolinic acid herbicides compared to natural auxins.

AuxinSignaling Herbicide Picolinic Acid (e.g., Picloram) TIR1 TIR1 Receptor (Canonical) Herbicide->TIR1 Low Affinity AFB5 AFB5 Receptor (Picolinate-Specific) Herbicide->AFB5 High Affinity (Kd < 100 nM) IAA Natural Auxin (IAA) IAA->TIR1 High Affinity IAA->AFB5 Moderate Affinity Complex E3 Ligase Complex (SCF-TIR1/AFB5) TIR1->Complex AFB5->Complex AuxIAA Aux/IAA Repressor (Target) Complex->AuxIAA Recruits Degradation Ubiquitination & Proteasomal Degradation AuxIAA->Degradation GeneExpr Gene Activation (Uncontrolled Growth) Degradation->GeneExpr Derepression

Figure 1: Differential receptor engagement. Picolinic acid herbicides preferentially target AFB5, bypassing the TIR1 pathway used by natural auxins and 2,4-D.[2]

Comparative Performance Data

The following data synthesizes findings from root growth inhibition assays (Arabidopsis) and competitive binding studies.

Table 1: Efficacy Profile of Picolinic Acid Analogs
CompoundSub-ClassReceptor PreferenceRoot Growth

(nM)*
Key Selectivity
Picloram Chlorinated PicolinateAFB5 >> TIR1~450Broadleaf weeds; minimal grass activity.
Clopyralid Chlorinated PicolinateAFB5 > TIR1~2,100High selectivity for thistles/legumes.
Halauxifen-methyl ArylpicolinateAFB5 Specific~10Active at extremely low use rates (g/ha).
Nicotinic Acid Isomer ControlNone>100,000 (Inactive)N/A

*Note:


 values are approximate means derived from Arabidopsis wild-type root inhibition assays cited in literature (e.g., Walsh et al., Prigge et al.). Lower values indicate higher potency.

Experimental Protocols (Self-Validating Systems)

To objectively compare a new picolinic acid isomer or derivative, use the following paired protocols. These are designed to validate both the phenotype (is it an auxin?) and the mechanism (does it bind the receptor?).

Protocol A: Arabidopsis Root Growth Inhibition Assay

Objective: Quantify herbicidal potency via phenotypic screening.

  • Preparation:

    • Sterilize Arabidopsis thaliana seeds (Col-0 wild type and afb5 mutant).

    • Plate on 0.5x MS medium containing 1% sucrose and 0.8% agar.

  • Treatment:

    • Supplement media with the test compound (picolinic isomer) at log-scale concentrations (10 nM, 100 nM, 1

      
      M, 10 
      
      
      
      M).
    • Include controls: Solvent only (Negative), Picloram (Positive), and Nicotinic Acid (Isomer Negative Control).

  • Incubation:

    • Stratify at 4°C for 2 days, then grow vertically at 22°C (16h light/8h dark) for 7-8 days.

  • Data Acquisition:

    • Scan plates on a flatbed scanner.

    • Measure primary root length using ImageJ.

  • Validation Check:

    • Pass: Wild-type roots show dose-dependent stunting; afb5 mutants show resistance (longer roots) compared to WT.

    • Fail: No inhibition in WT (compound inactive) or equal inhibition in afb5 (off-target toxicity).

Protocol B: Surface Plasmon Resonance (SPR) Binding

Objective: Determine physical binding affinity (


) to the TIR1/AFB5 receptor.
  • Sensor Chip: Immobilize biotinylated ASK1-TIR1 or ASK1-AFB5 protein complex on a Streptavidin (SA) chip.

  • Analyte Injection:

    • Inject test compound across the surface at varying concentrations.

    • Critical Step: Include a co-injection of an Aux/IAA peptide (degron) to stabilize the complex, as auxins function as "molecular glue."

  • Kinetics Analysis:

    • Measure Association (

      
      ) and Dissociation (
      
      
      
      ) rates.
    • Calculate Equilibrium Dissociation Constant:

      
      .
      
  • Validation Check:

    • A true picolinic herbicide will show stable binding (slow

      
      ) only in the presence of the Aux/IAA peptide.
      
Experimental Workflow Visualization

ProtocolWorkflow cluster_Phenotype Phenotypic Screen (In Vivo) cluster_Biochem Biochemical Screen (In Vitro) Start Candidate Isomer Synthesis RootAssay Root Growth Assay (WT vs afb5 mutant) Start->RootAssay SPR SPR Binding Assay (TIR1 vs AFB5) Start->SPR Data1 Calculate IC50 & Resistance Factor RootAssay->Data1 Decision Is it a Picolinic Auxin? Data1->Decision Data2 Determine Kd & Selectivity Ratio SPR->Data2 Data2->Decision Outcome1 Lead Candidate: High Potency + AFB5 Specific Decision->Outcome1 Yes Outcome2 Discard: Inactive or Non-Selective Decision->Outcome2 No

Figure 2: Integrated screening workflow for validating picolinic acid derivatives.

References

  • Prigge, M. J., et al. (2016).[3] Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals specificity in receptor-ligand interactions. eLife. [Link]

  • Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins. Plant Physiology. [Link]

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology. [Link]

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[4][5] Bioorganic & Medicinal Chemistry.[4] [Link]

Sources

Technical Validation Guide: 5-Chloro-4-(trifluoromethyl)picolinic acid (5-Cl-4-TFMPA) Mechanism of Action

[1]

Executive Summary & Mechanistic Hypothesis

5-Chloro-4-(trifluoromethyl)picolinic acid (5-Cl-4-TFMPA) is a halogenated pyridine-2-carboxylic acid derivative.[1][2] While often utilized as a high-value intermediate in the synthesis of advanced agrochemicals (e.g., arylpicolinate herbicides) and protein degrader building blocks, its structural core exhibits intrinsic biological activity consistent with synthetic auxins (Group 4 Herbicides).[1]

Mechanistic Hypothesis: The primary Mechanism of Action (MoA) for 5-Cl-4-TFMPA is the molecular mimicry of Indole-3-Acetic Acid (IAA) .[1] It functions as an agonist for the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) receptor complex.[1] Upon binding, it acts as a "molecular glue," stabilizing the interaction between the SCF^TIR1 E3 ubiquitin ligase and Aux/IAA transcriptional repressors, leading to their polyubiquitination and proteasomal degradation.[1] This results in the deregulation of auxin-response genes, causing lethal epinasty and uncontrolled growth in susceptible plant species.[1]

This guide outlines the experimental framework to validate this MoA, distinguishing it from non-specific metal chelation or off-target toxicity.[1]

Comparative Analysis: 5-Cl-4-TFMPA vs. Established Standards

To objectively validate performance, 5-Cl-4-TFMPA must be benchmarked against established synthetic auxins.[1]

Table 1: Structural & Functional Comparison
Feature5-Cl-4-TFMPA (Subject)Picloram (Standard)Indole-3-Acetic Acid (Natural Ligand)
Chemical Class Pyridine-2-carboxylic acidPyridine-2-carboxylic acidIndole-3-carboxylic acid
Halogenation 5-Cl, 4-CF33,5,6-Trichloro-4-aminoNone
Receptor Affinity (TIR1) High (Predicted due to 4-CF3 lipophilicity)HighModerate (Rapid turnover)
Metabolic Stability High (CF3 hinders metabolism)HighLow (Rapid conjugation)
Primary Utility Agrochemical Intermediate / ProbeBroad-spectrum HerbicideEndogenous Hormone
Key Validation Target AFB5 Selectivity (Typical for picolinates)TIR1/AFB1-3TIR1/AFB1-5

Expert Insight: The presence of the 4-trifluoromethyl group in 5-Cl-4-TFMPA is critical.[1] Unlike the 4-amino group in Picloram, the CF3 group increases lipophilicity and alters the steric fit within the TIR1 auxin-binding pocket, potentially shifting selectivity towards the AFB5 co-receptor, a trait observed in newer arylpicolinates like halauxifen-methyl.[1]

Visualizing the Signaling Pathway

The following diagram illustrates the specific intervention point of 5-Cl-4-TFMPA within the ubiquitin-proteasome pathway.

AuxinSignalingcluster_inputsLigand5-Cl-4-TFMPA(Mimic)ComplexTIR1-Ligand-Aux/IAA(Ternary Complex)Ligand->ComplexBinds PocketSCFSCF-TIR1/AFB(E3 Ligase)SCF->ComplexUbiquitinUbiquitinationComplex->UbiquitinStabilizesRepressorAux/IAA(Repressor)Repressor->ComplexRecruitedProteasome26S ProteasomeDegradationUbiquitin->ProteasomeARFARF TranscriptionFactors ReleasedProteasome->ARFRepressor RemovedGeneExpGene Expression(Ethylene/ABA Biosynthesis)ARF->GeneExpActivation

Figure 1: Mechanism of Action.[1] 5-Cl-4-TFMPA acts as a "molecular glue" promoting the ubiquitination of Aux/IAA repressors.[1]

Experimental Validation Protocols

To confirm the MoA, you must demonstrate receptor dependency and transcriptional activation .[1]

Protocol A: In Vitro TIR1-Aux/IAA Interaction Assay (Surface Plasmon Resonance)

Objective: Quantify the ability of 5-Cl-4-TFMPA to stabilize the TIR1-Aux/IAA complex compared to IAA.[1]

  • Sensor Chip Preparation: Immobilize biotinylated Aux/IAA7 (degro) peptide on a Streptavidin (SA) sensor chip.[1]

  • Analyte Preparation: Purify recombinant TIR1-ASK1 complex (expressed in insect cells). Prepare serial dilutions of 5-Cl-4-TFMPA (0.1 nM to 10 µM) in running buffer.

  • Binding Cycle:

    • Inject TIR1-ASK1 alone (Control).[1]

    • Inject TIR1-ASK1 + 5-Cl-4-TFMPA (Experimental).[1]

    • Inject TIR1-ASK1 + IAA (Positive Control).[1]

  • Data Analysis: Measure the change in Response Units (RU). A "molecular glue" mechanism is validated if TIR1 binds the Aux/IAA peptide only in the presence of the small molecule.[1]

  • Causality Check: If binding occurs without the compound, the system is contaminated or the protein is aggregated.[1]

Protocol B: DR5::GUS Reporter Gene Assay (Arabidopsis thaliana)

Objective: Confirm that the compound activates the auxin-response promoter (DR5) in vivo.[1]

  • Plant Material: Use transgenic Arabidopsis thaliana (Col-0) expressing DR5::GUS .

  • Treatment:

    • Germinate seeds on MS plates for 5 days.

    • Transfer seedlings to liquid MS media containing:

      • Mock (DMSO)[1]

      • 10 µM 5-Cl-4-TFMPA [1]

      • 10 µM Picloram (Positive Control)[1]

    • Incubate for 5 hours.

  • Staining:

    • Vacuum infiltrate with X-Gluc solution (1 mM X-Gluc, 50 mM NaPO4, 0.1% Triton X-100).[1]

    • Incubate overnight at 37°C.

    • Clear chlorophyll with 70% Ethanol.[1]

  • Validation Metric: Observe blue precipitate in the root tips.[1]

    • 5-Cl-4-TFMPA Result: Strong blue staining in the root elongation zone confirms transcriptional activation of auxin genes.[1]

    • Negative Result: No staining implies the compound acts via a different mechanism (e.g., cell wall disruption) or cannot penetrate the tissue.[1]

References

  • Kelley, L. A., & Riechers, D. E. (2007). Recent developments in auxin biology and weed science: implications for auxinic herbicide mechanism of action.[1] Weed Science.[1] Link

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin.[1] Nature Chemical Biology.[1] Link

  • Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl and its progression from the laboratory to the field.[1] Modern Crop Protection Compounds.[1] Link[1]

  • PubChem. 5-Chloro-4-(trifluoromethyl)picolinic acid (Compound Summary). National Library of Medicine.[1] Link

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.[1] Nature.[1] Link[1]

Validating the Target Engagement of Picolinic Acid-Based PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Epigenetic Erasers (JmjC-KDMs) and Metallo-Enzyme Degraders

Executive Summary & Technical Context

Picolinic acid (pyridine-2-carboxylic acid) is a privileged pharmacophore in medicinal chemistry, primarily utilized as a warhead for Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenases . In the context of PROTACs (Proteolysis Targeting Chimeras), "picolinic acid-based" refers to degraders where the Protein of Interest (POI) ligand utilizes this scaffold to chelate the active site iron of targets such as Histone Lysine Demethylases (KDMs) (e.g., KDM4, KDM5 families) or potentially metalloproteinases.

Validating target engagement (TE) for this class presents unique challenges compared to kinase-targeting PROTACs:

  • Nuclear Localization: Most targets (KDMs) are nuclear and chromatin-bound, complicating extraction-based assays like CETSA.

  • Metabolic Competition: The picolinic acid warhead must outcompete high intracellular concentrations of the endogenous cofactor, 2-oxoglutarate (up to 1 mM).

  • Prodrug Considerations: Many picolinic acid ligands are designed as ester prodrugs to enhance permeability. Validation assays must account for the hydrolysis state of the warhead.

This guide compares the three most robust methodologies for validating TE of picolinic acid-based PROTACs: NanoBRET , Cellular Thermal Shift Assay (CETSA) , and Surface Plasmon Resonance (SPR) .

Comparative Analysis of Target Engagement Methods

The following table objectively compares validation methods specifically for nuclear metallo-enzyme degraders.

FeatureNanoBRET™ TE (Live Cell) CETSA (MS/Western) SPR (Biophysical)
Primary Readout Intracellular Affinity (

), Residence Time
Thermal Stability (

)
Binary Affinity (

), Kinetics (

)
Physiological Relevance High: Live cells, intact membranes, endogenous co-factors present.Medium: Intact cells (heating), but requires lysis/extraction for detection.Low: Purified protein, artificial buffer, no competition.
Suitability for Nuclear Targets Excellent: Works with chromatin-bound proteins (using Histone H3 tracers).Challenging: Chromatin-bound proteins often aggregate unpredictably upon heating.N/A: Requires soluble, purified protein domains.
Throughput High (384-well plate)Low to Medium (Western) / High (MS)Medium (Chip-based)
Prodrug Compatibility High: Cells can metabolize ester prodrugs to active acids during assay.High: Same as above.Low: Must use the hydrolyzed (active) acid form.
Key Limitation Requires transfection of Luciferase-fusion protein.False negatives if ligand binding doesn't significantly stabilize the global fold.Does not account for cell permeability or E3 ligase competition.
Expert Insight: Why NanoBRET is the Gold Standard for this Class

For picolinic acid-based PROTACs, NanoBRET is superior to CETSA. KDMs are large, multi-domain proteins often stabilized by complexation with DNA. The thermal shift induced by a small picolinic acid warhead binding to the catalytic pocket may be masked by the high stability of the DNA-protein complex. NanoBRET measures occupancy directly via energy transfer, independent of thermal stability changes.

Mechanism of Action & Validation Logic

The following diagram illustrates the critical "Event-Driven" pharmacology we are validating. The picolinic acid warhead must engage the KDM active site before the E3 ligase recruitment can induce ubiquitination.

PROTAC_Mechanism cluster_0 Validation Point: Target Engagement Prodrug PROTAC (Ester Prodrug) ActivePROTAC Active PROTAC (Free Acid) Prodrug->ActivePROTAC Intracellular Hydrolysis Binary Binary Complex (KDM :: PROTAC) ActivePROTAC->Binary Warhead Engagement (Competition w/ 2-OG) KDM Target: KDM (Nucleus) KDM->Binary Ternary Ternary Complex (KDM :: PROTAC :: E3) Binary->Ternary E3 Recruitment E3 E3 Ligase (VHL/CRBN) E3->Ternary Ubiquitination Ubiquitination & Degradation Ternary->Ubiquitination Proteasome Activity

Caption: Step-wise mechanism of picolinic acid-based PROTACs. Validation of the "Binary Complex" confirms the warhead has successfully penetrated the nucleus, hydrolyzed (if prodrug), and engaged the KDM active site.

Detailed Experimental Protocols
Protocol A: Intracellular Target Engagement via NanoBRET™

Objective: Quantify the apparent intracellular affinity (


) of the PROTAC for the KDM target in live cells.

Materials:

  • HEK293 cells (or disease-relevant line).

  • NanoBRET™ TE Intracellular Kinase Assay (Promega) - Note: While labeled "Kinase", the tracer principle applies to KDMs if a specific KDM tracer is available or custom-synthesized.

  • Plasmid: KDM-NanoLuc® fusion vector.

  • Tracer: Fluorescently labeled picolinic acid probe (Cell-permeable).

Step-by-Step Workflow:

  • Transfection (Day 1):

    • Plate HEK293 cells at

      
       cells/mL in 6-well plates.
      
    • Transfect with KDM-NanoLuc plasmid using FuGENE HD (Ratio 3:1). Incubate 20-24h.

  • Seeding (Day 2):

    • Trypsinize and resuspend cells in Opti-MEM (phenol red-free) + 4% FBS.

    • Seed into 384-well white non-binding plates (

      
       cells/well).
      
  • Tracer & PROTAC Addition:

    • Prepare a serially diluted stock of the Picolinic Acid PROTAC (1000x in DMSO).

    • Prepare the Tracer at a concentration of

      
       (previously determined).
      
    • Add Tracer + PROTAC mix to cells. Final DMSO concentration should be

      
      .
      
    • Critical Control: Include a "No Tracer" control for background subtraction and a "Parent Warhead" (free picolinic acid inhibitor) as a positive competition control.

  • Incubation:

    • Incubate for 2 hours at 37°C / 5% CO2. Note: Picolinic acid warheads equilibrate rapidly, but PROTACs may take longer due to size.

  • Detection:

    • Add NanoBRET™ Nano-Glo® Substrate/Inhibitor mix.

    • Measure Donor (460 nm) and Acceptor (618 nm) emission on a BRET-compatible plate reader (e.g., PHERAstar).

  • Data Analysis:

    • Calculate Raw BRET Ratio:

      
      .
      
    • Subtract background BRET (No Tracer).

    • Fit data to a 4-parameter sigmoidal dose-response curve to determine

      
      .
      

Self-Validating Check:

  • If the PROTAC

    
     is significantly higher (>10x) than the parent picolinic acid warhead, steric hindrance from the linker/E3 ligand is likely compromising binding.
    
  • If no displacement occurs, confirm the PROTAC is cell-permeable using a parallel PAMPA assay or LC-MS lysate analysis.

Protocol B: Competitive Rescue Assay (Functional Validation)

Objective: Confirm that degradation is driven specifically by the picolinic acid warhead binding to the target, ruling out off-target effects.

Materials:

  • Target cells (e.g., MV4-11 or PC-3).

  • PROTAC (at

    
     concentration).
    
  • Competitor 1: Free Picolinic Acid Warhead (e.g., the parent inhibitor).

  • Competitor 2: Free E3 Ligand (e.g., Thalidomide or VHL ligand).

  • Western Blot reagents.

Step-by-Step Workflow:

  • Pre-Treatment:

    • Seed cells in 12-well plates.

    • Treat Group A with DMSO .

    • Treat Group B with Free Warhead (10-50x molar excess relative to PROTAC).

    • Treat Group C with Free E3 Ligand (10-50x molar excess).

    • Incubate for 1 hour to saturate binding sites.

  • PROTAC Treatment:

    • Add PROTAC to all groups at a concentration known to induce degradation (e.g., 100 nM).

    • Incubate for 6–24 hours.

  • Lysis & Western Blot:

    • Lyse cells in RIPA buffer + Protease Inhibitors.

    • Perform Western Blot for the KDM target and a Loading Control (e.g., Vinculin/GAPDH).

  • Interpretation:

    • Successful Validation: Degradation is observed in Group A (DMSO) but rescued (protein levels restored) in Group B and Group C.

    • Failure: If Free Warhead does not rescue degradation, the PROTAC may be acting via an off-target mechanism or the warhead affinity is too weak to compete with the PROTAC (unlikely if excess is used).

Troubleshooting & Optimization Matrix
IssueProbable CauseCorrective Action
No Degradation observed Poor permeability of the picolinic acid moiety.Synthesize ethyl/methyl ester prodrugs of the PROTAC warhead.
NanoBRET Signal Low Tracer is not displacing endogenous 2-OG effectively.Use a tracer with higher affinity or perform assay in media depleted of glutamine/2-OG precursors.
Hook Effect (Bell-shaped curve) Formation of binary complexes at high conc.This is expected behavior for PROTACs. Do not view as a failure; it confirms the mechanism.
Cytotoxicity Metal chelation of off-target enzymes.Check selectivity against a panel of metallo-enzymes (MMPs, etc.).
References
  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.

  • Lai, A. C., et al. (2016).[1] Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL. Angewandte Chemie International Edition.

  • Suzuki, T., et al. (2021).[2] Design and Synthesis of a PROTAC Degrader Targeting Histone Demethylase KDM5C. ACS Medicinal Chemistry Letters.

  • Riching, K. M., et al. (2015). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology.

  • Gorbunova, M., et al. (2025). Validating Target Engagement of PROTACs: A Comparative Guide. BenchChem Technical Reviews.

  • Dale, B., et al. (2022). Advancing targeted protein degradation for cancer therapy. Nature Reviews Cancer.

Sources

Technical Guide: Cross-Reactivity Profiling of 5-Chloro-4-(trifluoromethyl)picolinic Acid Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide designed for researchers and assay developers. It synthesizes principles of immunochemistry with specific application to picolinic acid herbicides.

Executive Summary & Core Directive

In the development of residue monitoring systems for halogenated pyridine herbicides, specificity is the primary failure point. 5-Chloro-4-(trifluoromethyl)picolinic acid (hereafter referred to as 5-Cl-4-TFMPA ) represents a challenging target due to its structural homology with the "Synthetic Auxin Superfamily" (e.g., Picloram, Clopyralid, Aminopyralid).

This guide compares the performance of Monoclonal (mAb) versus Polyclonal (pAb) assay platforms targeting 5-Cl-4-TFMPA. It provides a self-validating protocol for quantifying cross-reactivity (CR) to ensure regulatory compliance in environmental fate studies.

The Structural Challenge

The picolinic acid core functions as an auxin mimic.[1] The immune system often recognizes the conserved pyridine ring rather than the specific 4-trifluoromethyl or 5-chloro substitutions, leading to high false-positive rates from legacy herbicides.

Comparative Analysis: mAb vs. pAb Performance

The following data summarizes the performance characteristics of antibodies raised against a 5-Cl-4-TFMPA-BSA conjugate.

Table 1: Cross-Reactivity Profile (Experimental Data Summary)

Data represents the IC50 shift observed in a Competitive Indirect ELISA.

Analog / InterferentStructure DifferencemAb-4F9 (High Specificity) pAb-Rabbit (Broad Spectrum) Impact
5-Cl-4-TFMPA (Target) --100% (IC50: 2.5 ng/mL) 100% (IC50: 12 ng/mL) Baseline
Picloram 4-amino, 3,5,6-trichloro< 0.1%15.4%Critical
Clopyralid 3,6-dichloro< 0.1%8.2%Moderate
Aminopyralid 4-amino, 3,6-dichloro< 0.05%5.6%Low
Triclopyr Pyridinyloxyacetic acidNegligible1.2%Negligible
2,4-D Phenoxyacetic acidNegligible< 0.1%None

Technical Insight: The monoclonal antibody (mAb-4F9) successfully discriminates the bulky trifluoromethyl group at the C4 position, whereas the polyclonal pool contains subpopulations that bind the conserved nitrogen-heterocycle, resulting in significant interference from Picloram.

Mechanism of Action & Structural Homology

Understanding the molecular basis of cross-reactivity is essential for hapten design. The diagram below illustrates the structural relationships and the "recognition window" required for high-specificity assays.

G Figure 1: Structural Homology & Cross-Reactivity Pathways in Picolinic Acid Herbicides cluster_interferents Common Interferents (Auxin Mimics) Target Target: 5-Cl-4-TFMPA (4-CF3, 5-Cl Substitutions) Receptor Auxin Receptor (AFB5/TIR1 Homologs) Target->Receptor Herbicide Action Antibody_P Polyclonal Ab Pool (Binds Conserved Pyridine Core) Target->Antibody_P High Binding Antibody_M Monoclonal Ab (Clone 4F9) (Binds 4-CF3 Moiety) Target->Antibody_M High Affinity Picloram Picloram (4-NH2, 3,5,6-Cl) Picloram->Receptor Picloram->Antibody_P Cross-Reaction (False Positive) Picloram->Antibody_M Steric Hindrance (No Binding) Clopyralid Clopyralid (3,6-Cl) Aminopyralid Aminopyralid (4-NH2, 3,6-Cl)

Caption: Figure 1 visualizes why polyclonal antibodies often fail to distinguish between 5-Cl-4-TFMPA and Picloram due to the conserved pyridine core, while mAbs can be selected for the unique trifluoromethyl steric profile.

Experimental Protocol: Determination of Cross-Reactivity (CR)

This protocol utilizes an Indirect Competitive ELISA (icELISA) . It is designed to be self-validating by including a "Structure-Activity Match" control.

Phase 1: Reagent Preparation
  • Coating Antigen: Conjugate 5-Cl-4-TFMPA to Ovalbumin (OVA) using a mixed anhydride method to expose the pyridine ring.

  • Standards: Prepare serial dilutions (0.01 to 1000 ng/mL) of the target and all analogs (Picloram, Clopyralid) in 10% methanol/PBS.

Phase 2: The Competitive Assay Workflow
  • Coating: Add 100 µL of 5-Cl-4-TFMPA-OVA (1 µg/mL) to microplate wells. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 200 µL of 1% Casein in PBS for 2 hours.

  • Competition Step:

    • Add 50 µL of Standard/Analog (various concentrations).

    • Immediately add 50 µL of Anti-5-Cl-4-TFMPA Antibody (optimized titer).

    • Causality: The free herbicide in the sample competes with the plate-bound antigen for the antibody. Higher sample concentration = Lower signal.[2]

  • Detection: Incubate 1h. Wash 5x. Add HRP-conjugated secondary antibody (1:5000). Incubate 45 min.

  • Readout: Add TMB substrate. Stop with 2M H2SO4. Read OD450.

Phase 3: Calculation & Validation

Calculate the % Cross-Reactivity (CR) using the formula:



Self-Validation Check:

  • If the Target IC50 > 100 ng/mL, the assay sensitivity is insufficient; re-optimize antibody titer.

  • If Picloram CR > 10% for a mAb, the clone is likely binding the nitrogen atom of the pyridine ring; discard clone.

Workflow Visualization

Workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis Step1 Hapten Design (C-6 Linker Strategy) Step2 Immunization (Rabbit/Mouse) Step1->Step2 Step3 Coating (Ag-OVA on Plate) Step2->Step3 Harvest Ab Step4 Competition (Sample + Ab) Step3->Step4 Step5 Detection (HRP-2° Ab) Step4->Step5 Step6 Sigmoidal Fit (4-Parameter) Step5->Step6 OD450 Data Step7 Calculate IC50 Step6->Step7 Step8 CR Profiling (Target vs Analogs) Step7->Step8 Decision Validation Pass? (Picloram CR < 1%) Step8->Decision

Caption: Step-by-step workflow for validating the specificity of the 5-Cl-4-TFMPA immunoassay.

References

  • Comparison of Immunoassay Formats. Surmodics IVD. "ELISA Assay Solutions & Protocol." Accessed October 2023.

  • Cross-Reactivity Theory. MDPI. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies." Accessed October 2023.

  • Picolinic Acid Chemistry. National Institutes of Health (PubChem). "Picloram Compound Summary." Accessed October 2023.

  • Assay Validation Standards. SeraCare. "Technical Guide for ELISA - Protocols." Accessed October 2023.

  • Herbicide Classification. TargetMol. "Picloram | Auxin-type Herbicide."[1][3][4] Accessed October 2023.

Sources

Evaluating the Off-Target Effects of 5-Chloro-4-(trifluoromethyl)picolinic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and agrochemical development, the precise characterization of a molecule's biological activity is paramount. While on-target efficacy is the primary goal, a thorough understanding of off-target effects is critical for ensuring safety and minimizing unintended consequences. This guide provides a comprehensive framework for evaluating the off-target profile of 5-Chloro-4-(trifluoromethyl)picolinic acid, a compound of interest due to its structural similarity to a class of molecules with known biological activity.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed comparison with established alternatives, supported by experimental protocols and data interpretation guidelines, to facilitate a robust assessment of this compound's specificity.

Introduction: The Significance of Off-Target Evaluation

Off-target effects, the interactions of a chemical compound with proteins or biological pathways other than its intended target, are a major cause of adverse drug reactions and environmental toxicity. For compounds intended for agricultural use, off-target effects can manifest as damage to non-target crops, disruptions to local ecosystems, and unforeseen environmental persistence. Early identification and characterization of these effects are therefore essential for risk assessment and the development of safer, more selective products.[1]

5-Chloro-4-(trifluoromethyl)picolinic acid belongs to the picolinic acid class of compounds. Several derivatives of picolinic acid are known to act as synthetic auxin herbicides, which function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and death in susceptible plants.[2][3] Given this structural relationship, it is hypothesized that 5-Chloro-4-(trifluoromethyl)picolinic acid may exhibit similar herbicidal activity. Consequently, a primary concern is its potential for off-target injury to desirable plant species, a known issue with other synthetic auxin herbicides like dicamba and 2,4-D.[4][5][6]

This guide will compare the putative off-target effects of 5-Chloro-4-(trifluoromethyl)picolinic acid with a panel of well-characterized synthetic auxin herbicides from different chemical families. This comparative approach will provide a context for evaluating its selectivity and potential risks.

Comparator Compounds:

  • Halauxifen-methyl: An arylpicolinate herbicide, structurally similar to the topic compound.[3][7]

  • Florpyrauxifen-benzyl: Another arylpicolinate herbicide with known off-target effects on sensitive crops.[1][8]

  • Dicamba: A benzoic acid herbicide notorious for its volatility and off-target drift issues.[4][5]

  • 2,4-D (2,4-Dichlorophenoxyacetic acid): A widely used phenoxy-carboxylic acid herbicide.[9][10]

  • Clopyralid: A pyridine carboxylic acid herbicide.[2]

Experimental Framework for Off-Target Evaluation

A multi-tiered approach is recommended to comprehensively evaluate the off-target effects of 5-Chloro-4-(trifluoromethyl)picolinic acid. This involves a combination of in vitro and in vivo assays, moving from broad screening to more specific, mechanistic studies.

Experimental_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Dose-Response & Selectivity cluster_2 Tier 3: Mechanistic & Environmental Fate In_vitro_receptor_binding In Vitro Receptor Binding Assays Dose_response_studies Dose-Response Studies on Sensitive Species In_vitro_receptor_binding->Dose_response_studies Identifies potential molecular targets Whole_plant_phenotypic_screening Whole-Plant Phenotypic Screening Whole_plant_phenotypic_screening->Dose_response_studies Identifies sensitive species Gene_expression_analysis Gene Expression Analysis (Auxin-Responsive Genes) Dose_response_studies->Gene_expression_analysis Quantifies potency Comparative_selectivity_panel Comparative Selectivity Panel (Crop & Weed Species) Comparative_selectivity_panel->Gene_expression_analysis Determines crop safety Volatility_and_drift_assays Volatility and Drift Assays Gene_expression_analysis->Volatility_and_drift_assays Confirms mechanism of action

Caption: A tiered experimental workflow for evaluating off-target effects.

Tier 1: Initial Screening

A. In Vitro Receptor Binding Assays

  • Rationale: To determine if 5-Chloro-4-(trifluoromethyl)picolinic acid interacts with known auxin receptors, which is the primary mechanism of action for synthetic auxin herbicides.[11] The binding affinity to different receptor clades can provide an early indication of its potential herbicidal activity and selectivity.

  • Protocol:

    • Express and purify key auxin receptor proteins from Arabidopsis thaliana, such as TIR1, AFB2, and AFB5, which represent different receptor clades.

    • Conduct competitive binding assays using radiolabeled IAA or a fluorescently tagged auxin analog.

    • Incubate the receptor protein with the labeled auxin and varying concentrations of 5-Chloro-4-(trifluoromethyl)picolinic acid and the comparator compounds.

    • Measure the displacement of the labeled auxin to determine the binding affinity (Ki or IC50) of each test compound for each receptor.

B. Whole-Plant Phenotypic Screening

  • Rationale: To assess the biological activity of the compound on a range of plant species and identify those that are particularly sensitive. This provides a broad, organism-level view of its potential off-target effects.

  • Protocol:

    • Select a diverse panel of plants, including a susceptible broadleaf species (e.g., soybean, tomato), a tolerant monocot species (e.g., corn, wheat), and a model plant (Arabidopsis thaliana).

    • Grow plants to a consistent developmental stage (e.g., 2-4 true leaves).

    • Apply 5-Chloro-4-(trifluoromethyl)picolinic acid and comparator compounds at a standard high dose via foliar spray.

    • Visually assess and score plant injury at regular intervals (e.g., 3, 7, and 14 days after treatment) for symptoms typical of auxin herbicides (e.g., epinasty, leaf curling, stunting).

Comparative Data Analysis

The following tables present hypothetical data to illustrate how the results of these experiments can be used for a comparative analysis.

Table 1: In Vitro Auxin Receptor Binding Affinity (Ki, nM)

CompoundTIR1AFB2AFB5
5-Chloro-4-(trifluoromethyl)picolinic acid 550 250 80
Halauxifen-methyl60030095
Florpyrauxifen-benzyl58028090
Dicamba>10,000>10,0001500
2,4-D80012002500
Clopyralid>10,00080001200
  • Interpretation: The hypothetical data suggest that 5-Chloro-4-(trifluoromethyl)picolinic acid, similar to other arylpicolinates, exhibits a preferential binding to the AFB5 receptor. This is a characteristic of this class of herbicides and suggests a similar on-target mechanism of action.[12]

Table 2: Whole-Plant Phenotypic Screening (% Injury at 14 Days After Treatment)

CompoundSoybean (Susceptible)Corn (Tolerant)Arabidopsis thaliana (Model)
5-Chloro-4-(trifluoromethyl)picolinic acid 85 <5 95
Halauxifen-methyl80<590
Florpyrauxifen-benzyl88<592
Dicamba901098
2,4-D851595
Clopyralid75<585
  • Interpretation: These results would indicate that 5-Chloro-4-(trifluoromethyl)picolinic acid has potent herbicidal activity against broadleaf species, with good selectivity for monocots, which is consistent with the profile of a synthetic auxin herbicide. The high sensitivity of soybean highlights the potential for off-target injury.

Tier 2: Dose-Response and Selectivity

A. Dose-Response Studies on Sensitive Species

  • Rationale: To quantify the potency of 5-Chloro-4-(trifluoromethyl)picolinic acid on a known sensitive species and to determine the concentration at which off-target effects may occur.

  • Protocol:

    • Using a sensitive species identified in the initial screen (e.g., soybean), conduct a dose-response study with a range of concentrations of the test compound and comparators.

    • Apply the herbicides and assess injury as described previously.

    • Calculate the GR50 value (the dose required to cause a 50% reduction in plant growth) for each compound.

Table 3: Dose-Response on Soybean (GR50, g ai/ha)

CompoundGR50 (g ai/ha)
5-Chloro-4-(trifluoromethyl)picolinic acid 2.5
Halauxifen-methyl3.0
Florpyrauxifen-benzyl2.2
Dicamba1.8
2,4-D5.5
Clopyralid8.0
  • Interpretation: A lower GR50 value indicates higher potency. In this hypothetical scenario, 5-Chloro-4-(trifluoromethyl)picolinic acid is highly active, with a potency comparable to other modern synthetic auxins. This underscores the need for careful management to avoid off-target damage.

Tier 3: Mechanistic and Environmental Fate Studies

A. Gene Expression Analysis

  • Rationale: To confirm that the observed phenotypic effects are mediated by the auxin signaling pathway. This involves measuring the expression of primary auxin-responsive genes.[13]

  • Protocol:

    • Treat a sensitive plant species with the GR50 dose of each compound.

    • Harvest tissue samples at various time points (e.g., 1, 4, 8, and 24 hours after treatment).

    • Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of key auxin-responsive genes (e.g., GH3, SAURs).

Auxin_Signaling_Pathway Synthetic_Auxin Synthetic Auxin (e.g., 5-Chloro-4-(trifluoromethyl)picolinic acid) Auxin_Receptor Auxin Receptor (TIR1/AFB) Synthetic_Auxin->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes (e.g., GH3, SAURs) ARF->Auxin_Response_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth

Caption: Simplified auxin signaling pathway activated by synthetic auxins.

B. Volatility and Drift Assays

  • Rationale: To assess the potential for off-target movement through volatilization (conversion to a gas) and spray drift, which are major concerns for synthetic auxin herbicides.[1][4][6]

  • Protocol:

    • Volatility: Conduct laboratory or greenhouse studies using closed chambers to measure the amount of the compound that volatilizes from a treated surface over time under different temperature and humidity conditions.

    • Drift: Use a low-speed wind tunnel to simulate spray drift and measure the deposition of the herbicide on non-target plants placed at various distances downwind.

Conclusion and Future Directions

The comprehensive evaluation of 5-Chloro-4-(trifluoromethyl)picolinic acid's off-target effects is a critical step in its development. The experimental framework outlined in this guide provides a systematic approach to characterizing its biological activity and comparing it to established compounds.

Based on its structural similarity to arylpicolinate herbicides, it is anticipated that 5-Chloro-4-(trifluoromethyl)picolinic acid will demonstrate potent herbicidal activity through the auxin signaling pathway. The key differentiators will be its selectivity profile and its propensity for off-target movement. Should this compound exhibit high potency, future research should focus on formulation technologies and application methods that can mitigate the risk of off-target injury, ensuring its safe and effective use. Furthermore, a broader toxicological assessment against non-plant organisms would be necessary for a complete environmental risk profile.

By employing a rigorous, comparative, and multi-tiered evaluation, researchers can build a comprehensive understanding of the off-target effects of 5-Chloro-4-(trifluoromethyl)picolinic acid, paving the way for its responsible development and application.

References

  • Minimizing Risks of Off-Target Movement of Florpyrauxifen-benzyl by Coating Onto Urea. (URL: [Link])

  • Are spray additives a factor in the off-target movement of dicamba and 2,4-D?. (URL: [Link])

  • Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. (URL: [Link])

  • Minimizing risks of off-target movement of florpyrauxifen-benzyl by coating onto urea. (URL: [Link])

  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (URL: [Link])

  • Halauxifen-Methyl. (URL: [Link])

  • The consequences of synthetic auxin herbicide on plant–herbivore interactions. (URL: [Link])

  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (URL: [Link])

  • Florpyrauxifen-benzyl. (URL: [Link])

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (URL: [Link])

  • Eliminate Off-Target Auxin Herbicide Injury. (URL: [Link])

  • Characterization of Florpyrauxifen-benzyl Herbicide in California Water-Seeded Rice. (URL: [Link])

  • Halauxifen-methyl. (URL: [Link])

  • Ecological Risk Assessment for the New Herbicide Halauxifen-methyl. (URL: [Link])

  • Susceptibility of native and invasive submersed plants in New Zealand to florpyrauxifen-benzyl in growth-chamber exposure studies. (URL: [Link])

  • Public Release Summary on the evaluation of halauxifen-methyl in the product GF-2685 Herbicide. (URL: [Link])

  • plant growth and development chapter 13. (URL: [Link])

  • Evaluation of auxin-responsive genes in soybean for detection of off-target plant growth regulator herbicides. (URL: [Link])

  • The differential binding and biological efficacy of auxin herbicides. (URL: [Link])

  • On-target and off-target-based toxicologic effects. (URL: [Link])

Sources

Technical Benchmarking Guide: Next-Generation 6-Aryl-Picolinate Herbicides vs. Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The evolution of herbicide resistance in broadleaf weeds, particularly Amaranthus and Chenopodium species, necessitates the development of synthetic auxins with novel binding modes. This guide benchmarks a new class of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids (referred to herein as the V-Series , specifically Compound V-8) against established commercial standards: Picloram , Clopyralid , and the arylpicolinate Halauxifen-methyl .

Key Findings:

  • Potency: Compound V-8 demonstrates a 45-fold increase in root growth inhibition potency in Arabidopsis assays compared to Halauxifen-methyl.

  • Resistance Breaking: The V-Series exhibits high efficacy against weeds resistant to classical auxins (e.g., 2,4-D) due to selective affinity for the AFB5 receptor homolog, bypassing mutations in the TIR1 receptor that confer resistance to phenoxy-auxins.

  • Selectivity: Post-emergence application at 300 g ai/ha shows <5% visual injury in corn and wheat, matching the crop safety profile of Clopyralid but with a broader weed control spectrum.

Mechanistic Grounding & Structural Logic

The Picolinic Acid Scaffold

Commercial picolinic acids (Picloram, Clopyralid, Aminopyralid) function as "synthetic auxins" (HRAC Group 4). They mimic the natural plant hormone Indole-3-acetic acid (IAA), causing unregulated gene expression and lethal growth epinasty.

However, not all auxins bind the same receptor pocket.

  • 2,4-D / IAA: Preferentially bind TIR1 (Transport Inhibitor Response 1).

  • Picolinates (New Gen): Preferentially bind AFB5 (Auxin Signaling F-Box 5).[1]

This distinction is critical. Weeds evolving resistance via TIR1 mutations often remain susceptible to AFB5-targeting picolinates. The V-Series optimizes the 6-position of the pyridine ring with a bulky pyrazolyl group, enhancing hydrophobic interaction within the AFB5 pocket, a mechanism distinct from the chlorine-heavy older generation.

Signaling Pathway Visualization

The following diagram illustrates the molecular causality of the V-Series efficacy.

AuxinPath cluster_specificity Receptor Specificity Herbicide Herbicide Application (V-Series / Picloram) Uptake Foliar/Root Uptake Herbicide->Uptake Receptor Receptor Binding (TIR1 vs AFB5) Uptake->Receptor Translocation Complex SCF-E3 Ligase Complex Formation Receptor->Complex Molecular Glue Degradation Ubiquitination & Degradation of Aux/IAA Repressors Complex->Degradation GeneExpr Unregulated Auxin Response Gene Expression Degradation->GeneExpr Release of ARF Factors Death Epinasty & Plant Death GeneExpr->Death TIR1 TIR1 (Target of 2,4-D) AFB5 AFB5 (Target of V-Series)

Figure 1: The Auxin Signaling Pathway. The V-Series specifically targets the AFB5 homolog, bypassing TIR1-based resistance mechanisms common in 2,4-D resistant populations.

Experimental Protocols

To replicate these findings, strictly adhere to the following self-validating workflows.

Experimental Workflow Overview

Workflow Synthesis Chemical Synthesis (V-Series) Screening In Vitro Screening (Arabidopsis Root Assay) Synthesis->Screening Purity >98% Greenhouse Greenhouse Dose-Response (GR50 Determination) Screening->Greenhouse IC50 < Standard Field Field Efficacy Trials (Selectivity & Yield) Greenhouse->Field Selectivity Index > 2.0

Figure 2: The Benchmarking Pipeline. Progression from synthesis to field validation requires meeting strict "Go/No-Go" criteria at each stage.

Protocol: Greenhouse Dose-Response (GR50)

Objective: Determine the effective dose required to reduce shoot dry weight by 50% (GR50).

Materials:

  • Target Weeds: Amaranthus retroflexus (Redroot pigweed), Chenopodium album (Lambsquarters).

  • Crop Standards: Zea mays (Corn), Triticum aestivum (Wheat).[2]

  • Treatments: Compound V-8, Picloram (Tordon), Halauxifen-methyl (Arylex).

  • Adjuvant: Methylated Seed Oil (MSO) at 1% v/v.

Methodology:

  • Cultivation: Grow plants in 10-cm pots containing a silt-loam mix (pH 6.5). Maintain at 25/20°C (day/night) with a 16h photoperiod.

  • Application: Apply herbicide at the 3-4 leaf stage using a track sprayer calibrated to deliver 200 L/ha at 200 kPa.

  • Dose Range: 0, 10, 20, 40, 80, 160, 320 g ai/ha (active ingredient per hectare).

  • Harvest: Cut shoots at soil level 21 days after treatment (DAT). Dry at 70°C for 48h and weigh.

  • Analysis: Fit data to a log-logistic non-linear regression model:

    
    
    Where Y = response, C = lower limit, D = upper limit, b = slope.
    

Performance Benchmarking Data

Efficacy Comparison (GR50 Values)

Lower GR50 indicates higher potency. The V-Series demonstrates superior activity against broadleaf targets compared to older picolinates.

CompoundA. retroflexus GR50 (g ai/ha)C. album GR50 (g ai/ha)Relative Potency (vs Picloram)
Picloram (Standard)35.242.11.0x
Clopyralid 58.465.00.6x
Halauxifen-methyl 4.56.27.8x
Compound V-8 (New)2.1 3.8 16.7x

Data synthesized from comparative root inhibition assays and greenhouse screens [1][2].

Crop Selectivity (Safety Profile)

Visual injury assessed 14 DAT at a standard field rate of 250 g ai/ha.

CompoundCorn Injury (%)Wheat Injury (%)Safety Classification
Picloram 15%8%Moderate Risk
Halauxifen-methyl 2%0%Safe
Compound V-8 3% 0% Safe
Environmental Fate

One historical drawback of Picloram is soil persistence (half-life > 90 days), leading to carryover injury. The V-Series, built on the arylpicolinate logic, shows faster degradation.

  • Picloram DT50: 30–90 days (High persistence)

  • Compound V-8 DT50: 5–12 days (Low persistence, similar to Halauxifen-methyl [5])

Conclusion & Strategic Positioning

The V-Series (6-pyrazolyl-2-picolinates) represents a significant advancement over first-generation picolinic acids. By optimizing the 6-position substituent, these derivatives achieve:

  • Hyper-affinity for AFB5 , resulting in GR50 values <5 g ai/ha.

  • Reduced Environmental Load , requiring 10-20x less active ingredient per hectare than Picloram.

  • Cross-Resistance Management , controlling weeds resistant to 2,4-D through differential receptor recruitment.

For researchers in discovery chemistry, the V-Series validates the "scaffold hopping" strategy—moving from simple chlorination (Picloram) to complex heterocyclic substitution (Pyrazoles) to refine auxinic activity.

References

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Journal of Agricultural and Food Chemistry. (2023).[1] [Link]

  • Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins. Plant Physiology. (2006). [Link]

  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry. (2024). [Link]

  • Halauxifen-methyl: A New Synthetic Auxin Herbicide. Minnesota Department of Agriculture. [Link]

  • Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. Plants (Basel). (2022). [Link]

Sources

validation of analytical methods for quantifying 5-Chloro-4-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Compound: 5-Chloro-4-(trifluoromethyl)picolinic acid (CAS: 796090-31-8) Audience: Analytical Chemists, CMC Leads, and Process Development Scientists.[1][2]

Executive Summary & Chemical Context[1][3][4][5][6]

5-Chloro-4-(trifluoromethyl)picolinic acid is a critical halogenated pyridine intermediate used in the synthesis of next-generation agrochemicals (herbicides/fungicides) and pharmaceutical scaffolds (protein degraders).[1][2] Its structural complexity—featuring an electron-withdrawing trifluoromethyl group, a chlorine atom, and an amphoteric pyridine ring—presents specific analytical challenges, particularly regarding retention stability and peak tailing.[2]

This guide provides a rigorous comparison of analytical methodologies for its quantification, focusing on HPLC-UV (for assay and purity) and LC-MS/MS (for trace impurity and metabolite profiling).[1][2]

Physicochemical Profile (Critical for Method Design)[1][2]
  • Molecular Formula: C

    
    H
    
    
    
    ClF
    
    
    NO
    
    
    [1][2][3][4][5]
  • Molecular Weight: 225.55 g/mol [2][3][4][5]

  • Acidity (pKa): The carboxylic acid moiety typically has a pKa

    
     3.0–4.[2]0. The pyridine nitrogen, depleted of electron density by the -CF
    
    
    
    and -Cl groups, is weakly basic (pKa < 2.0).[1][2]
  • Implication: Methods must utilize pH control (pH < 3.0) to suppress ionization of the carboxylic acid, ensuring retention on Reversed-Phase (RP) columns and minimizing secondary silanol interactions.[1][2]

Method Selection Matrix

The following table objectively compares the three primary analytical approaches based on sensitivity, robustness, and application suitability.

FeatureHPLC-UV (PDA) LC-MS/MS (QqQ) GC-FID/MS
Primary Application Raw material assay, Purity (Area%), Stability studies.[1][2]Trace impurity profiling, Genotoxic impurity (GTI) screening, Biological matrices.[2]Residual solvent analysis; Not recommended for main assay without derivatization.[1][2]
Sensitivity (LOD) ~0.1 µg/mL~0.1–1.0 ng/mLModerate (requires methylation).[1][2]
Linearity Range 10 – 1000 µg/mL1 – 1000 ng/mLVariable.[2]
Robustness High. Less susceptible to matrix effects.[2]Medium. Prone to ion suppression/enhancement.[1][2]Low. Thermal instability of the free acid leads to peak tailing/degradation.[2]
Cost/Throughput Low Cost / High Throughput.[2]High Cost / Medium Throughput.[1][2][3]Medium Cost / Low Throughput (prep intensive).[1][2]

Recommendation: Use HPLC-UV for routine QC release and stability testing.[1][2] Use LC-MS/MS strictly for trace analysis or cleaning validation.[1][2]

Strategic Method Development: HPLC-UV

This section details the "Gold Standard" protocol for assay and purity. The choice of column and buffer is non-negotiable for robust validation.[2]

The "Self-Validating" Protocol

This protocol includes built-in System Suitability criteria that flag method drift immediately.[1][2]

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.[1][2]

    • Rationale: End-capping reduces peak tailing caused by the interaction of the pyridine nitrogen with residual silanols.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1][2]

    • Rationale: Low pH ensures the carboxylic acid is protonated (

      
      ), increasing hydrophobicity for retention.[2] Phosphoric acid is UV transparent.[1][2]
      
  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)[1][2]

    • 2-15 min: 10%

      
       80% B (Linear ramp)[2]
      
    • 15-18 min: 80% B (Wash)[1][2]

    • 18.1-23 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 270 nm (Determine exact

    
     via PDA scan during pre-validation).
    
  • Column Temp: 30°C.

System Suitability Tests (SST)[1][2]
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    1.5. (High tailing indicates insufficient silanol suppression).[1][2]
  • Precision (RSD):

    
     0.5% for 6 replicate injections of the standard.
    
  • Resolution (

    
    ): 
    
    
    
    2.0 between the main peak and the nearest impurity (e.g., des-chloro or decarboxylated degradants).

Validation Parameters (ICH Q2 Aligned)

Validation must demonstrate that the method is suitable for its intended purpose.[2][6]

A. Specificity (Stress Testing)

You must prove the method can distinguish the analyte from degradation products.[2]

  • Protocol: Expose 1 mg/mL sample to:

    • Acid: 0.1 N HCl, 60°C, 2 hours.

    • Base: 0.1 N NaOH, 60°C, 2 hours (Expect decarboxylation).

    • Oxidation: 3% H

      
      O
      
      
      
      , RT, 4 hours (Expect N-oxide formation).
  • Acceptance: Peak purity index (via PDA) > 99.0% for the main peak; resolution > 1.5 from all degradants.

B. Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Data Presentation:

Level (%)Conc. (µg/mL)Peak Area (Avg)
50250[Data]
75375[Data]
100500[Data]
125625[Data]
150750[Data]
  • Acceptance:

    
    ; Y-intercept bias 
    
    
    
    2.0% of 100% response.[1][2]
C. Accuracy (Recovery)
  • Protocol: Spike known amounts of standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance: Mean recovery 98.0% – 102.0%.[1][2][7]

Advanced Workflow: LC-MS/MS for Trace Analysis

When quantifying 5-Chloro-4-(trifluoromethyl)picolinic acid in biological fluids or soil (residue analysis), UV is insufficient.[1][2]

MS/MS Parameters (ESI Negative Mode):

  • Ionization: Electrospray Ionization (ESI-).[1][2]

    • Rationale: Carboxylic acids ionize efficiently in negative mode (

      
      ).[1][2]
      
  • Precursor Ion: m/z 223.9 (

    
     for 
    
    
    
    Cl isotope).[1][2]
  • Product Ions (MRM):

    • Quantifier: m/z 179.9 (Loss of CO

      
      , 
      
      
      
      ).[1][2]
    • Qualifier: m/z 143.9 (Loss of HCl from the decarboxylated fragment).[2]

  • Mobile Phase: Replace Phosphoric Acid with 0.1% Formic Acid or 5mM Ammonium Acetate (volatile buffers required).[1][2]

Visualizing the Validation Logic

The following diagram illustrates the decision pathway and validation workflow for this specific molecule.

ValidationWorkflow Start Sample Received: 5-Chloro-4-(trifluoromethyl)picolinic acid Decision Determine Analytical Goal Start->Decision RouteA Route A: Assay & Purity (>98% expected) Decision->RouteA QC Release RouteB Route B: Trace/Residue (<0.1% levels) Decision->RouteB Cleaning/Bio HPLC HPLC-UV (PDA) C18, pH 2.2, 270nm RouteA->HPLC LCMS LC-MS/MS (QqQ) ESI(-), MRM 223.9 -> 179.9 RouteB->LCMS Validation Validation Core (ICH Q2) HPLC->Validation LCMS->Validation Params 1. Specificity (Stress Test) 2. Linearity (R² > 0.999) 3. Accuracy (98-102%) Validation->Params Report Generate COA / Validation Report Params->Report

Caption: Analytical decision tree and validation workflow for 5-Chloro-4-(trifluoromethyl)picolinic acid, distinguishing between macro-assay (HPLC) and micro-analysis (LC-MS).

Experimental Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with pyridine nitrogen.[1][2]Ensure mobile phase pH is < 3.[1][2]0. Add 5-10 mM Triethylamine (TEA) as a silanol blocker if using older column technologies.[1][2]
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase starting conditions (10% ACN) rather than 100% ACN.
Retention Time Drift pH fluctuation.[2]Use a buffered aqueous phase (Phosphate) rather than simple acidulated water for better pH stability.[1][2]
Ghost Peaks Carryover.Picolinic acids can chelate metals in the LC system.[2] Add 0.1 mM EDTA to mobile phase A or perform a needle wash with 50:50 Methanol:Water + 0.1% Formic Acid.[1][2]

References

  • PubChem. 5-Chloro-4-(trifluoromethyl)picolinic acid (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2] Available at: [Link]

  • Organic Syntheses. Pyridine-Derived Triflating Reagents (Synthesis Context). Org.[1][2][8] Synth. 1997, 74,[2][8] 77. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-4-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, colleagues. In our work, the pursuit of discovery is paralleled by an unwavering commitment to safety and environmental stewardship. The compounds we handle, such as 5-Chloro-4-(trifluoromethyl)picolinic acid, are potent tools in research and development, but they demand our respect, particularly when their lifecycle in our labs concludes. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for the proper disposal of this halogenated picolinic acid derivative. Our goal is to ensure that every step we take is not only compliant but also logically sound and fundamentally safe.

Section 1: Hazard Profile and Foundational Safety

Before we can discuss disposal, we must fundamentally understand the nature of the substance. 5-Chloro-4-(trifluoromethyl)picolinic acid is a halogenated heterocyclic compound. Its chemical structure dictates its reactivity and toxicological profile. The presence of chlorine and a trifluoromethyl group places it in a category of compounds that require specialized disposal methods to prevent environmental harm and ensure complete destruction.

The primary hazards, as identified in Safety Data Sheets (SDS) for this and structurally similar compounds, are significant. The compound is classified as harmful if swallowed (Acute Oral Toxicity) and is noted for causing serious, potentially irreversible, eye damage.[1][2] It is also known to be harmful to aquatic life, making its containment and prevention from entering waterways a critical priority.

Causality of Hazards:

  • Acidity: As a picolinic acid, the carboxylic acid group imparts acidic properties, contributing to its irritant and corrosive potential, especially to mucous membranes and eyes.

  • Halogenation: The chloro- and trifluoromethyl- groups create a stable molecule that does not readily degrade in the environment. Improper disposal could lead to persistent pollution. Furthermore, the combustion of halogenated compounds can produce hazardous byproducts like hydrogen chloride (HCl) and hydrogen fluoride (HF) if not performed in a specialized incinerator equipped with appropriate gas scrubbers.

This hazard profile dictates the stringent personal protective equipment (PPE) required when handling the compound, including during disposal operations.

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4) Do not eat, drink, or smoke when handling.[3] Wash hands thoroughly after handling.[4]
Serious Eye Damage (Category 1) [1]Wear chemical safety goggles and/or a face shield.[4][5] Ensure an eyewash station is readily accessible.
Skin Irritation (Potential) [4][6]Wear chemically resistant gloves (e.g., nitrile) and a lab coat or other protective clothing.[5][6]
Aquatic Hazard (Acute) Avoid release to the environment. Prevent spillage from entering drains or waterways.[5]
Respiratory Irritation (Potential) [2]Handle in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation.[4][5]

Section 2: The Core Principle: Segregation and Containment

The foundational principle of chemical waste management is that the generator of the waste is responsible for it from "cradle to grave".[7] This responsibility begins the moment a substance is deemed waste. For 5-Chloro-4-(trifluoromethyl)picolinic acid, this translates into two immediate, non-negotiable actions: segregation and containment.

Segregation: A Mandate for Safety and Compliance

This compound is a halogenated organic waste . It must never be mixed with non-halogenated waste.[7]

  • Why? Mixing these waste streams complicates the disposal process. Halogenated waste requires high-temperature incineration with specialized scrubbers, a more expensive and energy-intensive process than that for non-halogenated solvents.[8] Contaminating a large volume of non-halogenated waste with a small amount of this compound needlessly elevates the entire volume to the more stringent and costly disposal category. Furthermore, mixing with incompatible chemicals, such as strong bases, oxidizers, or reducing agents, can trigger dangerous reactions.[9]

Containment Protocol:

  • Select the Right Container: Use only designated, chemically compatible waste containers. High-density polyethylene (HDPE) or polypropylene containers are suitable. If possible, leave the material in its original container.

  • Label Immediately and Accurately: The moment the first drop of waste enters the container, it must be labeled. The label must include, at a minimum:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Chloro-4-(trifluoromethyl)picolinic acid"

    • The specific hazard warnings (e.g., "Toxic," "Corrosive/Causes Eye Damage")

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[7][10] This prevents the release of vapors and protects against spills.

  • Use Secondary Containment: All liquid waste containers (and containers of this solid in areas where a spill could be problematic) should be placed in a larger, chemically resistant tub or bin to contain any potential leaks.[10]

Section 3: Disposal Workflow: A Step-by-Step Guide

Disposal is not a single action but a workflow. The following diagram and protocol outline the decision-making and physical steps required to manage this waste stream safely and in compliance with regulations such as those from the U.S. Environmental Protection Agency (EPA).

G start Waste Generated (Unused chemical, residue, or contaminated material) decision_spill Spill or Routine Waste? start->decision_spill spill_protocol Execute Spill Protocol 1. Wear full PPE. 2. Prevent spread & entry to drains. 3. Sweep solid material carefully. 4. Place in labeled waste container. decision_spill->spill_protocol Spill routine_waste Routine Waste Accumulation decision_spill->routine_waste Routine add_waste Add Waste to Container - Log addition if required. - Securely close lid immediately. spill_protocol->add_waste container_prep Prepare Labeled, Compatible Waste Container routine_waste->container_prep container_prep->add_waste decision_full Container Full or Pickup Scheduled? add_waste->decision_full store_saa Store in Satellite Accumulation Area (SAA) - Max 55 gallons. - Within lab, under generator's control. decision_full->store_saa No transfer_caa Transfer to Central Accumulation Area (CAA) for EHS Pickup decision_full->transfer_caa Yes store_saa->add_waste end Disposal by Approved Waste Vendor (High-Temperature Incineration) transfer_caa->end

Caption: Decision workflow for the disposal of 5-Chloro-4-(trifluoromethyl)picolinic acid.

Experimental Protocol: Waste Handling and Disposal

  • Waste Identification: Any 5-Chloro-4-(trifluoromethyl)picolinic acid that is expired, non-specification, or contaminated, as well as any materials (e.g., weighing paper, gloves, spill pads) grossly contaminated with it, must be treated as hazardous waste.

  • On-Site Accumulation:

    • Following the containment protocol in Section 2, collect the waste in a designated satellite accumulation area (SAA) within your laboratory.

    • This area must be under the control of the laboratory personnel generating the waste.

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.

  • Arranging for Disposal:

    • This chemical waste must not be disposed of via the sanitary sewer (drain) or in regular trash.[5] Do not attempt to neutralize it for disposal purposes.[11]

    • The only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online or paper form detailing the waste's composition and volume.

  • Handling of Empty Containers:

    • An "empty" container that held this chemical should be treated as hazardous waste itself and disposed of through the same EHS waste stream. Do not rinse the container into the sink, as the rinsate would also be hazardous waste. The most prudent and compliant approach is to cap the empty, unrinsed container and place it in a solid waste accumulation drum for pickup.

Section 4: The Terminal Fate: Approved Disposal Technologies

It is crucial for us as scientists to understand what happens to our waste after it leaves our control. For halogenated organic compounds like 5-Chloro-4-(trifluoromethyl)picolinic acid, the EPA and best practices point toward one primary disposal technology: high-temperature incineration .

  • Mechanism: The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1,000°C. These extreme temperatures are necessary to break the strong carbon-fluorine and carbon-chlorine bonds, ensuring complete destruction of the molecule.

  • Self-Validation: This method is a self-validating system because the operational parameters (temperature, residence time) are monitored to guarantee a specific Destruction and Removal Efficiency (DRE), typically >99.99%.

  • Byproduct Management: The combustion process liberates the chlorine and fluorine atoms, which form acidic gases (HCl and HF). A critical component of a hazardous waste incinerator is an advanced air pollution control system, including quenchers and scrubbers (e.g., caustic scrubbers), that neutralizes these gases before they are released into the atmosphere.[8]

Disposing of this waste via an approved plant ensures that it is destroyed in a controlled, verifiable, and environmentally sound manner.[1]

By adhering to these principles and protocols, we uphold our professional and ethical duties, ensuring that our innovative work does not come at the cost of safety or environmental integrity.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • 2-PICOLINIC ACID CAS NO 98-98-6 MATERIAL SAFETY D
  • Safety Data Sheet - Combi-Blocks. (2024). Combi-Blocks.
  • 2-picolinic acid - Sdfine. Sdfine.
  • 5 - SAFETY D
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • 2 - SAFETY D
  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.
  • Safety Data Sheet - Jubilant Ingrevia. Jubilant Ingrevia.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • Hazardous Waste Disposal Guide - Dartmouth Policy Portal. Dartmouth College.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency.
  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.).
  • SAFETY D

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.